Product packaging for S-Isopropylisothiourea hydrobromide(Cat. No.:CAS No. 4269-97-0)

S-Isopropylisothiourea hydrobromide

Katalognummer: B1662935
CAS-Nummer: 4269-97-0
Molekulargewicht: 199.12 g/mol
InChI-Schlüssel: SLGVZEOMLCTKRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

S-Isopropylisothiourea (hydrobromide) (IPTU (hydrobromide) is a potent inhibitor of NOS in vitro but may lack good in vivo efficacy due to poor cellular penetration. The Ki values are 9.8, 22, and 37 nM using purified human iNOS, eNOS, and nNOS, respectively.>Potent inhibitor of NO synthase, with selectivity for the inducible form.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11BrN2S B1662935 S-Isopropylisothiourea hydrobromide CAS No. 4269-97-0

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

propan-2-yl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGVZEOMLCTKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431048
Record name S-Isopropylisothiourea hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4269-97-0
Record name S-Isopropylisothiourea hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to S-Isopropylisothiourea Hydrobromide: A Potent Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Isopropylisothiourea hydrobromide (IPTU) is a potent, competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). As a blood-brain barrier penetrant, IPTU has become a valuable tool in preclinical research to investigate the multifaceted roles of NO in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the core applications of IPTU, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its use in key research models. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize IPTU in their investigations.

Core Applications and Mechanism of Action

This compound is primarily used as a research tool to inhibit the production of nitric oxide. Its main applications are in the study of conditions where NO is thought to play a significant role, such as:

  • Hemorrhagic Shock: In models of severe blood loss, excessive NO production can lead to vasodilation and a life-threatening drop in blood pressure. IPTU has been shown to counteract this by inhibiting NOS, thereby increasing mean arterial pressure and improving survival rates in animal models.[1]

  • Pain and Nociception: Nitric oxide is implicated in the signaling pathways of pain perception. IPTU has demonstrated analgesic effects, particularly in models of inflammatory pain, by inhibiting NO production in the spinal cord and cerebellum.

  • Neuroscience Research: Due to its ability to cross the blood-brain barrier, IPTU is utilized to study the role of NO in various central nervous system functions and disorders.

The primary mechanism of action of this compound is the competitive inhibition of nitric oxide synthase . It competes with the native substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide.[2] Evidence suggests that the isopropyl group of IPTU fits into a small hydrophobic pocket within the active site of the NOS enzyme.

Signaling Pathway

The following diagram illustrates the canonical nitric oxide signaling pathway and the point of inhibition by this compound.

Nitric Oxide Signaling Pathway L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Substrate L-Citrulline L-Citrulline NOS->L-Citrulline Byproduct Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Product Soluble Guanylate\nCyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate\nCyclase (sGC) Activates cGMP cGMP Soluble Guanylate\nCyclase (sGC)->cGMP Product GTP GTP GTP->Soluble Guanylate\nCyclase (sGC) Substrate Downstream\nCellular Effects Downstream Cellular Effects cGMP->Downstream\nCellular Effects IPTU S-Isopropylisothiourea hydrobromide (IPTU) IPTU->NOS Inhibits

Figure 1: Inhibition of the Nitric Oxide Signaling Pathway by IPTU.

Quantitative Inhibitory Data

The inhibitory potency of this compound against the different isoforms of nitric oxide synthase has been quantified in several studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

NOS Isoform Species Inhibition Constant (Ki) (nM) Reference
Inducible NOS (iNOS)Human9.8[3]
Endothelial NOS (eNOS)Human22[3]
Neuronal NOS (nNOS)Human37[3]
NOS Source IC50 (µM) Reference
Mouse Spinal Cord NOS0.66[1]
Mouse Cerebellar NOS0.75[1]
Bovine Aortic Endothelial Cell NOS0.29[1]
Porcine Endothelial Cell NOS0.29[1]

Detailed Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is based on the methods described by Garvey et al. (1994) for determining the inhibitory activity of this compound on purified NOS isoforms. The assay measures the conversion of [3H]L-arginine to [3H]L-citrulline.

Materials:

  • Purified human iNOS, eNOS, or nNOS

  • This compound (IPTU)

  • [3H]L-arginine

  • L-arginine (unlabeled)

  • NADPH

  • CaCl2

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • HEPES buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Dowex AG 50WX-8 resin (Na+ form)

  • Scintillation fluid and counter

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing HEPES buffer, NADPH, CaCl2, calmodulin, BH4, DTT, and BSA at their optimal concentrations.

  • Add Inhibitor and Enzyme: Add varying concentrations of IPTU to the reaction tubes. Initiate the reaction by adding the purified NOS enzyme.

  • Substrate Addition: Add a mixture of [3H]L-arginine and unlabeled L-arginine to the reaction tubes. The final concentration of L-arginine should be near the Km value for the specific NOS isoform.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding a stop buffer containing EDTA and a high concentration of unlabeled L-arginine.

  • Separation of L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged [3H]L-arginine will bind to the resin, while the neutral [3H]L-citrulline will flow through.

  • Quantification: Collect the eluate containing [3H]L-citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of IPTU and determine the IC50 value. For Ki determination, perform the assay with multiple substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Lineweaver-Burk).

NOS Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Mix Prepare Reaction Mixture (Buffer, Cofactors) Add_Components Add Reaction Mix, IPTU, and NOS to Tubes Reaction_Mix->Add_Components Inhibitor_Dilutions Prepare IPTU Serial Dilutions Inhibitor_Dilutions->Add_Components Enzyme_Prep Prepare Purified NOS Enzyme Enzyme_Prep->Add_Components Add_Substrate Add [3H]L-arginine to Initiate Reaction Add_Components->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add Stop Buffer Incubate->Stop_Reaction Separation Separate [3H]L-citrulline using Dowex Resin Stop_Reaction->Separation Quantification Measure Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Calculate IC50/Ki Values Quantification->Data_Analysis

Figure 2: Experimental Workflow for the In Vitro NOS Inhibition Assay.
In Vivo Hemorrhagic Shock Model

This protocol describes a general procedure for inducing hemorrhagic shock in rodents to evaluate the efficacy of this compound.

Animals:

  • Male Wistar rats (or other suitable rodent model)

Materials:

  • Anesthetic (e.g., urethane)

  • Catheters for arterial and venous access

  • Pressure transducer and recording system

  • Syringe pump

  • This compound solution

  • Saline solution

Procedure:

  • Anesthesia and Catheterization: Anesthetize the animal and surgically place catheters in the femoral artery (for blood pressure monitoring and blood withdrawal) and femoral vein (for drug administration).

  • Stabilization: Allow the animal to stabilize for a period (e.g., 20-30 minutes) while monitoring baseline mean arterial pressure (MAP).

  • Induction of Hemorrhage: Induce hemorrhagic shock by withdrawing a specific volume of blood from the arterial catheter over a set period until the MAP reaches a predetermined low level (e.g., 35-40 mmHg).

  • Drug Administration: Once the target MAP is reached and maintained for a period, administer this compound intravenously (e.g., 50 mg/kg, i.p., or as a bolus followed by continuous infusion).[1]

  • Monitoring: Continuously monitor and record MAP, heart rate, and other relevant physiological parameters for a defined observation period (e.g., 120 minutes).

  • Data Analysis: Compare the changes in MAP and survival rates between the IPTU-treated group and a vehicle-treated control group.

Formalin-Induced Inflammatory Pain Model

This protocol outlines the formalin test in mice to assess the antinociceptive effects of this compound.

Animals:

  • Male mice

Materials:

  • Formalin solution (e.g., 2.5% in saline)

  • This compound solution

  • Observation chambers with mirrors for clear viewing of paws

  • Timer

Procedure:

  • Acclimatization: Place the mice individually in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.

  • Drug Pre-treatment: Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle control a set time before the formalin injection (e.g., 30-45 minutes).

  • Formalin Injection: Briefly restrain the mouse and inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

  • Observation and Scoring: Immediately after the injection, return the mouse to the observation chamber and start the timer. Observe the animal's behavior and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

    • Phase 2 (Late Phase): 15-30 minutes post-injection, representing inflammatory pain.

  • Data Analysis: Compare the duration of licking/biting behavior in the IPTU-treated group to the control group for both phases of the test.

In Vivo Experimental Logic cluster_hemorrhagic_shock Hemorrhagic Shock Model cluster_pain_model Inflammatory Pain Model HS_Induction Induce Hemorrhagic Shock (Blood Withdrawal) HS_Treatment Administer IPTU or Vehicle HS_Induction->HS_Treatment HS_Outcome Measure Mean Arterial Pressure & Survival HS_Treatment->HS_Outcome Pain_Pretreatment Administer IPTU or Vehicle Pain_Induction Induce Inflammatory Pain (Formalin Injection) Pain_Pretreatment->Pain_Induction Pain_Outcome Measure Nociceptive Behavior (Licking/Biting) Pain_Induction->Pain_Outcome

Figure 3: Logical Flow of In Vivo Experimental Models with IPTU.

Conclusion

This compound is a well-characterized and potent inhibitor of nitric oxide synthase, making it an indispensable tool for researchers investigating the diverse roles of nitric oxide in health and disease. Its ability to penetrate the blood-brain barrier further enhances its utility in neuroscience research. This technical guide has provided a detailed overview of its core applications, mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols. By understanding and applying these methodologies, researchers can effectively leverage the properties of IPTU to advance their scientific inquiries and contribute to the development of novel therapeutic strategies targeting the nitric oxide pathway.

References

S-Isopropylisothiourea Hydrobromide: A Technical Guide to its Role as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of S-Isopropylisothiourea hydrobromide (IPTU) as a potent inhibitor of nitric oxide synthase (NOS) isoforms. It details the mechanism of action, isoform selectivity, quantitative inhibitory data, experimental methodologies, and relevant signaling pathways.

Introduction to Nitric Oxide Synthase and Isothiourea-Based Inhibitors

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes. It is synthesized by a family of enzymes known as nitric oxide synthases (NOS), which catalyze the conversion of L-arginine to L-citrulline, producing NO in the process[1]. There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in neural tissue, it plays a role in neurotransmission and neuronal development. Its activity is regulated by calcium-calmodulin binding[1].

  • Inducible NOS (iNOS or NOS-2): Expressed in various cells, including macrophages and smooth muscle cells, typically in response to inflammatory stimuli like cytokines and endotoxins. It produces large, sustained amounts of NO and is implicated in inflammation and septic shock[1][2][3].

  • Endothelial NOS (eNOS or NOS-3): Predominantly located in endothelial cells, it is responsible for maintaining vascular tone, controlling blood pressure, and has vasoprotective effects. Like nNOS, its activity is calcium-dependent[1][3].

Given the diverse roles of NO, the development of selective NOS inhibitors is a significant therapeutic goal[3][4]. Overproduction of NO by iNOS is a key factor in the pathophysiology of inflammation and circulatory shock, while aberrant nNOS activity can contribute to neurodegenerative diseases[2][3]. S-substituted isothioureas represent a class of potent NOS inhibitors[2]. Among them, S-Isopropylisothiourea (IPTU) is a notable compound that has been investigated for its effects both in vitro and in vivo.

Mechanism of Action

S-Isopropylisothiourea functions as a competitive inhibitor of nitric oxide synthase. Experimental evidence demonstrates that the inhibitory effect of IPTU on iNOS activity can be dose-dependently prevented by the addition of excess L-arginine, the natural substrate for the enzyme. This indicates that IPTU competes with L-arginine for binding at the enzyme's active site[2].

The core mechanism involves the binding of IPTU to the substrate-binding site within the oxygenase domain of the NOS enzyme, thereby preventing the conversion of L-arginine to Nω-hydroxy-l-arginine and the subsequent production of nitric oxide and L-citrulline.

Figure 1: Competitive inhibition of NOS by IPTU.

Isoform Selectivity and Potency

S-Isopropylisothiourea is a potent inhibitor of NOS isoforms but exhibits limited selectivity. Studies have shown that it potently inhibits both the constitutive endothelial (eNOS) and inducible (iNOS) isoforms[2]. While some other isothiourea derivatives, such as S-methylisothiourea (SMT), show relative selectivity for iNOS, IPTU is characterized as a powerful, non-selective inhibitor[2]. This lack of selectivity is also observed between nNOS and eNOS[5].

The potent inhibition of eNOS by IPTU contributes to its significant vasopressor effects in vivo, as eNOS-derived NO is crucial for maintaining vasodilation and normal blood pressure[2][5].

Data Presentation: Inhibitory Potency of Isothioureas

The following table summarizes the quantitative data on the inhibitory potency of IPTU and related isothiourea compounds against different NOS isoforms.

CompoundTarget IsoformAssay SystemPotency (EC50/IC50)Relative PotencyReference
S-Isopropylisothiourea (IPTU) iNOSJ774.2 MacrophagesPotent8-24x more potent than NG-methyl-L-arginine[2]
S-Isopropylisothiourea (IPTU) eNOSBovine Aortic Endothelial CellsPotent4-6x more potent than NG-methyl-L-arginine[2]
S-Isopropylisothiourea (IPTU) nNOSMouse Spinal Cord/CerebellumEffective Inhibitor-[5]
S-Ethylisothiourea (ETU)iNOSJ774.2 MacrophagesPotent8-24x more potent than NG-methyl-L-arginine[2]
S-Ethylisothiourea (ETU)eNOSBovine Aortic Endothelial CellsPotent4-6x more potent than NG-methyl-L-arginine[2]
S-Methylisothiourea (SMT)iNOSJ774.2 MacrophagesPotent8-24x more potent than NG-methyl-L-arginine[2]
S-Methylisothiourea (SMT)eNOSBovine Aortic Endothelial CellsModerateEquipotent with NG-methyl-L-arginine[2]

Note: Specific EC50/IC50 values are often reported in primary literature, but the provided search results emphasize relative potencies.

Experimental Protocols

The evaluation of IPTU as a NOS inhibitor involves several key experimental methodologies, both in vitro and in vivo.

In Vitro NOS Inhibition Assay (Macrophage Model)

This protocol is used to determine the inhibitory effect of compounds on iNOS activity in a cell-based system.

  • Cell Culture and Induction: J774.2 macrophage cells are cultured in an appropriate medium. To induce the expression of iNOS, cells are activated with bacterial endotoxin (e.g., lipopolysaccharide, LPS) and/or cytokines (e.g., interferon-gamma) for several hours[2].

  • Inhibitor Treatment: The induced macrophages are then incubated with varying concentrations of IPTU or other test compounds for a defined period.

  • Nitrite Measurement (Griess Assay): The activity of iNOS is quantified by measuring the accumulation of nitrite (NO₂⁻), a stable oxidation product of NO, in the culture medium. The Griess method is a colorimetric assay where a reagent is added to the supernatant, causing a color change proportional to the nitrite concentration, which is then measured spectrophotometrically[6][7].

  • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in nitrite production (EC50) is calculated from the dose-response curve.

Figure 2: Workflow for in vitro iNOS inhibition assay.
Constitutive NOS Inhibition Assay (Endothelial Cell Homogenates)

This method assesses inhibition of eNOS from a tissue source.

  • Enzyme Preparation: Bovine aortic endothelial cells are harvested and homogenized to release the cellular contents, including the eNOS enzyme[2].

  • Reaction Mixture: The homogenate is incubated in a buffer containing L-arginine (often radiolabeled, e.g., [¹⁴C]L-arginine), necessary cofactors (NADPH, calmodulin, tetrahydrobiopterin), and varying concentrations of the inhibitor (IPTU).

  • Activity Measurement (Citrulline Conversion Assay): The most common method measures the conversion of radiolabeled L-arginine to radiolabeled L-citrulline. The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted L-arginine using ion-exchange chromatography. The radioactivity of the L-citrulline product is then quantified by scintillation counting to determine enzyme activity[8].

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ex Vivo and In Vivo Assessment
  • Ex Vivo Analysis: Animals are administered IPTU (e.g., 50 mg/kg, IP). After a set time, tissues of interest (e.g., spinal cord, cerebellum) are harvested, and the NOS activity in tissue homogenates is measured using the citrulline conversion assay described above. This confirms target engagement in a physiological system[5].

  • In Vivo Hemodynamic Studies: Anesthetized animals (e.g., rats, pigs) are instrumented to monitor mean arterial blood pressure (MAP) and other hemodynamic parameters. IPTU is administered intravenously, and the resulting changes in blood pressure are recorded to assess its vasopressor effect, which is an indirect measure of eNOS inhibition[2][5][9]. These studies have been crucial in characterizing IPTU's effects in models of hemorrhagic shock, where it was shown to increase MAP and improve survival[9].

Nitric Oxide Signaling Pathway

IPTU acts at the very beginning of the nitric oxide signaling cascade. By blocking the production of NO, it prevents the downstream activation of soluble guanylate cyclase (sGC), the subsequent conversion of GTP to cyclic GMP (cGMP), and the activation of cGMP-dependent protein kinases, which ultimately leads to physiological responses like smooth muscle relaxation.

Figure 3: Overview of the NO/cGMP signaling pathway and the point of IPTU inhibition.

Conclusion

This compound is a potent, competitive, and non-isoform-selective inhibitor of nitric oxide synthase. Its ability to robustly inhibit nNOS, iNOS, and eNOS makes it a valuable pharmacological tool for studying the broad physiological and pathophysiological roles of nitric oxide. While its lack of selectivity and potent vasopressor effects may limit its therapeutic utility in conditions where isoform-specific inhibition is required, its well-characterized in vitro and in vivo activities make it an important reference compound in NOS-related research and drug development.

References

S-Isopropylisothiourea hydrobromide as a selective iNOS inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

S-Isopropylisothiourea (IPTU) hydrobromide is a potent inhibitor of nitric oxide synthase (NOS) with notable selectivity for the inducible isoform, iNOS (NOS-2). The overproduction of nitric oxide (NO) by iNOS is a key pathological feature in numerous inflammatory diseases and circulatory shock. Consequently, selective inhibitors of iNOS like IPTU are valuable research tools and potential therapeutic agents. This guide provides a comprehensive overview of IPTU, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

S-Isopropylisothiourea acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme.[1] The inhibition of iNOS activity by S-substituted isothioureas like IPTU is dose-dependently preventable by an excess of L-arginine, which confirms this competitive mechanism.[1] The isopropyl substitution on the sulfur atom is thought to fit into a small hydrophobic pocket within the enzyme's active site, contributing to its potent inhibitory activity.[2]

Quantitative Inhibitory Data

The inhibitory potency and selectivity of S-Isopropylisothiourea hydrobromide against the different NOS isoforms are summarized below. For comparison, data for other relevant isothiourea-based inhibitors are also included.

CompoundTarget IsoformInhibition MetricValueReference
S-Isopropylisothiourea (IPTU) Human iNOSK_i9.8 nM[3]
Human eNOSK_i22 nM[3]
Human nNOSK_i37 nM[3]
S-Ethylisothiourea (ETU)Human iNOSK_i17 nM[2]
Human eNOSK_i36 nM[2]
Human nNOSK_i29 nM[2]
S-Methylisothiourea (SMT)Mouse iNOS (in J774.2 macrophages)EC_50Potently inhibits[1]
Bovine eNOSEC_50Equipotent with NG-methyl-L-arginine[1]

Signaling Pathway and Experimental Workflow Visualizations

iNOS Signaling Pathway

The following diagram illustrates the major signaling pathways leading to the expression and activation of inducible nitric oxide synthase (iNOS). External stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines trigger these cascades.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNgR->JAK IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates, leads to degradation NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT1 STAT1 JAK->STAT1 phosphorylates STAT1_nuc STAT1 STAT1->STAT1_nuc translocates iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein substrate IPTU S-Isopropylisothiourea (IPTU) IPTU->iNOS_protein inhibits iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene STAT1_nuc->iNOS_gene iNOS_gene->iNOS_protein translation

Caption: Simplified iNOS signaling pathway.

Experimental Workflow for iNOS Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing iNOS inhibitors like this compound.

Inhibitor_Screening_Workflow start Start: Compound Library cell_culture 1. Cell Culture (e.g., RAW 264.7 macrophages) start->cell_culture induce_iNOS 2. Induce iNOS Expression (e.g., with LPS + IFN-γ) cell_culture->induce_iNOS add_inhibitor 3. Add Test Compound (e.g., S-Isopropylisothiourea) induce_iNOS->add_inhibitor incubation 4. Incubate for a defined period (e.g., 24 hours) add_inhibitor->incubation measure_no 5. Measure Nitric Oxide Production (e.g., Griess Assay for Nitrite) incubation->measure_no calculate_ic50 6. Calculate IC50 Value measure_no->calculate_ic50 selectivity_assay 7. Isoform Selectivity Assay (using purified nNOS, eNOS) calculate_ic50->selectivity_assay calculate_ki 8. Calculate Ki Values selectivity_assay->calculate_ki in_vivo 9. In Vivo Model Testing (e.g., Hemorrhagic Shock, Formalin Test) calculate_ki->in_vivo end End: Characterized Inhibitor in_vivo->end

Caption: Workflow for iNOS inhibitor screening.

Experimental Protocols

In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol is adapted from general procedures for measuring nitrite production in macrophage cell lines.[4]

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • iNOS Induction: Replace the medium with fresh culture medium containing stimulants to induce iNOS expression, typically lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 50 U/mL).[4]

  • Inhibitor Addition: Concurrently, add varying concentrations of this compound (or other test compounds) to the wells. Include a vehicle control (solvent used to dissolve the inhibitor) and a positive control (a known iNOS inhibitor like aminoguanidine).[4]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Nitrite Measurement:

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to each well.[4]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 550 nm using a microplate reader.[4]

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Hemorrhagic Shock Model

This protocol is based on studies conducted in rodents and pigs.[3][5]

  • Animal Preparation: Anesthetize the animal (e.g., Wistar rat) and surgically insert catheters into an artery (e.g., femoral artery) for blood pressure monitoring and blood withdrawal, and a vein for drug infusion.

  • Induction of Hemorrhagic Shock: Induce hemorrhage by withdrawing blood to reduce the mean arterial blood pressure (MAP) to a target level (e.g., 35-45 mmHg) and maintain it for a specified period.[5]

  • Treatment: Administer this compound intravenously. A typical dosing regimen in rats is 300 µg/kg administered as three subsequent bolus injections.[5] In larger animals like pigs, a bolus of 0.3 mg/kg followed by a continuous infusion of 1 mg/kg/h has been used.[5]

  • Monitoring: Continuously monitor physiological parameters, including MAP, heart rate, and cardiac output. Blood samples can be taken to measure blood gases and other markers.

  • Outcome Measures: The primary outcomes are the restoration of MAP and survival over a defined period (e.g., 120 minutes).[5]

Formalin-Induced Pain Model

This protocol describes a common model for assessing inflammatory pain.[6][7]

  • Animal Acclimation: Acclimate the animal (e.g., mouse) to the testing environment.

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose such as 50 mg/kg.[6]

  • Induction of Nociception: After a suitable pre-treatment time (e.g., 30 minutes), inject a dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.[7]

  • Behavioral Observation: Immediately after the formalin injection, observe the animal's behavior and record the amount of time spent licking the injected paw. The observation is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation.[7]

    • Phase 2 (Late Phase): 20-30 minutes post-injection, associated with an inflammatory response.[7]

  • Data Analysis: Compare the duration of licking behavior in the treated group to a control group that received the vehicle. A significant reduction in licking time, particularly in the late phase, indicates an anti-inflammatory analgesic effect.[6]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of iNOS. Its utility in both in vitro and in vivo experimental models makes it an invaluable tool for investigating the pathophysiology of iNOS-mediated diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of iNOS inhibition.

References

Inhibition of Endothelial Nitric Oxide Synthase (eNOS) by S-Isopropylisothiourea Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory action of S-Isopropylisothiourea hydrobromide (IPTU) on endothelial nitric oxide synthase (eNOS). It covers the mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing inhibition, and the relevant signaling pathways.

Introduction to eNOS and S-Isopropylisothiourea (IPTU)

Endothelial nitric oxide synthase (eNOS or NOS-3) is a crucial enzyme primarily responsible for the synthesis of nitric oxide (NO) in the vascular endothelium. NO is a key signaling molecule that regulates a multitude of physiological processes, most notably vasodilation and the maintenance of vascular homeostasis. The enzyme catalyzes the five-electron oxidation of L-arginine to produce NO and L-citrulline.[1] Given its central role in cardiovascular regulation, the modulation of eNOS activity is a significant area of interest in drug discovery and physiological research.

S-Isopropylisothiourea (IPTU), a member of the S-substituted isothiourea class of compounds, has emerged as a potent inhibitor of nitric oxide synthases.[2] It is a cell-permeable molecule that has been shown to effectively inhibit eNOS, thereby impacting NO-dependent signaling pathways.[3] This guide explores the specifics of this inhibition.

Mechanism of Inhibition

Research indicates that S-substituted isothioureas, including IPTU, act as competitive inhibitors of nitric oxide synthase. The inhibition is dose-dependently preventable by an excess of L-arginine, suggesting that these compounds compete with the native substrate, L-arginine, for binding at the enzyme's active site.[2]

Quantitative Data: Inhibitory Potency of IPTU

The inhibitory efficacy of IPTU against various NOS isoforms has been quantified through the determination of IC50 values. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorTarget EnzymeSource Organism/CellIC50 Value (μM)Reference
S-Isopropylisothiourea (IPTU)eNOSPorcine Endothelial Cell0.29[3]
S-Isopropylisothiourea (IPTU)nNOSMouse Cerebellar0.75[3]
S-Isopropylisothiourea (IPTU)NOS (unspecified)Mouse Spinal Cord0.66[3]

Table 1: Summary of reported IC50 values for S-Isopropylisothiourea against various Nitric Oxide Synthase (NOS) isoforms.

The data indicates that IPTU is a potent inhibitor of eNOS, with sub-micromolar efficacy.

Signaling Pathway of eNOS and Inhibition by IPTU

eNOS-mediated signaling begins with the conversion of L-arginine to nitric oxide. NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels ultimately result in smooth muscle relaxation and vasodilation. IPTU interrupts this cascade at its origin by blocking the enzymatic activity of eNOS.

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_Arginine L-Arginine eNOS_active eNOS (active dimer) L_Arginine->eNOS_active Substrate L_Citrulline L-Citrulline eNOS_active->L_Citrulline NO Nitric Oxide (NO) eNOS_active->NO Product sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation IPTU S-Isopropylisothiourea (IPTU) IPTU->eNOS_active Competitive Inhibition cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Vasodilation cGMP->Relaxation

eNOS signaling pathway and the point of inhibition by IPTU.

Experimental Protocol: eNOS Inhibition Assay

Determining the inhibitory potential of compounds like IPTU on eNOS activity can be accomplished using various methods. A common approach involves quantifying the production of nitric oxide or its stable metabolites, nitrite and nitrate, from cell lysates or purified enzymes. The Griess assay is a widely used colorimetric method for this purpose.[4][5]

Objective: To determine the IC50 value of this compound for the inhibition of eNOS activity.

Materials:

  • Purified eNOS enzyme or endothelial cell lysate

  • This compound (IPTU)

  • L-Arginine (substrate)

  • NADPH

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • Reaction Buffer (e.g., HEPES buffer, pH 7.4)

  • Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Nitrate Reductase (for conversion of nitrate to nitrite)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of IPTU in an appropriate solvent (e.g., water or DMSO). Create a serial dilution to test a range of concentrations.

    • Prepare a reaction mixture containing reaction buffer, L-arginine, NADPH, calmodulin, and BH4.

  • Enzyme Reaction:

    • Add the eNOS enzyme preparation (purified enzyme or cell lysate) to the wells of a 96-well plate.

    • Add different concentrations of IPTU (or vehicle control) to the respective wells.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the reaction mixture containing L-arginine and cofactors.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for NO production.

  • Nitrite/Nitrate Quantification (Griess Assay):

    • If measuring total NO production, first add nitrate reductase and its necessary cofactors to each well to convert any nitrate to nitrite. Incubate as required.

    • Add Griess Reagent Part A to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent Part B to all wells and incubate for another 5-10 minutes. A purple/magenta color will develop in the presence of nitrite.

    • Measure the absorbance of each well at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the experimental wells.

    • Calculate the percentage of eNOS inhibition for each IPTU concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the IPTU concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Start prep Prepare Reagents: - eNOS Enzyme - IPTU Dilutions - Reaction Mix (L-Arg, NADPH, etc.) start->prep plate_setup Pipette eNOS and IPTU (or vehicle) into 96-well plate prep->plate_setup pre_incubate Pre-incubate at 37°C (15 min) plate_setup->pre_incubate start_reaction Initiate Reaction: Add Reaction Mix pre_incubate->start_reaction incubate Incubate at 37°C (60 min) start_reaction->incubate griess Perform Griess Assay: 1. (Optional) Nitrate Reductase 2. Add Griess Reagent A 3. Add Griess Reagent B incubate->griess read Measure Absorbance (540 nm) griess->read analyze Data Analysis: Calculate % Inhibition Determine IC50 read->analyze end End analyze->end

Workflow for determining eNOS inhibition using the Griess assay.

Isoform Selectivity

While IPTU is a potent inhibitor of all three major NOS isoforms (eNOS, nNOS, and iNOS), the available data suggests some degree of selectivity. As shown in Table 1, the IC50 value for eNOS (0.29 µM) is lower than that for nNOS (0.75 µM) and the mixed spinal cord NOS (0.66 µM), indicating a preferential, albeit not exclusive, inhibition of the endothelial isoform.[3] This selectivity is a critical consideration in the development of therapeutic agents, where targeting a specific isoform is often desired to minimize off-target effects.

G cluster_isoforms Nitric Oxide Synthase Isoforms IPTU S-Isopropylisothiourea (IPTU) eNOS eNOS (IC50 = 0.29 µM) IPTU->eNOS Strongest Inhibition nNOS nNOS (IC50 = 0.75 µM) IPTU->nNOS Inhibition iNOS iNOS (Potently Inhibited) IPTU->iNOS Inhibition

Relative inhibitory activity of IPTU against NOS isoforms.

In Vivo Implications

The inhibition of vascular eNOS by IPTU has significant physiological consequences. In animal models, administration of IPTU leads to a potent and sustained increase in mean arterial blood pressure.[3][6] This pressor effect is a direct result of reduced endothelial NO production, leading to decreased vasodilation and increased systemic vascular resistance. These findings underscore the utility of IPTU as a pharmacological tool for studying the role of eNOS in blood pressure regulation and in pathophysiological states like hemorrhagic shock.[3][6]

Conclusion

This compound is a potent, competitive inhibitor of endothelial nitric oxide synthase. Its ability to block the synthesis of nitric oxide at the L-arginine binding site has been quantified, revealing sub-micromolar efficacy. The detailed experimental protocols provided herein offer a framework for researchers to study and characterize NOS inhibitors. The well-defined effects of IPTU on both cellular signaling pathways and in vivo hemodynamics make it an invaluable tool for professionals in cardiovascular research and drug development.

References

The Impact of S-Isopropylisothiourea Hydrobromide on Neuronal Nitric Oxide Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of S-Isopropylisothiourea hydrobromide (IPTU), a potent inhibitor of nitric oxide synthase (NOS), with a specific focus on the neuronal isoform (nNOS). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to support further research and development in this area.

Core Findings: Quantitative Inhibition Data

This compound has been identified as a competitive inhibitor of nitric oxide synthase isoforms. The following table summarizes the inhibitory potency of IPTU against human nNOS, as well as the endothelial (eNOS) and inducible (iNOS) isoforms for comparative analysis. The data is derived from studies utilizing purified human NOS enzymes.

InhibitorTarget EnzymeInhibition Constant (Kᵢ)
This compoundHuman nNOS37 nM
Human eNOS22 nM
Human iNOS9.8 nM

Data sourced from Garvey, E.P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. The Journal of Biological Chemistry, 269(43), 26669-26676.

Experimental Protocols

The determination of the inhibitory activity of this compound on nNOS typically involves in vitro enzyme activity assays. The following protocol is a representative methodology based on established techniques for measuring NOS activity.

In Vitro nNOS Inhibition Assay: Hemoglobin Capture Method

This assay measures the production of nitric oxide (NO) by monitoring the conversion of oxyhemoglobin to methemoglobin, a reaction caused by NO.

1. Expression and Purification of Recombinant Human nNOS:

  • Human nNOS is expressed in a suitable expression system, such as E. coli or insect cells (e.g., Sf9).

  • The enzyme is then purified using affinity chromatography techniques to ensure high purity for the kinetic studies.

2. Reagents and Buffers:

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, and 10% glycerol.

  • Substrate Solution: L-arginine solution of a known concentration.

  • Cofactor Solution: A mixture containing NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) and calmodulin.

  • Oxyhemoglobin Solution: Prepared by reducing methemoglobin with sodium dithionite followed by desalting.

  • Inhibitor Solution: this compound dissolved in a suitable solvent (e.g., water or DMSO) at various concentrations.

3. Assay Procedure:

  • The assay is performed in a 96-well plate or a spectrophotometer cuvette.

  • To each well/cuvette, add the assay buffer, cofactor solution, and oxyhemoglobin solution.

  • Add varying concentrations of this compound to the test wells. Control wells receive the vehicle solution.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).

  • Initiate the reaction by adding the purified nNOS enzyme and the L-arginine substrate.

  • Immediately monitor the change in absorbance at 401 nm (the peak absorbance for methemoglobin) over time using a spectrophotometer.

4. Data Analysis:

  • The rate of reaction (initial velocity) is calculated from the linear portion of the absorbance versus time plot.

  • The inhibition constant (Kᵢ) is determined by fitting the initial velocity data at different substrate and inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

Signaling Pathways and Experimental Visualization

To better understand the biological context and the experimental approach, the following diagrams have been generated using the DOT language.

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

The following diagram illustrates the activation cascade of nNOS in a neuron and the subsequent downstream signaling of nitric oxide.

nNOS_Signaling_Pathway nNOS Signaling Pathway cluster_upstream Upstream Activation cluster_nNOS nNOS Activation & Inhibition cluster_downstream Downstream Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx opens Calmodulin Calmodulin Ca_influx->Calmodulin activates nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active activates NO Nitric Oxide (NO) nNOS_active->NO produces L_Citrulline L-Citrulline nNOS_active->L_Citrulline produces IPTU S-Isopropylisothiourea hydrobromide IPTU->nNOS_active inhibits L_Arginine L-Arginine L_Arginine->nNOS_active substrate sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC substrate PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Neurotransmission, Vasodilation) PKG->Physiological_Effects leads to nNOS_Inhibition_Workflow Experimental Workflow: nNOS Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_nNOS 1. Purify Recombinant human nNOS Prepare_Reagents 2. Prepare Assay Buffer, Substrates, Cofactors, and Inhibitor Solutions Purify_nNOS->Prepare_Reagents Setup_Reaction 3. Set up reaction mixtures (Buffer, Cofactors, Oxyhemoglobin, Inhibitor) Prepare_Reagents->Setup_Reaction Initiate_Reaction 4. Initiate reaction with nNOS and L-Arginine Setup_Reaction->Initiate_Reaction Monitor_Absorbance 5. Monitor Absorbance at 401 nm Initiate_Reaction->Monitor_Absorbance Calculate_Velocity 6. Calculate Initial Reaction Velocities Monitor_Absorbance->Calculate_Velocity Determine_Ki 7. Determine Ki value using Michaelis-Menten kinetics Calculate_Velocity->Determine_Ki

An In-depth Technical Guide to S-Isopropylisothiourea Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

S-Isopropylisothiourea hydrobromide is a chemical compound recognized for its potent inhibitory effects on nitric oxide synthases (NOS). This technical guide provides a comprehensive overview of its chemical characteristics, biological activity, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white crystalline solid.[1][2] A summary of its key chemical and physical properties is presented below.

PropertyValueReferences
Synonyms S-isopropyl ITU, IPTU, 5-ISOPROPYLTHIURONIUM BROMIDE[1][3][4]
Molecular Formula C₄H₁₀N₂S • HBr or C₄H₁₁BrN₂S[1][3]
Molecular Weight 199.11 g/mol [1][3][5][6]
CAS Number 4269-97-0[1][2][3][5][6][7][8]
Melting Point 82-86°C[1][7]
Appearance White crystalline powder[1][2]
Purity ≥98%[3][5][6][7]
Solubility DMF: >50 mg/ml, DMSO: >20 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >30 mg/ml[3]
Storage -20°C[3][6]
Stability ≥ 1 year at -20°C[3][6]
SMILES N/C(SC(C)C)=N/[H].Br[3]
InChI InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H[3][6]
InChI Key SLGVZEOMLCTKRK-UHFFFAOYSA-N[1][3][6]

Biological Activity: Inhibition of Nitric Oxide Synthases

This compound is a potent inhibitor of nitric oxide synthase (NOS) isoforms in vitro.[2][3][5] However, its efficacy in vivo may be limited due to poor cellular penetration.[3][5] The inhibitory constants (Ki) for human NOS isoforms are detailed below.

Target EnzymeKᵢ (nM)Reference
Inducible NOS (iNOS)9.8[3]
Endothelial NOS (eNOS)22[3]
Neuronal NOS (nNOS)37[3]

Experimental Protocols

1. General Synthesis of S-Alkylisothiourea Hydrobromides

While a specific detailed protocol for this compound is not provided in the search results, a general synthetic route can be inferred from common organic chemistry principles and the identified precursors, 2-bromopropane and cyanamide.[7]

  • Reaction: The synthesis typically involves the reaction of a thiol, in this case, 2-propanethiol, with cyanamide in the presence of a hydrohalic acid (HBr). An alternative is the S-alkylation of thiourea with an alkyl halide, such as 2-bromopropane.

  • Step 1: Reaction Setup: Thiourea is dissolved in a suitable solvent, such as ethanol or isopropanol.

  • Step 2: Alkylation: 2-Bromopropane is added to the solution, and the mixture is refluxed for several hours.

  • Step 3: Crystallization and Purification: Upon cooling, the this compound product crystallizes out of the solution. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or isopropanol to achieve high purity.[9]

2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically determined to be ≥98%.[3][5][6][7] A general HPLC method for purity assessment is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the chromophore of the molecule.

  • Procedure: A standard solution of this compound of known concentration is prepared and injected into the HPLC system to determine its retention time. The sample to be analyzed is then injected, and the peak area of the compound is compared to the total peak area of all components in the chromatogram to calculate the purity.

Visualizations

Below are diagrams illustrating the biological context and experimental workflow related to this compound.

Nitric_Oxide_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Inhibitor S-Isopropylisothiourea hydrobromide Inhibitor->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Nitric Oxide signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Hypothesis (Compound inhibits NOS) Enzyme_Prep NOS Enzyme Preparation (Purification of iNOS, eNOS, nNOS) Start->Enzyme_Prep Inhibitor_Prep Prepare S-Isopropylisothiourea hydrobromide Solutions (Serial Dilutions) Start->Inhibitor_Prep Assay In Vitro NOS Inhibition Assay (e.g., Citrulline Assay) Enzyme_Prep->Assay Inhibitor_Prep->Assay Data_Collection Data Collection (Measure Enzyme Activity) Assay->Data_Collection Data_Analysis Data Analysis (Calculate IC50 and Ki values) Data_Collection->Data_Analysis Conclusion Conclusion (Potency and Selectivity) Data_Analysis->Conclusion

General experimental workflow for evaluating NOS inhibition.

References

An In-depth Technical Guide to S-Isopropylisothiourea Hydrobromide (CAS: 4269-97-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Isopropylisothiourea hydrobromide (IPTU), a small molecule inhibitor of nitric oxide synthase (NOS), has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of IPTU, consolidating available data on its chemical properties, synthesis, mechanism of action, and biological effects. Detailed experimental protocols for its synthesis and for in vitro and in vivo evaluation are presented to facilitate further research and development. Particular emphasis is placed on its role in modulating the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway, a critical regulator of numerous physiological processes. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in areas where modulation of nitric oxide production is a key therapeutic strategy.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Registry Number 4269-97-0N/A
Molecular Formula C₄H₁₁BrN₂SN/A
Molecular Weight 199.11 g/mol N/A
Melting Point 82-86 °C
Appearance White crystalline powder
Solubility Soluble in water, ethanol, DMSO, and DMF.N/A
SMILES CC(C)SC(=N)N.Br
InChI Key SLGVZEOMLCTKRK-UHFFFAOYSA-N

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively published, a general and reliable method for the preparation of S-alkylisothiourea hydrohalides can be adapted. This procedure involves the reaction of the corresponding alkyl halide with thiourea.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromopropane (isopropyl bromide)

  • Thiourea

  • Ethanol, absolute

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 equivalent) in absolute ethanol.

  • To this solution, add 2-bromopropane (1.05 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, this compound, will precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath.

  • Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound as a white crystalline solid.

  • The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).

Mechanism of Action: Inhibition of Nitric Oxide Synthase

This compound is a potent inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). It acts as a competitive inhibitor at the L-arginine binding site of the enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.

Quantitative Data: NOS Inhibition
NOS IsoformInhibition Constant (Ki)
Human iNOS 9.8 nM
Human eNOS 22 nM
Human nNOS 37 nM

Data obtained from in vitro studies with purified human NOS isoforms.

Signaling Pathway

The inhibitory action of this compound directly impacts the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway. By blocking NO production, IPTU prevents the activation of soluble guanylyl cyclase (sGC), leading to decreased levels of intracellular cGMP. This, in turn, affects downstream signaling cascades, including the activity of cGMP-dependent protein kinases and phosphodiesterases.

NOS_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular L-Arginine_ext L-Arginine L-Arginine_int L-Arginine L-Arginine_ext->L-Arginine_int Transport NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L-Arginine_int->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces IPTU S-Isopropylisothiourea hydrobromide (IPTU) IPTU->NOS Inhibits sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Substrate Physiological_Effects Downstream Physiological Effects cGMP->Physiological_Effects Mediates

Figure 1. Mechanism of this compound (IPTU) action.

In Vitro Experimental Protocols

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This colorimetric assay measures the production of nitrite, a stable oxidation product of nitric oxide.

Materials:

  • Purified recombinant human nNOS, eNOS, or iNOS

  • L-Arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH₄)

  • Calmodulin (for nNOS and eNOS)

  • Calcium Chloride (CaCl₂) (for nNOS and eNOS)

  • This compound (test inhibitor)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Prepare a reaction buffer containing appropriate concentrations of all cofactors (NADPH, BH₄, Calmodulin, CaCl₂).

  • In a 96-well plate, add the reaction buffer to each well.

  • Add varying concentrations of this compound to the test wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the purified NOS enzyme to all wells except the negative control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding L-arginine to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding Griess Reagent A, followed by Griess Reagent B to each well.

  • Incubate at room temperature for 10 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of IPTU and determine the IC₅₀ value.

NOS_Assay_Workflow Start Start Prepare_Reagents Prepare Reaction Buffer and Reagents Start->Prepare_Reagents Plate_Setup Add Buffer, IPTU, and NOS Enzyme to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C for 10 minutes Plate_Setup->Pre_incubation Start_Reaction Initiate Reaction with L-Arginine Pre_incubation->Start_Reaction Incubation Incubate at 37°C Start_Reaction->Incubation Stop_Reaction Add Griess Reagents A & B Incubation->Stop_Reaction Color_Development Incubate at Room Temperature for 10 minutes Stop_Reaction->Color_Development Measure_Absorbance Read Absorbance at 540 nm Color_Development->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. In vitro NOS inhibition assay workflow.

In Vivo Experimental Protocols

Hemorrhagic Shock Model in Rats

This model is used to evaluate the efficacy of this compound in a setting of severe blood loss and hypotension.

Animals:

  • Male Wistar rats (250-300 g)

Procedure:

  • Anesthetize the rats (e.g., with isoflurane or a combination of ketamine/xylazine).

  • Cannulate the femoral artery for blood pressure monitoring and blood withdrawal, and the femoral vein for drug administration.

  • After a stabilization period, induce hemorrhagic shock by withdrawing blood to reduce and maintain the mean arterial pressure (MAP) at a specific level (e.g., 40 mmHg) for a defined period (e.g., 60 minutes).

  • Following the shock period, administer this compound intravenously at the desired dose (e.g., 0.3-3 mg/kg). A control group should receive a vehicle (e.g., saline).

  • Monitor MAP, heart rate, and other relevant physiological parameters continuously.

  • At the end of the experiment, blood and tissue samples can be collected for biochemical and histological analysis.

Spontaneously Hypertensive Rat (SHR) Model

This model is used to investigate the effect of this compound on blood pressure in a model of essential hypertension.

Animals:

  • Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls (12-16 weeks old).

Procedure:

  • Measure baseline systolic blood pressure (SBP) in conscious, restrained rats using a tail-cuff method.

  • Administer this compound via a suitable route (e.g., intraperitoneal or oral gavage) at various doses. A control group should receive the vehicle.

  • Measure SBP at multiple time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the antihypertensive effect.

  • Long-term studies can also be conducted with daily administration of IPTU to assess its chronic effects on blood pressure and potential end-organ damage.

Pharmacokinetics and Toxicology

Pharmacokinetic Profile

Detailed pharmacokinetic studies on this compound are limited in publicly available literature. General observations for S-alkylisothioureas suggest that they are rapidly absorbed and distributed. However, specific parameters such as bioavailability, half-life, volume of distribution, and clearance for IPTU require further investigation. Its in vivo efficacy may be limited by poor cellular penetration.

Toxicological Data

Toxicological data for this compound is not extensively documented. A predicted LD₅₀ in rats suggests moderate acute toxicity. As with any investigational compound, comprehensive toxicity studies, including acute, sub-chronic, and chronic assessments, are necessary to establish a safety profile for potential therapeutic use.

ParameterValueSpeciesNote
Predicted LD₅₀ (oral) 2.6358 mol/kgRatPredicted value from computational models.

Conclusion

This compound is a potent, competitive inhibitor of all three nitric oxide synthase isoforms, with a clear mechanism of action involving the modulation of the NO-cGMP signaling pathway. This technical guide has provided a consolidated resource of its chemical properties, a plausible synthesis protocol, and detailed methodologies for its in vitro and in vivo evaluation. The provided experimental protocols and data tables offer a solid foundation for researchers to further explore the therapeutic potential of this compound in various pathological conditions where inhibition of nitric oxide production is desirable, such as in certain inflammatory diseases, septic shock, and potentially in some forms of cancer. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles to advance its development as a potential therapeutic agent.

common synonyms for S-Isopropylisothiourea hydrobromide (IPTU, S-isopropyl ITU)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to S-Isopropylisothiourea Hydrobromide (IPTU) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (IPTU), a potent inhibitor of nitric oxide synthase (NOS). This document consolidates key information on its nomenclature, mechanism of action, and relevant experimental protocols, designed for researchers and professionals in drug development.

Synonyms and Nomenclature

This compound is known by several synonyms in scientific literature and commercial catalogs. A clear understanding of these alternative names is crucial for comprehensive literature searches and material sourcing.

Common Name Abbreviation Systematic Name Other Synonyms
This compoundIPTU, S-isopropyl ITUIsopropyl carbamimidothioate hydrobromide5-Isopropylthiuronium bromide, IPITU hydrobromide, S-Isopropylthiuronium bromide

Mechanism of Action: Nitric Oxide Synthase Inhibition

This compound functions as a potent, competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] The inhibition is achieved through competition with the enzyme's natural substrate, L-arginine, at the active site.[1] This prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide (NO).

The inhibitory constants (Ki) highlight its potency against the different human NOS isoforms.

NOS Isoform Ki Value (nM)
Human iNOS9.8[2]
Human eNOS22[2]
Human nNOS37[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory activity of this compound on nitric oxide synthase.

Nitric Oxide Synthase Activity Assay (Conversion of L-Arginine to L-Citrulline)

This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • This compound (or other inhibitors)

  • [³H]-L-arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • CaCl₂

  • FAD/FMN

  • Tetrahydrobiopterin (BH₄)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Stop Solution (e.g., 0.02 M HEPES, 2 mM EDTA, 2 mM EGTA)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation fluid

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing NADPH (e.g., 10 mM), CaCl₂ (e.g., 20 mM), calmodulin (e.g., 1 mg/ml), FAD/FMN (1:1), and BH₄ (e.g., 50 mM) in the reaction buffer. Add a known amount of [³H]-L-arginine.

  • Incubation: In separate tubes, add the purified NOS enzyme and different concentrations of this compound (or a vehicle control).

  • Initiation of Reaction: Start the reaction by adding the reaction mixture to the enzyme-inhibitor tubes.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).

  • Termination of Reaction: Stop the reaction by adding the Stop Solution.

  • Separation of L-Citrulline: Apply the reaction mixture to a Dowex AG 50W-X8 column. The unreacted [³H]-L-arginine will bind to the resin, while the newly formed [³H]-L-citrulline will be in the eluate.

  • Quantification: Collect the eluate, add scintillation fluid, and quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the NOS activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ or Ki value.

Griess Assay for Nitrite/Nitrate Determination

This colorimetric assay indirectly measures NO production by quantifying its stable end products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Materials:

  • Cell culture (e.g., RAW 264.7 macrophages for iNOS) or tissue homogenates

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) to induce iNOS in cells

  • This compound (or other inhibitors)

  • Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

  • Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Nitrate Reductase (if measuring total NO production)

  • NADPH (for nitrate reductase)

  • Sodium nitrite standard solution

Procedure:

  • Cell Culture and Treatment (for iNOS):

    • Seed cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and IFNγ to induce iNOS expression and incubate for a further period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant or prepare tissue homogenates.

  • Nitrate Reduction (Optional but Recommended): To measure total NO production, convert nitrate to nitrite by incubating the samples with nitrate reductase and NADPH.

  • Griess Reaction:

    • Add Griess Reagent A to each sample and standard in a 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent B and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standards.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of inhibition of NO production for each concentration of this compound.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for evaluating NOS inhibitors.

Nitric_Oxide_Signaling_Pathway cluster_upstream Upstream Activation cluster_inhibition Inhibition cluster_downstream Downstream Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces IPTU S-Isopropylisothiourea (IPTU) IPTU->NOS Competitively Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Leads to

Caption: Nitric Oxide Signaling Pathway and Inhibition by IPTU.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Incubate with IPTU Prepare_Reagents->Incubate Prepare_Cells Prepare Cells/Tissues Prepare_Cells->Incubate Run_Assay Run NOS Activity Assay (e.g., Griess or Citrulline Assay) Incubate->Run_Assay Measure_Signal Measure Signal (Absorbance or Radioactivity) Run_Assay->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_Potency Determine IC50/Ki Calculate_Inhibition->Determine_Potency

Caption: Workflow for Evaluating NOS Inhibitors like IPTU.

References

The Historical Development of S-Isopropylisothiourea Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Isopropylisothiourea hydrobromide, a small molecule inhibitor of nitric oxide synthases (NOS), has played a significant role in the study of nitric oxide signaling pathways and has been instrumental as a research tool in various therapeutic areas. This technical guide provides an in-depth overview of the historical development of this compound, including its synthesis, the elucidation of its mechanism of action, and key experimental data and protocols.

Early Synthesis and Chemical Characterization

The synthesis of S-alkylisothiourea salts represents a classical category of organic reactions, with methodologies dating back to the late 19th and early 20th centuries. While a specific, dated discovery of this compound is not prominently documented in early literature, its synthesis falls under the well-established reaction of thiourea with a suitable alkylating agent.

General Synthesis Protocol

The most common and historically significant method for preparing S-alkylisothiourea hydrohalides is the direct S-alkylation of thiourea with an alkyl halide. In the case of this compound, this involves the reaction of thiourea with 2-bromopropane.

Experimental Protocol: Synthesis of this compound

  • Materials: Thiourea, 2-bromopropane (isopropyl bromide), absolute ethanol.

  • Procedure:

    • A mixture of powdered thiourea (1.0 molar equivalent) and 2-bromopropane (1.1-1.2 molar equivalents) is suspended in absolute ethanol.

    • The reaction mixture is refluxed with stirring. The progress of the reaction can be monitored by the dissolution of the solid thiourea.

    • After the reaction is complete (typically several hours), the solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting crude product, this compound, is often obtained as an oil or a semi-solid.

    • Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a white crystalline solid.[1]

  • Characterization: The identity and purity of the synthesized compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Elucidation of Biological Activity: A Potent Nitric Oxide Synthase Inhibitor

The pivotal point in the history of this compound came in 1994 with the publication by Garvey, Oplinger, and colleagues.[2] This seminal work identified a series of non-amino acid isothioureas, including S-Isopropylisothiourea, as potent inhibitors of the three known isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).

Mechanism of Action

S-Isopropylisothiourea acts as a competitive inhibitor at the L-arginine binding site of the nitric oxide synthases. By occupying this site, it prevents the natural substrate, L-arginine, from binding and being oxidized to L-citrulline and nitric oxide (NO). This inhibition reduces the production of NO, a critical signaling molecule involved in a vast array of physiological and pathophysiological processes.

Quantitative Data: Inhibition Constants

The study by Garvey et al. provided crucial quantitative data on the inhibitory potency of this compound against the human NOS isoforms.[2]

NOS IsoformInhibition Constant (Ki)
Inducible NOS (iNOS)9.8 nM
Endothelial NOS (eNOS)22 nM
Neuronal NOS (nNOS)37 nM

Table 1: Inhibition constants (Ki) of this compound for human nitric oxide synthase isoforms.[2]

These low nanomolar Ki values established this compound as a highly potent inhibitor of all three NOS isoforms.

Experimental Protocols for Assessing NOS Inhibition

The determination of the inhibitory activity of compounds like this compound relies on robust assays that measure the activity of nitric oxide synthases. A commonly used method is the L-citrulline exclusion assay.

Experimental Protocol: In Vitro NOS Inhibition Assay (L-Citrulline Exclusion Assay)

  • Principle: This assay measures the conversion of radiolabeled L-arginine to L-citrulline by the NOS enzyme. The inhibitor's potency is determined by its ability to reduce the formation of radiolabeled L-citrulline.

  • Materials:

    • Purified NOS enzyme (nNOS, iNOS, or eNOS)

    • L-[³H]arginine

    • NADPH

    • Calmodulin (for nNOS and eNOS)

    • Tetrahydrobiopterin (BH4)

    • Assay buffer (e.g., HEPES buffer, pH 7.4)

    • This compound (or other inhibitors) at various concentrations

    • Dowex AG 50W-X8 resin (Na⁺ form)

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare reaction mixtures containing the assay buffer, purified NOS enzyme, NADPH, calmodulin (if required), and BH4.

    • Add varying concentrations of this compound to the reaction mixtures.

    • Initiate the enzymatic reaction by adding L-[³H]arginine.

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).

    • Terminate the reaction by adding a stop buffer containing EDTA.

    • Apply the reaction mixtures to columns containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline passes through.

    • Collect the eluate containing L-[³H]citrulline.

    • Add a scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Molecular and Experimental Framework

Signaling Pathway of NOS Inhibition

The following diagram illustrates the mechanism of action of this compound in the nitric oxide signaling pathway.

NOS_Inhibition_Pathway cluster_NOS Nitric Oxide Synthase (NOS) L_Arginine L-Arginine NOS_enzyme NOS Enzyme L_Arginine->NOS_enzyme Substrate L_Citrulline L-Citrulline NOS_enzyme->L_Citrulline NO Nitric Oxide (NO) NOS_enzyme->NO S_IPTU S-Isopropylisothiourea hydrobromide S_IPTU->NOS_enzyme Competitive Inhibition

Caption: Mechanism of competitive inhibition of Nitric Oxide Synthase by this compound.

Experimental Workflow for NOS Inhibition Assay

The following diagram outlines the key steps in a typical in vitro NOS inhibition assay.

NOS_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture (NOS, Cofactors, Buffer) start->prepare_reagents add_inhibitor Add S-Isopropylisothiourea hydrobromide (Varying Conc.) prepare_reagents->add_inhibitor start_reaction Initiate Reaction (Add L-[3H]arginine) add_inhibitor->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Terminate Reaction incubation->stop_reaction separation Separate L-[3H]citrulline (Ion Exchange Chromatography) stop_reaction->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis end End analysis->end

Caption: Experimental workflow for determining NOS inhibition using a radiometric assay.

Conclusion

This compound, a compound accessible through straightforward synthesis, rose to prominence in the mid-1990s as a potent, non-selective inhibitor of nitric oxide synthases. The quantitative characterization of its inhibitory activity against nNOS, iNOS, and eNOS has made it an invaluable tool for researchers investigating the complex roles of nitric oxide in health and disease. The experimental protocols detailed in this guide provide a foundation for its continued use in the exploration of novel therapeutic strategies targeting the nitric oxide pathway.

References

comprehensive literature review on S-Isopropylisothiourea hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Isopropylisothiourea hydrobromide (IPTU), a small molecule inhibitor of nitric oxide synthase (NOS), has been a subject of scientific inquiry due to its potent and relatively selective action on the different NOS isoforms. This technical guide provides a comprehensive literature review of IPTU, detailing its chemical properties, synthesis, and biological activity. Particular emphasis is placed on its mechanism of action as a competitive inhibitor of all three NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and biological evaluation, and provides visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a white crystalline solid. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name propan-2-yl carbamimidothioate;hydrobromide[1]
Synonyms IPTU, S-isopropyl ITU, S-Isopropylthiuronium bromide[1]
CAS Number 4269-97-0[1]
Molecular Formula C₄H₁₁BrN₂S[1]
Molecular Weight 199.11 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 82-86 °C[1]
Solubility DMF: >50 mg/ml, DMSO: >20 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >30 mg/ml[2]
SMILES CC(C)SC(=N)N.Br[1]
InChI Key SLGVZEOMLCTKRK-UHFFFAOYSA-N[1]

Synthesis

A general and established method for the synthesis of S-alkylisothiourea hydrohalides involves the reaction of an alkyl halide with thiourea in an alcoholic solvent. This method is directly applicable to the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromopropane (Isopropyl bromide)

  • Thiourea

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in a minimal amount of ethanol.

  • Add an equimolar amount of 2-bromopropane to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

  • The crude product can be recrystallized from ethanol or a mixture of ethanol and diethyl ether to yield a purified white crystalline solid.

  • The final product should be dried under vacuum.

G 2-Bromopropane 2-Bromopropane Reaction Mixture Reaction Mixture 2-Bromopropane->Reaction Mixture Thiourea Thiourea Thiourea->Reaction Mixture Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Recrystallization Recrystallization Cooling & Precipitation->Recrystallization This compound This compound Recrystallization->this compound

Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the potent inhibition of nitric oxide synthase (NOS) enzymes.

Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes. It is synthesized from L-arginine by a family of three NOS isoenzymes:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue and plays a role in neurotransmission.

  • Inducible NOS (iNOS or NOS2): Expressed in various cells in response to inflammatory stimuli and produces large amounts of NO.

  • Endothelial NOS (eNOS or NOS3): Located in endothelial cells and is crucial for regulating vascular tone.

IPTU acts as a competitive inhibitor of L-arginine at the active site of all three NOS isoforms.

The inhibitory potency of IPTU against the human NOS isoforms has been determined and is summarized in the table below.[2]

NOS IsoformKᵢ (nM)
iNOS 9.8
eNOS 22
nNOS 37

These values indicate that IPTU is a potent inhibitor of all three isoforms, with a slight preference for iNOS.

Downstream Signaling Pathway

By inhibiting NOS, IPTU effectively blocks the production of nitric oxide. This has significant downstream consequences, primarily through the NO-cGMP signaling pathway.

G cluster_inhibition Inhibition by IPTU cluster_downstream Downstream Signaling L-Arginine L-Arginine NOS NOS L-Arginine->NOS O2 O2 O2->NOS Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) L-Citrulline L-Citrulline NOS->L-Citrulline IPTU IPTU IPTU->NOS sGC sGC Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Physiological Effects Physiological Effects PKG->Physiological Effects Leads to

Mechanism of action of IPTU on the NO-cGMP signaling pathway.

Experimental Protocols

In Vitro NOS Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against NOS isoforms, based on methods described in the literature.

Objective: To determine the Kᵢ of IPTU for nNOS, iNOS, and eNOS.

Materials:

  • Purified human nNOS, iNOS, and eNOS enzymes

  • L-[¹⁴C]Arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH₄)

  • Calmodulin (for nNOS and eNOS)

  • CaCl₂ (for nNOS and eNOS)

  • EGTA (for iNOS)

  • This compound (IPTU)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • Enzyme Preparation: Prepare reaction mixtures containing the respective purified NOS isoform, cofactors (NADPH, BH₄), and either calmodulin/CaCl₂ (for nNOS and eNOS) or EGTA (for iNOS) in a suitable buffer (e.g., HEPES).

  • Inhibitor Addition: Add varying concentrations of IPTU to the reaction mixtures. Include a control with no inhibitor.

  • Substrate Addition: Initiate the reaction by adding L-[¹⁴C]Arginine.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. The resin binds unreacted L-[¹⁴C]Arginine.

  • Separation: Centrifuge the samples to pellet the resin.

  • Quantification: The supernatant contains the product, L-[¹⁴C]Citrulline. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration. Determine the IC₅₀ value and then calculate the Kᵢ using the Cheng-Prusoff equation.

G Prepare Enzyme Mix Prepare Enzyme Mix Add IPTU Add IPTU Prepare Enzyme Mix->Add IPTU Add L-[14C]Arginine Add L-[14C]Arginine Add IPTU->Add L-[14C]Arginine Incubate at 37°C Incubate at 37°C Add L-[14C]Arginine->Incubate at 37°C Stop Reaction & Add Resin Stop Reaction & Add Resin Incubate at 37°C->Stop Reaction & Add Resin Centrifuge Centrifuge Stop Reaction & Add Resin->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Scintillation Counting Scintillation Counting Collect Supernatant->Scintillation Counting Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting->Data Analysis (IC50, Ki)

Experimental workflow for the in vitro NOS inhibition assay.

In Vivo Studies

While detailed pharmacokinetic data for IPTU is limited in the public domain, some in vivo studies have explored its physiological effects.

Effects in a Hemorrhagic Shock Model

In a porcine model of hemorrhagic shock, intravenous administration of IPTU (0.3 mg/kg bolus followed by 1 mg/kg/h infusion) was shown to increase mean arterial pressure and systemic vascular resistance without negatively impacting cardiac index or renal blood flow. This suggests a potential therapeutic application in conditions of severe blood loss.

Effects on Pain Perception

In a mouse model of formalin-induced pain, intraperitoneal injection of IPTU (50 mg/kg) inhibited the late phase of paw licking behavior, indicating a potential analgesic effect. However, it did not reduce edema, suggesting a centrally mediated mechanism rather than a peripheral anti-inflammatory effect.

Toxicology

ParameterPredicted Value
Rat Acute Toxicity (LD₅₀) 2.6358 mol/kg

Note: This is a predicted value and should be interpreted with caution. Experimental validation is required.

Conclusion

This compound is a potent, competitive inhibitor of all three nitric oxide synthase isoforms. Its well-defined mechanism of action and effects in preclinical models of hemorrhagic shock and pain suggest its utility as a pharmacological tool for studying the roles of nitric oxide in various physiological and pathological processes. Further research is warranted to fully characterize its pharmacokinetic and toxicological profile to explore its potential as a therapeutic agent. This technical guide provides a solid foundation of the existing knowledge on IPTU to aid researchers in designing future studies.

References

Methodological & Application

Application Notes and Protocols for S-Isopropylisothiourea Hydrobromide: A Potent Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Isopropylisothiourea hydrobromide (IPTU), a member of the S-substituted isothiourea class of compounds, is a potent, competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Dysregulation of NO production is implicated in various conditions such as inflammation, septic shock, and neurodegenerative diseases. IPTU serves as a valuable pharmacological tool for investigating the roles of NOS isoforms in these processes. These application notes provide detailed protocols for the in vitro characterization of IPTU as a NOS inhibitor.

Chemical and Physical Properties

PropertyValue
Synonyms IPTU, S-isopropyl ITU, Isopropyl carbamimidothioate hydrobromide
CAS Number 4269-97-0
Molecular Formula C₄H₁₀N₂S · HBr
Molecular Weight 199.11 g/mol
Appearance White to off-white crystalline powder
Melting Point 82-86°C
Solubility >100 mg/mL in Ethanol>50 mg/mL in DMF>30 mg/mL in PBS (pH 7.2)>20 mg/mL in DMSO
Storage Store at -20°C for long-term stability.

Mechanism of Action

This compound acts as a competitive inhibitor at the L-arginine binding site of nitric oxide synthase. By competing with the natural substrate, L-arginine, IPTU effectively blocks the synthesis of nitric oxide and its co-product, L-citrulline.

L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalysis IPTU S-Isopropylisothiourea hydrobromide (IPTU) IPTU->Inhibition Inhibition->NOS Competitive Inhibition

Figure 1. Mechanism of NOS inhibition by this compound.

Quantitative Data

This compound exhibits potent inhibition of all three human NOS isoforms, with a slight preference for the inducible isoform.

NOS IsoformInhibition Constant (Ki)IC₅₀
nNOS (neuronal) 37 nM[1]0.66 µM (mouse spinal cord)
eNOS (endothelial) 22 nM[1]0.5 µM (bovine aortic)
iNOS (inducible) 9.8 nM[1]0.29 µM (porcine endothelial cell)

Note: IC₅₀ values can vary depending on the specific assay conditions, particularly the substrate concentration.

Experimental Protocols

Two primary methods for determining the inhibitory activity of this compound on NOS are the Griess assay, which measures nitrite (a stable oxidation product of NO), and the citrulline assay, which quantifies the co-product of the NOS reaction.

General Workflow for NOS Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_iptu Prepare IPTU Stock Solution pre_incubation Pre-incubate NOS with IPTU prep_iptu->pre_incubation prep_reagents Prepare Assay Reagents prep_reagents->pre_incubation prep_enzyme Prepare NOS Enzyme prep_enzyme->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection_method Choose Detection Method (Griess or Citrulline Assay) stop_reaction->detection_method measurement Measure Signal (Absorbance or Radioactivity) detection_method->measurement calculate_inhibition Calculate Percent Inhibition measurement->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC₅₀ plot_curve->determine_ic50

Figure 2. General workflow for determining NOS inhibition by this compound.
Protocol 1: NOS Inhibition using the Griess Assay

This protocol measures the accumulation of nitrite, a stable and quantifiable end-product of nitric oxide in aqueous solution.

Materials:

  • This compound

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • L-arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • CaCl₂

  • FAD (flavin adenine dinucleotide)

  • FMN (flavin mononucleotide)

  • HEPES buffer (or other suitable buffer)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent such as sterile water or PBS.

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing the necessary cofactors: 1 mM NADPH, 10 µM BH4, 2.5 µM FAD, 2.5 µM FMN, and for nNOS/eNOS, 2 mM CaCl₂ and 10 µg/mL calmodulin.

    • Prepare a stock solution of L-arginine (e.g., 10 mM) in water.

    • Prepare a sodium nitrite standard curve (0-100 µM) in the reaction buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of reaction buffer to each well.

    • Add 10 µL of various concentrations of this compound (or vehicle control) to the appropriate wells.

    • Add 20 µL of the purified NOS enzyme solution to each well and gently mix.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the L-arginine stock solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Add 50 µL of Griess Reagent Component A to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each well using the sodium nitrite standard curve.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the inhibitor and determine the IC₅₀ value.

Protocol 2: NOS Inhibition using the Citrulline Assay

This protocol measures the formation of [³H]L-citrulline from [³H]L-arginine.

Materials:

  • This compound

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • [³H]L-arginine

  • Unlabeled L-arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • CaCl₂

  • FAD

  • FMN

  • HEPES buffer

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, reaction buffer with cofactors, and unlabeled L-arginine as described in the Griess assay protocol.

    • Prepare a working solution of [³H]L-arginine mixed with unlabeled L-arginine to achieve the desired specific activity and final substrate concentration.

    • Prepare a slurry of Dowex AG 50W-X8 resin in water.

  • Assay Setup:

    • Set up the reaction in microcentrifuge tubes. Add reaction buffer, various concentrations of this compound (or vehicle), and the NOS enzyme.

    • Pre-incubate at 37°C for 10-15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the [³H]L-arginine/L-arginine solution.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).

  • Separation of [³H]L-citrulline:

    • Add a volume of the Dowex resin slurry to each tube to bind the unreacted [³H]L-arginine.

    • Vortex and centrifuge the tubes to pellet the resin.

    • Transfer a portion of the supernatant (containing [³H]L-citrulline) to a scintillation vial.

  • Quantification:

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]L-citrulline formed in each reaction.

    • Determine the percent inhibition for each concentration of this compound.

    • Plot the dose-response curve and calculate the IC₅₀ value.

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling and safety information. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup.

References

Application Notes and Protocols for S-Isopropylisothiourea Hydrobromide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Isopropylisothiourea hydrobromide (IPTU) is a potent, non-amino acid-based inhibitor of nitric oxide synthases (NOS).[1] Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[2] The overproduction of NO has been implicated in conditions such as septic shock, inflammation, and neurodegenerative diseases.[2] IPTU provides a valuable tool for researchers to investigate the role of NO in these processes by specifically inhibiting its production in vitro.

These application notes provide detailed protocols for utilizing IPTU in in vitro assays to study NOS inhibition and its downstream effects.

Mechanism of Action

This compound acts as a competitive inhibitor of all three major isoforms of nitric oxide synthase: inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS).[1][3] It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide.

Quantitative Data

The inhibitory potency of this compound against purified human NOS isoforms is summarized in the table below.

NOS IsoformKi (nM)
iNOS9.8
eNOS22
nNOS37

Data from: Garvey, E.P., et al. (1994). The Journal of Biological Chemistry, 269(43), 26669-26676.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.

Materials:

  • This compound (CAS: 4269-97-0)

  • Dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

Protocol:

  • Based on its solubility, this compound can be dissolved in DMSO to a concentration of >20 mg/mL or in PBS (pH 7.2) to >30 mg/mL.[4]

  • For a 10 mM stock solution in DMSO:

    • The molecular weight of this compound is 199.11 g/mol .

    • Weigh out 1.99 mg of the compound and dissolve it in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.[5] For short-term storage (up to one month), 4°C is also acceptable.[5]

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a general method to determine the inhibitory effect of this compound on NOS activity in cell lysates or with purified enzymes. The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable oxidation product, nitrite, using the Griess assay.

Materials:

  • Cell line expressing the NOS isoform of interest (e.g., LPS/IFN-γ stimulated RAW 264.7 macrophages for iNOS) or purified NOS enzyme.

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

  • This compound stock solution.

  • L-arginine solution (substrate).

  • NADPH solution.

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions).

  • Sodium nitrite standard solution (for standard curve).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540 nm.

Protocol:

Part 1: Cell Lysate Preparation (if applicable)

  • Culture cells to the desired confluency and stimulate if necessary to induce NOS expression (e.g., with LPS and IFN-γ for iNOS).

  • Wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer.

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the NOS enzyme and determine the protein concentration using a standard method (e.g., BCA assay).

Part 2: NOS Inhibition Assay

  • In a 96-well plate, add the following components in the indicated order:

    • NOS Assay Buffer.

    • Cell lysate (containing a specific amount of protein, e.g., 50-100 µg) or purified NOS enzyme.

    • This compound at various concentrations (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO or PBS).

    • Cofactors such as NADPH.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, L-arginine.

  • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

Part 3: Nitrite Detection (Griess Assay)

  • After the incubation period, transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • Prepare a nitrite standard curve by serially diluting a sodium nitrite stock solution in the assay buffer.[6][7]

  • Add 50 µL of sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.[7]

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[7]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in each sample by comparing the absorbance to the standard curve.

  • Determine the percentage of NOS inhibition for each concentration of this compound and calculate the IC50 value.

Downstream Signaling: In Vitro cGMP Measurement

Inhibition of NOS by this compound will lead to a decrease in the production of cyclic guanosine monophosphate (cGMP), a key downstream signaling molecule.[8][9] This can be measured using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cell line known to produce cGMP in response to NO.

  • This compound.

  • A stimulus to induce NO production (if necessary).

  • Commercially available cGMP ELISA kit.

  • Cell lysis buffer provided with the ELISA kit or 0.1 M HCl.

  • Microplate reader.

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells to produce NO (if necessary).

  • Lyse the cells according to the cGMP ELISA kit manufacturer's instructions. Often, this involves using 0.1 M HCl to stop phosphodiesterase activity.[10]

  • Perform the cGMP competitive ELISA according to the kit's protocol. This typically involves adding the cell lysate, a cGMP-enzyme conjugate, and an anti-cGMP antibody to a pre-coated plate.[11][12]

  • After incubation and washing steps, add a substrate that produces a colorimetric signal.

  • Measure the absorbance using a microplate reader. The signal intensity will be inversely proportional to the amount of cGMP in the sample.

  • Calculate the cGMP concentration based on the standard curve provided in the kit.

  • Analyze the dose-dependent effect of this compound on cGMP levels.

Visualizations

G Signaling Pathway of NOS Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol L-Arginine_ext L-Arginine L-Arginine_int L-Arginine L-Arginine_ext->L-Arginine_int Transport NOS Nitric Oxide Synthase (NOS) L-Arginine_int->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces IPTU S-Isopropylisothiourea hydrobromide (IPTU) IPTU->NOS Inhibits sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Substrate Downstream_Effects Downstream Physiological Effects cGMP->Downstream_Effects Mediates

Caption: Signaling pathway of NOS inhibition by this compound.

G Experimental Workflow for NOS Inhibition Assay Start Start Prepare_Lysate Prepare Cell Lysate or Purified Enzyme Start->Prepare_Lysate Setup_Assay Set up Assay Plate: - Enzyme - Buffer - IPTU (various conc.) Prepare_Lysate->Setup_Assay Pre_incubation Pre-incubate (10-15 min, 37°C) Setup_Assay->Pre_incubation Add_Substrate Add L-Arginine (Substrate) Pre_incubation->Add_Substrate Incubate Incubate (1-2 hours, 37°C) Add_Substrate->Incubate Griess_Assay Perform Griess Assay (Measure Nitrite) Incubate->Griess_Assay Data_Analysis Data Analysis: - Standard Curve - Calculate % Inhibition - Determine IC50 Griess_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro NOS inhibition assay.

G Logical Relationship of Measuring IPTU's Effect IPTU S-Isopropylisothiourea hydrobromide (IPTU) NOS_Activity NOS Activity IPTU->NOS_Activity Decreases NO_Production Nitric Oxide (NO) Production NOS_Activity->NO_Production Directly Proportional Nitrite_Levels Nitrite (NO2-) Levels NO_Production->Nitrite_Levels Leads to Measurable cGMP_Production cGMP Production NO_Production->cGMP_Production Stimulates

Caption: Logical relationship for measuring the effects of IPTU.

References

Application Notes and Protocols for in vivo Studies Using S-Isopropylisothiourea Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and execution of in vivo studies utilizing S-Isopropylisothiourea hydrobromide (S-ITU-HBr), a potent inhibitor of nitric oxide synthases (NOS). This document outlines its mechanism of action, provides detailed experimental protocols for relevant animal models, and summarizes key quantitative data to facilitate study design and interpretation.

Introduction

This compound is a small molecule inhibitor of all three isoforms of nitric oxide synthase (NOS), with potent activity demonstrated in in vitro assays. It acts as a competitive inhibitor at the L-arginine binding site of the enzyme. The overproduction of nitric oxide (NO) is implicated in the pathophysiology of various inflammatory conditions and circulatory shock. By inhibiting NOS, S-ITU-HBr offers a tool to investigate the role of NO in these disease models. While a powerful in vitro tool, its efficacy in vivo can be influenced by factors such as cellular penetration. Careful consideration of dose, route of administration, and the specific research question is crucial for successful in vivo application.

Mechanism of Action

S-ITU-HBr exerts its biological effects through the competitive inhibition of nitric oxide synthases. NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathological processes. There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS1): Primarily involved in neurotransmission.

  • Inducible NOS (iNOS or NOS2): Expressed in response to inflammatory stimuli and produces large amounts of NO.

  • Endothelial NOS (eNOS or NOS3): Plays a crucial role in regulating vascular tone and blood pressure.

In inflammatory conditions such as septic or hemorrhagic shock, the induction of iNOS leads to excessive NO production, contributing to hypotension, vascular hyporeactivity, and tissue damage. S-ITU-HBr, by inhibiting iNOS, can ameliorate these detrimental effects.

S-ITU-HBr_Mechanism_of_Action cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cell Macrophage / Endothelial Cell Inflammatory Stimuli Inflammatory Stimuli iNOS Inducible Nitric Oxide Synthase (iNOS) Inflammatory Stimuli->iNOS Induces Expression L-Arginine L-Arginine L-Arginine->iNOS Substrate NO_Production Excessive NO Production iNOS->NO_Production Catalyzes Pathophysiological Effects Vasodilation Hypotension Tissue Damage NO_Production->Pathophysiological Effects Leads to S_ITU_HBr S-Isopropylisothiourea Hydrobromide S_ITU_HBr->iNOS Competitively Inhibits

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and reported in vivo dosages of S-ITU-HBr.

Parameter Value Enzyme Source Reference
Ki for iNOS 9.8 nMHuman[1]
Ki for eNOS 22 nMHuman[1]
Ki for nNOS 37 nMHuman[1]

Table 1: In vitro Inhibitory Constants (Ki) of this compound.

Animal Model Condition Route of Administration Dosage Observed Effects
Rat Hemorrhagic ShockIntravenous (bolus)300 µg/kg (administered as 3 subsequent boluses)Increased Mean Arterial Pressure (MAP), Improved Survival
Pig Hemorrhagic ShockIntravenous (bolus + infusion)0.3 mg/kg (bolus) + 1 mg/kg/h (infusion)Increased MAP and Systemic Vascular Resistance

Table 2: In vivo Dosages and Effects of this compound.

Experimental Protocols

Hemorrhagic Shock Model in Rats

This protocol is designed to evaluate the efficacy of S-ITU-HBr in a rodent model of severe blood loss.

Materials:

  • This compound (purity ≥98%)

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Catheters for arterial and venous access

  • Pressure transducer and data acquisition system

  • Syringes and infusion pump

  • Male Wistar rats (250-300g)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain anesthesia throughout the experiment.

    • Cannulate the femoral artery for continuous blood pressure monitoring and blood withdrawal.

    • Cannulate the femoral vein for drug and fluid administration.

    • Allow the animal to stabilize for at least 20 minutes after surgery.

  • Induction of Hemorrhagic Shock:

    • Withdraw blood from the arterial line in a stepwise manner to reduce the Mean Arterial Pressure (MAP) to a target of 35-40 mmHg.

    • Maintain this hypotensive state for a predetermined period (e.g., 60 minutes) by further blood withdrawal or saline infusion as needed.

  • Treatment:

    • Prepare a stock solution of S-ITU-HBr in sterile saline.

    • Administer S-ITU-HBr intravenously. A dosing regimen of 300 µg/kg can be given as three separate bolus injections of 100 µg/kg each, spaced over a short period.

    • The control group should receive an equivalent volume of sterile saline.

  • Monitoring and Data Collection:

    • Continuously record MAP, heart rate, and respiratory rate.

    • Collect blood samples at baseline, during shock, and after treatment to measure parameters such as lactate, blood gases, and inflammatory cytokines (e.g., TNF-α, IL-6).

    • Monitor survival for a defined period (e.g., 2 hours) post-treatment.

  • Endpoint Analysis:

    • Compare the changes in hemodynamic parameters between the treatment and control groups.

    • Analyze survival rates using Kaplan-Meier curves.

    • Measure plasma markers of organ damage (e.g., ALT, AST, creatinine).

Hemorrhagic_Shock_Protocol cluster_preparation Preparation cluster_shock_induction Shock Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Anesthesia Anesthesia Catheterization Catheterization Anesthesia->Catheterization Stabilization Stabilization Catheterization->Stabilization Blood_Withdrawal Blood Withdrawal (MAP to 35-40 mmHg) Stabilization->Blood_Withdrawal Hypotensive_Period Maintain Hypotension (60 min) Blood_Withdrawal->Hypotensive_Period S_ITU_HBr_Admin Administer S-ITU-HBr (e.g., 300 µg/kg IV) Hypotensive_Period->S_ITU_HBr_Admin Saline_Control Administer Saline (Control) Hypotensive_Period->Saline_Control Hemodynamics Record Hemodynamics (MAP, HR) S_ITU_HBr_Admin->Hemodynamics Saline_Control->Hemodynamics Blood_Sampling Collect Blood Samples (Lactate, Cytokines) Hemodynamics->Blood_Sampling Survival Monitor Survival Blood_Sampling->Survival Endpoint_Analysis Endpoint Analysis Survival->Endpoint_Analysis

Figure 2: Experimental workflow for the rat hemorrhagic shock model.

Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Mice

This model is used to investigate the anti-inflammatory effects of S-ITU-HBr in a model of systemic inflammation.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • C57BL/6 mice (8-10 weeks old)

  • Materials for blood collection (e.g., retro-orbital sinus or cardiac puncture)

  • ELISA kits for cytokine measurement

Procedure:

  • Animal Acclimation:

    • Acclimate mice to the facility for at least one week before the experiment.

  • Treatment:

    • Dissolve S-ITU-HBr in sterile saline.

    • Administer S-ITU-HBr via intraperitoneal (IP) or intravenous (IV) injection at the desired dose. The optimal dose should be determined in a pilot study.

    • The control group receives an equivalent volume of saline.

  • Induction of Endotoxemia:

    • 30-60 minutes after S-ITU-HBr administration, inject LPS (e.g., 5-10 mg/kg, IP) to induce a systemic inflammatory response.

  • Sample Collection:

    • At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), euthanize the mice.

    • Collect blood via cardiac puncture for plasma separation.

    • Harvest tissues of interest (e.g., lung, liver, kidney) and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology.

  • Endpoint Analysis:

    • Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.

    • Assess organ injury through histological examination (e.g., H&E staining).

    • Analyze the expression of inflammatory genes in tissues using RT-qPCR.

    • Investigate the activation of signaling pathways (e.g., NF-κB, MAPKs) in tissue lysates via Western blotting.

Signaling Pathway Analysis

To understand the molecular mechanisms underlying the effects of S-ITU-HBr in vivo, it is recommended to analyze key inflammatory signaling pathways.

NF-κB Pathway Activation
  • Tissue Homogenization: Homogenize harvested tissues in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα).

  • Immunohistochemistry (IHC): Stain tissue sections with an antibody against the p65 subunit of NF-κB to visualize its nuclear translocation, a hallmark of activation.

MAPK Pathway Activation
  • Tissue Homogenization and Western Blotting: Follow the same procedure as for the NF-κB pathway analysis.

  • Antibody Probing: Use primary antibodies against the total and phosphorylated forms of key MAPK proteins (e.g., p38, JNK, ERK1/2).

Signaling_Pathway_Analysis cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis cluster_ihc Immunohistochemistry Tissue_Harvest Harvest Tissues Tissue_Homogenization Homogenize in Lysis Buffer Tissue_Harvest->Tissue_Homogenization Tissue_Fixation Fix and Section Tissues Tissue_Harvest->Tissue_Fixation SDS_PAGE SDS-PAGE Tissue_Homogenization->SDS_PAGE Membrane_Transfer Transfer to PVDF Membrane SDS_PAGE->Membrane_Transfer Antibody_Probing Probe with Primary Antibodies (Total & Phospho-proteins) Membrane_Transfer->Antibody_Probing Detection Chemiluminescent Detection Antibody_Probing->Detection IHC_Staining Stain with p65 Antibody Tissue_Fixation->IHC_Staining Microscopy Visualize Nuclear Translocation IHC_Staining->Microscopy

References

Application of S-Isopropylisothiourea Hydrobromide in Nitric Oxide Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Isopropylisothiourea hydrobromide (IPTU) is a potent, non-selective inhibitor of nitric oxide synthase (NOS) isoforms. This small molecule has become a valuable tool in the study of the nitric oxide (NO) pathway, a critical signaling cascade involved in a myriad of physiological and pathological processes. IPTU's ability to competitively block the production of NO allows researchers to investigate the downstream effects of NO deprivation in various experimental models. This document provides detailed application notes, experimental protocols, and quantitative data to guide the use of IPTU in nitric oxide pathway research.

Mechanism of Action

This compound functions as a competitive inhibitor of all three major NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide and its co-product, L-citrulline.[1] Structural analyses of NOS isoforms complexed with isothiourea derivatives have revealed the importance of a small hydrophobic pocket within the active site that accommodates the S-alkyl group of the inhibitor.[2][3] The binding of IPTU involves both hydrogen bonding interactions and nonpolar van der Waals contacts within this active site.[2]

Data Presentation

The inhibitory activity of this compound against the three human NOS isoforms is summarized in the table below. This quantitative data is essential for determining the appropriate concentrations for in vitro and in vivo experiments.

InhibitorNOS IsoformInhibition Constant (Ki)
This compoundHuman iNOS9.8 nM[4]
Human eNOS22 nM[4]
Human nNOS37 nM[4]

Signaling Pathway

The following diagram illustrates the central role of nitric oxide synthases in the nitric oxide signaling pathway and the point of intervention for this compound.

Nitric Oxide Signaling Pathway cluster_NOS Nitric Oxide Synthase (NOS) nNOS nNOS NO Nitric Oxide (NO) nNOS->NO Produces eNOS eNOS eNOS->NO Produces iNOS iNOS iNOS->NO Produces L_Arginine L-Arginine L_Arginine->nNOS Substrate L_Arginine->eNOS Substrate L_Arginine->iNOS Substrate IPTU S-Isopropylisothiourea hydrobromide (IPTU) IPTU->nNOS Inhibits IPTU->eNOS Inhibits IPTU->iNOS Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects Leads to

Nitric Oxide Synthesis and Inhibition by IPTU.

Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Activity Assay (Citrulline Conversion Assay)

This protocol measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • This compound (IPTU)

  • L-[³H]arginine

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin)

  • Cofactors: NADPH (1 mM), CaCl₂ (2 mM), Calmodulin (10 µg/mL) (for nNOS and eNOS)

  • Stop solution (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

  • Dowex AG50W-X8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cofactors, and L-[³H]arginine.

  • Add varying concentrations of IPTU or vehicle control to the reaction mixture.

  • Initiate the reaction by adding the purified NOS enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Apply the reaction mixture to a column containing Dowex AG50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

  • Collect the eluate containing L-[³H]citrulline.

  • Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each IPTU concentration and determine the IC₅₀ value.

Citrulline Conversion Assay Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, Cofactors, L-[³H]arginine) start->prep_mix add_iptu Add IPTU or Vehicle prep_mix->add_iptu add_nos Add NOS Enzyme add_iptu->add_nos incubate Incubate at 37°C add_nos->incubate stop_rxn Stop Reaction incubate->stop_rxn separate Separate L-[³H]citrulline using Dowex Resin stop_rxn->separate quantify Quantify Radioactivity separate->quantify analyze Calculate % Inhibition and IC₅₀ quantify->analyze end End analyze->end

Workflow for the Citrulline Conversion Assay.
Cell-Based Nitric Oxide Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable breakdown product of NO, in cell culture supernatants.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages for iNOS, endothelial cells for eNOS)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for iNOS induction)

  • This compound (IPTU)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well microplate and plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of IPTU or vehicle control for a specified time.

  • Stimulate the cells with the appropriate agent to induce NO production (if necessary). For constitutive NOS, a calcium ionophore can be used.

  • Incubate the cells for a desired period (e.g., 24 hours for iNOS induction).

  • Collect the cell culture supernatant.

  • Prepare a standard curve using the sodium nitrite standard solution.

  • Add the Griess reagent to the standards and the collected supernatants in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in the samples from the standard curve and calculate the inhibition of NO production by IPTU.

Griess Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells pretreat Pre-treat with IPTU or Vehicle seed_cells->pretreat stimulate Stimulate NO Production pretreat->stimulate incubate Incubate stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction measure_abs Measure Absorbance at 540 nm griess_reaction->measure_abs analyze Calculate Nitrite Concentration and % Inhibition measure_abs->analyze end End analyze->end

Workflow for the Cell-Based Griess Assay.
In Vivo Administration of this compound (Example: Hemorrhagic Shock Model)

This protocol provides a general guideline for the in vivo application of IPTU, based on studies in rodent models of hemorrhagic shock.[5][6]

Animals:

  • Male Wistar rats (or other suitable animal model)

Materials:

  • This compound (IPTU)

  • Sterile saline solution

  • Anesthetic (e.g., urethane)

  • Surgical instruments for catheterization

  • Blood pressure monitoring equipment

Procedure:

  • Anesthetize the animal.

  • Cannulate the femoral artery for blood pressure monitoring and blood withdrawal, and the femoral vein for drug administration.

  • Induce hemorrhagic shock by withdrawing blood to a target mean arterial pressure (MAP), for example, 35-45 mmHg.

  • Prepare a stock solution of IPTU in sterile saline.

  • Administer IPTU intravenously. The dosage and administration regimen should be optimized for the specific animal model and experimental question. For example, a bolus injection of 300 µg/kg followed by a continuous infusion of 1 mg/kg/h has been used in some studies.[5][6]

  • Monitor physiological parameters such as MAP, heart rate, and survival over the course of the experiment.

  • At the end of the experiment, tissues can be collected for further analysis, such as ex vivo NOS activity measurement.

Conclusion

This compound is a powerful pharmacological tool for elucidating the complex roles of the nitric oxide pathway in health and disease. Its potent, non-selective inhibitory action on all NOS isoforms allows for the systematic investigation of NO-dependent signaling. The provided data and protocols serve as a comprehensive resource for researchers employing IPTU in their experimental designs. Careful consideration of the dosage and experimental model is crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols for S-Isopropylisothiourea Hydrobromide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Isopropylisothiourea hydrobromide (IPTU) is a potent, competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). It functions by competing with the natural substrate, L-arginine, at the enzyme's active site. Due to its strong inhibitory effect on iNOS, which is often upregulated in inflammatory conditions, IPTU is a valuable tool for in vitro studies related to inflammation, immunology, and cancer research. These application notes provide detailed protocols for the use of IPTU in cell culture experiments to investigate its effects on nitric oxide production, cell viability, and protein expression.

Mechanism of Action

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. In inflammatory responses, the expression of iNOS is induced in cell types like macrophages, leading to a significant and sustained production of NO. This overproduction of NO can contribute to cytotoxicity and tissue damage. IPTU effectively blocks this pathway by inhibiting iNOS activity, thereby reducing the levels of NO and its downstream effects.

cluster_0 Cell Exterior cluster_1 Cytoplasm Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade NF-κB Activation NF-κB Activation Signaling Cascade->NF-κB Activation iNOS mRNA iNOS mRNA NF-κB Activation->iNOS mRNA Transcription iNOS Protein (monomer) iNOS Protein (monomer) iNOS mRNA->iNOS Protein (monomer) Translation iNOS Protein (dimer - active) iNOS Protein (dimer - active) iNOS Protein (monomer)->iNOS Protein (dimer - active) Dimerization Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein (dimer - active)->Nitric Oxide (NO) Catalysis L-Arginine L-Arginine L-Arginine->iNOS Protein (dimer - active) Substrate IPTU IPTU IPTU->iNOS Protein (dimer - active) Competitive Inhibition

Figure 1: Simplified signaling pathway of iNOS induction and inhibition by IPTU.

Quantitative Data Summary

The inhibitory potency of this compound against purified human NOS isoforms is summarized below. It is important to note that the effective concentration in cell-based assays may be higher due to factors like cell permeability.

ParameterHuman nNOSHuman eNOSHuman iNOS
Ki (nM) 37229.8
Data sourced from Cayman Chemical product information sheet.[1]

Experimental Protocols

Preparation of this compound Stock Solution

It is crucial to prepare a sterile, concentrated stock solution of IPTU for accurate and reproducible dosing in cell culture experiments.

Materials:

  • This compound (powder)

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or Phosphate Buffered Saline (PBS), pH 7.2

  • Sterile, conical centrifuge tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of IPTU powder.

  • Dissolve the powder in a suitable solvent. IPTU is soluble in:

    • DMSO at >20 mg/mL

    • PBS (pH 7.2) at >30 mg/mL[1]

    • For most cell culture applications, preparing a 10-100 mM stock in sterile PBS or DMSO is recommended.

  • Vortex thoroughly until the powder is completely dissolved.

  • To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

General Cell Culture and Treatment Workflow

This workflow provides a general framework for treating cells with IPTU and an inflammatory stimulus to study the inhibition of iNOS. The murine macrophage cell line, RAW 264.7, is a commonly used model for this purpose.[2][3][4][5][6]

Start Start Seed RAW 264.7 cells Seed RAW 264.7 cells Start->Seed RAW 264.7 cells Incubate (24h) Incubate (24h) Seed RAW 264.7 cells->Incubate (24h) Pre-treat with IPTU Pre-treat with IPTU Incubate (24h)->Pre-treat with IPTU Incubate (1-2h) Incubate (1-2h) Pre-treat with IPTU->Incubate (1-2h) Induce iNOS with LPS/IFN-γ Induce iNOS with LPS/IFN-γ Incubate (1-2h)->Induce iNOS with LPS/IFN-γ Incubate (18-24h) Incubate (18-24h) Induce iNOS with LPS/IFN-γ->Incubate (18-24h) Collect Supernatant Collect Supernatant Incubate (18-24h)->Collect Supernatant Lyse Cells Lyse Cells Incubate (18-24h)->Lyse Cells Griess Assay Griess Assay Collect Supernatant->Griess Assay MTT Assay MTT Assay Lyse Cells->MTT Assay Western Blot Western Blot Lyse Cells->Western Blot End End Griess Assay->End MTT Assay->End Western Blot->End

Figure 2: General experimental workflow for studying IPTU effects in cell culture.

Protocol for iNOS Induction and IPTU Treatment in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[2][3][4][5][6]

  • IPTU stock solution

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • 96-well and 6-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and Griess assays, 6-well for Western blotting) at a density that will result in 80-90% confluency at the time of treatment. Incubate for 24 hours at 37°C and 5% CO2.

  • IPTU Pre-treatment:

    • Prepare serial dilutions of IPTU from your stock solution in complete culture medium. A typical concentration range to test is 1 µM to 100 µM.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of IPTU. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest IPTU dose).

    • Incubate for 1-2 hours.

  • iNOS Induction:

    • Prepare a solution of LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) in complete culture medium.

    • Add the induction solution to the wells already containing IPTU. Also, include a non-induced control group.

    • Incubate for 18-24 hours.

  • Sample Collection:

    • For Griess Assay: Carefully collect the cell culture supernatant.

    • For Western Blotting and MTT Assay: Proceed with the remaining adherent cells.

Griess Assay for Nitrite (NO) Quantification

This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.[7][8]

Materials:

  • Griess Reagent (typically a two-part solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well plate

  • Plate reader

Protocol:

  • Add 50 µL of each collected supernatant sample to a new 96-well plate in triplicate.

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard (e.g., 0-100 µM).

  • Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540-550 nm within 30 minutes.

  • Calculate the nitrite concentration in your samples based on the standard curve.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the potential cytotoxicity of IPTU.[9][10][11]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate with treated cells

Protocol:

  • After removing the supernatant for the Griess assay, add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly on an orbital shaker to dissolve the crystals.

  • Measure the absorbance at 570 nm.

Western Blot for iNOS Expression

This technique is used to determine if IPTU affects the expression level of the iNOS protein.[12][13][14][15]

Materials:

  • RIPA buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against iNOS

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Wash the cells in the 6-well plate with cold PBS.

  • Lyse the cells with RIPA buffer and collect the lysate.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with the primary anti-iNOS antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A loading control, such as GAPDH or β-actin, should also be probed on the same membrane.

Troubleshooting

  • High background in Griess Assay: Some culture media components, like phenol red, can interfere with the assay. Use a phenol red-free medium if high background is observed.

  • No iNOS induction: Ensure the activity of LPS and IFN-γ. Use a new batch if necessary. Check the cell line for responsiveness.

  • IPTU appears cytotoxic: Perform a dose-response curve for viability with IPTU alone to determine its cytotoxic concentration range for your specific cell line.

  • Variability in results: Ensure consistent cell seeding density, incubation times, and reagent preparation. Use single-use aliquots of IPTU to avoid degradation.

By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the role of nitric oxide and iNOS in various cellular processes.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of S-Isopropylisothiourea hydrobromide (IPTU), a potent inhibitor of nitric oxide synthase (NOS), in preclinical animal research. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways affected by this compound.

Data Presentation: Recommended Dosages

The appropriate dosage of this compound can vary significantly depending on the animal model, the research question, and the route of administration. The following table summarizes dosages reported in the scientific literature for various applications.

Animal ModelApplication/StudyDosageRoute of AdministrationReference
Mouse Antinociception (Pain)50 mg/kgIntraperitoneal (IP)[1]
Rat Hemorrhagic Shock300 µg/kg (administered as 3 subsequent bolus injections)Intravenous (IV)[2][3]
Pig Hemorrhagic Shock0.3 mg/kg bolus followed by 1 mg/kg/h infusionIntravenous (IV)[2][3]
Pig Streptococcal Septic Shock10 mg/kg/h (of Aminoethyl-isothiourea, a related compound)Intravenous (IV)[4]

Note: It is crucial to perform dose-response studies for each specific experimental model to determine the optimal dosage. The vasopressor effects of IPTU should be carefully considered, as it can increase mean arterial blood pressure.

Experimental Protocols

Intraperitoneal (IP) Injection Protocol for Mice

This protocol is adapted from standard laboratory procedures for the administration of substances via the intraperitoneal route in mice.

Materials:

  • This compound solution (dissolved in a sterile, isotonic vehicle such as 0.9% saline)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol or other suitable disinfectant

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the injection volume.

  • Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck, ensuring the animal is secure but can breathe comfortably.

  • Injection Site Identification: Position the mouse with its head tilted slightly downwards. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Disinfection: Cleanse the injection site with a 70% ethanol wipe.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ. If no fluid is withdrawn, slowly inject the calculated volume of the IPTU solution.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Intravenous (IV) Infusion Protocol for Rats (Hemorrhagic Shock Model)

This protocol is a generalized procedure based on the referenced study in a hemorrhagic shock model. This procedure requires surgical preparation and should be performed under anesthesia and with appropriate ethical approval.

Materials:

  • This compound solution (in a sterile, injectable vehicle)

  • Anesthetic agent

  • Surgical instruments for catheterization

  • Catheters (e.g., for femoral vein)

  • Infusion pump

  • Physiological monitoring equipment (e.g., for blood pressure)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat according to an approved protocol. Surgically expose and catheterize a suitable vein (e.g., the femoral vein) for intravenous administration.

  • Induction of Hemorrhagic Shock: Induce hemorrhagic shock as required by the specific experimental design (e.g., by controlled blood withdrawal to a target mean arterial pressure).

  • Drug Administration:

    • Bolus Injection: Administer the calculated bolus dose(s) of this compound solution through the intravenous catheter. The referenced study used three subsequent bolus injections.

    • Continuous Infusion: For continuous administration, use an infusion pump to deliver the drug at the desired rate.

  • Physiological Monitoring: Continuously monitor key physiological parameters such as mean arterial blood pressure, heart rate, and other relevant metrics throughout the experiment.

  • Post-procedural Care: Provide appropriate post-operative care as dictated by the experimental protocol and institutional guidelines.

Signaling Pathways and Mechanisms of Action

This compound is a potent inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). NO is a critical signaling molecule involved in a wide range of physiological processes. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). IPTU exhibits little isoform selectivity, meaning it inhibits both nNOS and eNOS.

The inhibition of NOS by IPTU leads to a reduction in NO production. This has significant downstream effects on cellular signaling, primarily through the NO/cGMP pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonists Agonists Receptor Receptor Agonists->Receptor Binds Shear_Stress Shear_Stress eNOS_nNOS eNOS / nNOS Shear_Stress->eNOS_nNOS Activates Ca_Calmodulin Ca²⁺/Calmodulin Receptor->Ca_Calmodulin Increases Ca²⁺ Ca_Calmodulin->eNOS_nNOS Activates NO Nitric Oxide (NO) eNOS_nNOS->NO Produces IPTU S-Isopropylisothiourea hydrobromide IPTU->eNOS_nNOS Inhibits L_Arginine L-Arginine L_Arginine->eNOS_nNOS Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Neurotransmission Altered Neurotransmission PKG->Neurotransmission Modulates

Caption: Signaling pathway of NOS inhibition by this compound.

Workflow for a Typical Animal Study:

The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effects of this compound.

G Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Baseline_Measurements Baseline Physiological Measurements Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Control_Group Vehicle Control Administration Randomization->Control_Group Treatment_Group IPTU Administration Randomization->Treatment_Group Experimental_Model Induction of Experimental Model (e.g., Pain, Shock) Control_Group->Experimental_Model Treatment_Group->Experimental_Model Data_Collection Data Collection (e.g., Blood Pressure, Behavioral Tests) Experimental_Model->Data_Collection Endpoint Euthanasia and Tissue Collection Data_Collection->Endpoint Data_Analysis Data Analysis and Statistical Evaluation Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo studies with IPTU.

References

Application Notes and Protocols for S-Isopropylisothiourea Hydrobromide in Cardiovascular System Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of S-Isopropylisothiourea (IPTU) hydrobromide, a potent nitric oxide synthase (NOS) inhibitor, for investigating the cardiovascular system. Detailed protocols for in vivo studies in rodent models are provided, along with data presentation and visualization of relevant biological pathways.

Introduction

S-Isopropylisothiourea (IPTU) is a small molecule compound that acts as a potent, non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[1] By competitively inhibiting the binding of L-arginine to the active site of NOS, IPTU effectively blocks the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[2] NO produced by eNOS in the vascular endothelium is a major regulator of vascular tone, and its inhibition leads to vasoconstriction and an increase in blood pressure.[3][4] This property makes IPTU a valuable tool for studying the physiological and pathophysiological roles of NO in cardiovascular regulation, including blood pressure control and the response to conditions like hemorrhagic shock.[5][6]

Applications in Cardiovascular Research

  • Induction of Systemic Hypertension: IPTU can be used to acutely increase mean arterial pressure (MAP) in animal models, providing a model to study the physiological responses to hypertension.

  • Investigation of Endothelial Dysfunction: By inhibiting the primary vasodilator pathway, IPTU can be used to mimic a state of endothelial dysfunction and investigate its consequences.

  • Hemorrhagic Shock Models: IPTU has been shown to increase systemic vascular resistance and MAP in models of hemorrhagic shock, making it a useful agent to study the role of NO in the pathophysiology of shock and the potential of NOS inhibitors as therapeutic agents.[5][6]

Quantitative Data on Cardiovascular Effects

The following tables summarize the quantitative effects of S-Isopropylisothiourea and related isothiourea compounds on key cardiovascular parameters in various animal models.

Table 1: Effect of Isothiourea Derivatives on Mean Arterial Pressure (MAP) in Anesthetized Mice

CompoundDose (mg/kg, IP)Change in MAP (mmHg)Rank Order of Effect
S-Isopropylisothiourea (IPTU)50Potent Increase1
S-Ethylisothiourea (ETU)50Increase2
S-Methylisothiourea (SMT)50Increase3
S-(2-aminoethyl)isothiourea (AETU)50Increase4

Data synthesized from multiple sources indicating the potent vasopressor activity of IPTU.[1]

Table 2: Cardiovascular Effects of S-Isopropylisothiourea (IPTU) in a Porcine Model of Hemorrhagic Shock

ParameterTreatmentValue
Mean Arterial Pressure (MAP) Baseline45 mmHg
IPTU (0.3 mg/kg + 1 mg/kg/h)Increased
Systemic Vascular Resistance IPTU (0.3 mg/kg + 1 mg/kg/h)Increased
Cardiac Index IPTU (0.3 mg/kg + 1 mg/kg/h)No significant change
Renal Blood Flow IPTU (0.3 mg/kg + 1 mg/kg/h)No significant change

Data from a study investigating the effects of IPTU in a porcine model of severe hemorrhagic shock.[5][6]

Experimental Protocols

Protocol 1: Assessment of Vasopressor Effects of S-Isopropylisothiourea in Anesthetized Mice

This protocol describes the procedure for evaluating the effect of IPTU on mean arterial pressure in anesthetized mice.

Materials:

  • S-Isopropylisothiourea hydrobromide

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., urethane or a combination of ketamine/xylazine)

  • Surgical instruments for catheterization

  • Pressure transducer and data acquisition system

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic protocol (e.g., intraperitoneal injection of urethane).[1]

    • Place the anesthetized mouse on a heating pad to maintain body temperature at 37°C.

    • Surgically expose the carotid artery and/or femoral artery and vein.

  • Catheterization:

    • Insert a fluid-filled catheter into the carotid or femoral artery for continuous measurement of arterial blood pressure.[7][8]

    • Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

    • Insert a catheter into the femoral vein for intravenous administration of IPTU.

  • Stabilization:

    • Allow the animal to stabilize for at least 30 minutes after surgery and catheterization until a stable baseline blood pressure is achieved.

  • Drug Administration:

    • Prepare a stock solution of IPTU hydrobromide in sterile saline.

    • Administer a bolus dose of IPTU (e.g., 50 mg/kg) via the venous catheter.[1]

    • Alternatively, a dose-response curve can be generated by administering increasing doses of IPTU.

  • Data Recording and Analysis:

    • Continuously record the mean arterial pressure (MAP) before, during, and after IPTU administration.

    • Record heart rate from the pressure waveform.

    • Analyze the change in MAP and heart rate from baseline for each dose of IPTU.

Protocol 2: Evaluation of S-Isopropylisothiourea in a Rat Model of Hemorrhagic Shock

This protocol outlines the induction of hemorrhagic shock in rats and the subsequent administration of IPTU to assess its effects on cardiovascular parameters.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane or injectable anesthetics)

  • Surgical instruments for catheterization

  • Pressure transducer and data acquisition system

  • Syringe pump for controlled blood withdrawal and drug infusion

  • Heating pad

Procedure:

  • Animal Preparation and Catheterization:

    • Anesthetize the rat and maintain anesthesia throughout the experiment.

    • Place the rat on a heating pad to maintain body temperature.

    • Cannulate the femoral artery for blood pressure monitoring and blood withdrawal.[9][10]

    • Cannulate the femoral vein for fluid and drug administration.

  • Stabilization:

    • Allow the animal to stabilize for 30 minutes post-surgery.

  • Induction of Hemorrhagic Shock:

    • Initiate controlled blood withdrawal from the femoral artery using a syringe pump at a fixed rate (e.g., 2 mL every 3 minutes) until the mean arterial pressure (MAP) reaches a target of 35 mmHg.[5][9]

    • Maintain the MAP at this hypotensive level for a specific duration (e.g., 60 minutes) by further small withdrawals or reinfusion of shed blood as needed.

  • Treatment:

    • Administer IPTU as a bolus injection (e.g., 300 µg/kg) followed by a continuous infusion (e.g., 1 mg/kg/h) via the venous catheter.[5][6]

    • A control group should receive an equivalent volume of saline.

  • Monitoring and Data Collection:

    • Continuously monitor and record MAP, heart rate, and other relevant cardiovascular parameters.

    • Monitor survival over a defined period (e.g., 120 minutes).[5]

  • Data Analysis:

    • Compare the changes in MAP, heart rate, and survival rates between the IPTU-treated group and the control group.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of S-Isopropylisothiourea is the competitive inhibition of nitric oxide synthase (NOS). The following diagrams illustrate the relevant signaling pathways.

NitricOxide_Signaling cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO_endo Nitric Oxide (NO) eNOS->NO_endo O2, NADPH NO_sm Nitric Oxide (NO) NO_endo->NO_sm Diffusion IPTU S-Isopropylisothiourea (IPTU) IPTU->eNOS Competitive Inhibition sGC Soluble Guanylate Cyclase (sGC) NO_sm->sGC cGMP cGMP sGC->cGMP GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP MLC_P Phosphorylated MLC MLCP->MLC_P MLC Myosin Light Chain (MLC) Relaxation Vasodilation Contraction Vasoconstriction MLC_P->Contraction

Figure 1. Nitric Oxide Signaling Pathway in Vasodilation and its Inhibition by IPTU.

Experimental_Workflow_Vasopressor Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Catheterization Arterial & Venous Catheterization Anesthesia->Catheterization Stabilization Stabilize & Record Baseline BP Catheterization->Stabilization IPTU_Admin Administer IPTU (e.g., 50 mg/kg, IP/IV) Stabilization->IPTU_Admin Data_Recording Continuously Record MAP & Heart Rate IPTU_Admin->Data_Recording Analysis Analyze Change from Baseline Data_Recording->Analysis End End Analysis->End

Figure 2. Experimental Workflow for Assessing Vasopressor Effects of IPTU.

Hemorrhagic_Shock_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Catheterization Arterial & Venous Catheterization Anesthesia->Catheterization Stabilization Stabilize & Record Baseline Vitals Catheterization->Stabilization Induce_Shock Induce Hemorrhagic Shock (Target MAP: 35 mmHg) Stabilization->Induce_Shock Maintain_Shock Maintain Hypotension (e.g., 60 min) Induce_Shock->Maintain_Shock Treatment Administer IPTU or Saline Maintain_Shock->Treatment Monitoring Monitor MAP, Heart Rate, & Survival Treatment->Monitoring Analysis Compare Treatment vs. Control Groups Monitoring->Analysis End End Analysis->End

Figure 3. Experimental Workflow for IPTU in a Rat Hemorrhagic Shock Model.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the nitric oxide pathway in the cardiovascular system. Its ability to potently inhibit NOS allows for the acute manipulation of vascular tone and blood pressure, providing valuable insights into both physiological regulation and the pathophysiology of conditions such as hemorrhagic shock. The provided protocols and data serve as a foundation for researchers to design and execute robust in vivo studies utilizing this compound. Careful consideration of anesthetic protocols and appropriate animal monitoring are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: S-Isopropylisothiourea Hydrobromide Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Isopropylisothiourea hydrobromide (IPTU) is a potent, competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)[1][2]. Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. By inhibiting NO production, IPTU serves as a valuable pharmacological tool for investigating the roles of NOS in various biological systems and as a potential therapeutic agent in conditions associated with excessive NO production, such as inflammation and septic shock.

These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions and the design of robust experiments.

PropertyValueReference
Synonyms S-isopropyl ITU, IPTU[1]
Molecular Formula C₄H₁₁BrN₂S[1]
Molecular Weight 199.11 g/mol [1][3]
Appearance White to off-white crystalline solid[1]
Purity ≥98%[1][3]
Melting Point 82-86 °C
Solubility
Dimethylformamide (DMF)>50 mg/mL[1]
Dimethyl sulfoxide (DMSO)>20 mg/mL[1]
Ethanol>100 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)>30 mg/mL[1]
Storage Store at -20°C for long-term stability.[1]
Stability ≥ 1 year when stored properly.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (purity ≥98%)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.

  • Calculation:

    • To prepare 1 mL of a 100 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 100 mmol/L x 0.001 L x 199.11 g/mol = 19.91 mg

  • Weighing:

    • Tare a sterile, pre-weighed microcentrifuge tube or amber vial on an analytical balance.

    • Carefully weigh 19.91 mg of this compound powder into the tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the powder.

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional):

    • For cell culture applications, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step should be performed in a laminar flow hood to maintain sterility.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 100 mM stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile filter tips

Procedure:

  • Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment. For in vitro studies, concentrations often range from the nanomolar to the low micromolar range. A typical starting point for NOS inhibition studies is around 10 µM[4].

  • Serial Dilution: It is recommended to perform a serial dilution to achieve the final desired concentration. This ensures accuracy and minimizes pipetting errors.

    • Example for a 10 µM working solution:

      • Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.

      • Prepare the final working solution by adding 1 mL of the 100 µM intermediate solution to 9 mL of sterile cell culture medium. This gives a final concentration of 10 µM.

  • Solvent Control: It is crucial to include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used. For the example above, the final DMSO concentration would be 0.01%.

  • Application to Cells:

    • Remove the existing medium from your cell culture plates.

    • Add the prepared working solutions (and vehicle control) to the respective wells.

    • Incubate the cells for the desired treatment duration.

Visualizations

experimental_workflow Experimental Workflow: From Stock Solution to Cellular Assay cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cellular Assay weigh 1. Weigh S-Isopropylisothiourea hydrobromide powder dissolve 2. Dissolve in DMSO to create 100 mM stock weigh->dissolve aliquot 3. Aliquot and store at -20°C dissolve->aliquot dilute 4. Dilute stock solution in cell culture medium aliquot->dilute Use one aliquot treat 6. Treat cells with working solution and vehicle control dilute->treat vehicle 5. Prepare vehicle control (medium + DMSO) vehicle->treat incubate 7. Incubate for desired time treat->incubate analyze 8. Analyze cellular response (e.g., NO production) incubate->analyze

Caption: Workflow for preparing and using this compound solutions.

signaling_pathway Mechanism of Action: NOS Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO + O2, NADPH L_Citrulline L-Citrulline NOS->L_Citrulline Downstream Downstream Signaling (e.g., cGMP production) NO->Downstream IPTU S-Isopropylisothiourea hydrobromide (IPTU) IPTU->NOS Inhibits

Caption: this compound inhibits nitric oxide synthesis.

References

Troubleshooting & Optimization

resolving solubility problems with S-Isopropylisothiourea hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Isopropylisothiourea hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (IPTU) is a potent inhibitor of nitric oxide synthases (NOS), the enzymes responsible for producing nitric oxide (NO).[1] It is a white to off-white crystalline solid.[2]

Q2: What are the primary applications of this compound in research?

A2: IPTU is primarily used in research to study the physiological and pathological roles of nitric oxide. By inhibiting NOS, researchers can investigate the effects of reduced NO production in various biological systems. This is particularly relevant in studies related to vascular function, neurotransmission, and the immune response.[3][4]

Q3: What is the stability and recommended storage for this compound?

A3: this compound should be stored in a dry, dark place at room temperature. For long-term storage, -20°C is recommended. Under proper storage conditions, it is stable for at least one year. Stock solutions can typically be stored at 0-4°C for up to one month.

Solubility Data

The solubility of this compound in common laboratory solvents is summarized below. This data is crucial for preparing stock solutions and for use in various experimental setups.

SolventSolubility (mg/mL)
Ethanol>100
DMF>50
PBS (pH 7.2)>30
DMSO>20

Data sourced from references[1][2].

Troubleshooting Guide: Resolving Solubility Problems

Encountering issues when dissolving this compound can be a common hurdle. This guide provides a systematic approach to troubleshoot and resolve these problems.

Problem 1: The compound is not dissolving completely.

  • Initial Steps:

    • Verify Solvent and Concentration: Double-check that you are using the correct solvent and that the intended concentration does not exceed the known solubility limits (see table above).

    • Increase Mixing: Vortex or sonicate the solution to enhance dissolution. Gentle heating (to 37°C) can also be applied, but be cautious of potential degradation with prolonged heat exposure.

  • Advanced Troubleshooting:

    • Solvent Polarity: this compound is a salt and thus polar. Ensure your solvent is sufficiently polar. If using a mixed solvent system, you may need to increase the proportion of the more polar solvent.[5][6]

    • pH Adjustment: For aqueous solutions like PBS, the pH can influence solubility. Ensure the pH of your buffer is appropriate.

    • Fresh Solvent: Use fresh, high-purity solvent to avoid contaminants that might hinder dissolution.

Problem 2: The solution is cloudy or hazy after dissolution.

  • Possible Cause: This may indicate the presence of insoluble impurities or that the compound has "crashed out" of solution.

  • Solutions:

    • Filtration: If impurities are suspected, filter the solution through a 0.22 µm syringe filter.

    • Re-dissolve with Heat: Gently warm the solution while stirring to see if the precipitate redissolves. If it does, the initial dissolution may have been incomplete, or the solution might be supersaturated.

    • Solvent Addition: Add a small amount of additional solvent to see if the solution clears. This would indicate that the initial concentration was too high.

Problem 3: The compound precipitates out of solution over time.

  • Possible Cause: The solution may be supersaturated, or the storage conditions may be inadequate.

  • Solutions:

    • Lower Concentration: Prepare a new stock solution at a slightly lower concentration.

    • Storage Temperature: Ensure the stock solution is stored at the recommended temperature. Some compounds are less soluble at lower temperatures. If you need to store it cold, you may need to gently warm and mix it before use.

Logical Flow for Troubleshooting Solubility Issues

G start Start: Solubility Issue check_solvent Verify Solvent & Concentration start->check_solvent increase_mixing Increase Mixing (Vortex/Sonicate) check_solvent->increase_mixing gentle_heat Apply Gentle Heat (e.g., 37°C) increase_mixing->gentle_heat still_undissolved Still Undissolved? gentle_heat->still_undissolved cloudy Solution Cloudy? still_undissolved->cloudy Yes resolved Issue Resolved still_undissolved->resolved No precipitate Precipitates Over Time? cloudy->precipitate No filter Filter Solution (0.22 µm) cloudy->filter Yes lower_conc Prepare at Lower Concentration precipitate->lower_conc Yes unresolved Consider Alternative Solvent precipitate->unresolved No filter->resolved re_dissolve Warm and/or Add More Solvent check_storage Check Storage Conditions lower_conc->check_storage check_storage->resolved

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Preparation of a 10 mM Stock Solution in PBS (pH 7.2)
  • Calculate Required Mass: The molecular weight of this compound is 199.11 g/mol . To prepare 10 mL of a 10 mM stock solution, you will need:

    • 10 mmol/L * 0.010 L * 199.11 g/mol = 0.0199 g or 19.9 mg.

  • Weighing: Accurately weigh 19.9 mg of this compound powder.

  • Dissolution: Add the weighed powder to a 15 mL conical tube. Add 10 mL of sterile PBS (pH 7.2).

  • Mixing: Vortex the solution vigorously until the solid is completely dissolved. If necessary, sonicate for short intervals or warm the solution to 37°C in a water bath.

  • Sterilization (Optional): If for use in cell culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 4°C for short-term use (up to 1 month) or in aliquots at -20°C for long-term storage.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on NOS activity.

  • Prepare Reagents:

    • NOS Assay Buffer

    • Recombinant NOS enzyme (e.g., iNOS, eNOS, or nNOS)

    • L-Arginine (substrate)

    • NADPH (cofactor)

    • This compound stock solution (prepared as described above)

    • Griess Reagent (for detection of nitrite, a stable breakdown product of NO)

  • Assay Procedure: a. Prepare serial dilutions of this compound in NOS assay buffer to achieve the desired final concentrations in the assay. b. In a 96-well plate, add the NOS enzyme to each well. c. Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., PBS) and a positive control inhibitor if available. d. Initiate the reaction by adding L-Arginine and NADPH to all wells. e. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). f. Stop the reaction according to the assay kit manufacturer's instructions. g. Add the Griess Reagent to each well and incubate at room temperature for 15 minutes to allow for color development. h. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NOS inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Experimental Workflow for NOS Inhibition Assay

G start Start: NOS Inhibition Assay prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prepare_reagents serial_dilution Prepare Serial Dilutions of IPTU prepare_reagents->serial_dilution plate_setup Set up 96-well Plate serial_dilution->plate_setup add_enzyme Add NOS Enzyme plate_setup->add_enzyme add_inhibitor Add IPTU Dilutions and Controls add_enzyme->add_inhibitor initiate_reaction Initiate Reaction (Add L-Arginine & NADPH) add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_griess Add Griess Reagent stop_reaction->add_griess measure_absorbance Measure Absorbance at 540 nm add_griess->measure_absorbance analyze_data Analyze Data (Calculate % Inhibition, IC50) measure_absorbance->analyze_data end End of Assay analyze_data->end

Caption: Workflow for an in vitro Nitric Oxide Synthase (NOS) inhibition assay.

Signaling Pathway

Nitric Oxide Synthase (NOS) Signaling Pathway Inhibition

This compound acts by inhibiting the enzymatic activity of nitric oxide synthases (NOS). The diagram below illustrates the canonical NOS signaling pathway and the point of inhibition by IPTU.

G cluster_0 Cell Membrane Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin activates NOS Nitric Oxide Synthase (NOS) Calmodulin->NOS activates NO Nitric Oxide (NO) NOS->NO produces L_Arginine L-Arginine L_Arginine->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects IPTU S-Isopropylisothiourea hydrobromide (IPTU) IPTU->NOS inhibits

Caption: Inhibition of the NOS signaling pathway by this compound.

References

Technical Support Center: Stability of S-Isopropylisothiourea Hydrobromide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of S-Isopropylisothiourea hydrobromide in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound, like other S-alkylisothiourea salts, is susceptible to degradation in aqueous solutions, primarily through hydrolysis. The rate of degradation is significantly influenced by the pH and temperature of the solution. Generally, the compound is more stable in acidic to neutral conditions and degrades more rapidly under alkaline conditions.

Q2: What is the primary degradation pathway for this compound in water?

The primary degradation pathway is hydrolysis of the C-S bond. Based on studies of similar S-alkylisothioureas, this hydrolysis likely proceeds through an SN1 mechanism, involving the formation of an isopropyl carbocation and thiourea.

Q3: What are the expected degradation products of this compound?

Upon hydrolysis, this compound is expected to degrade into thiourea and isopropyl alcohol (formed from the isopropyl carbocation). Under oxidative conditions, the formation of sulfoxides or other oxidation products of the sulfur atom is possible.

Q4: How does pH affect the stability of this compound solutions?

The stability of this compound is highly pH-dependent.

  • Acidic pH (below 7): The compound exhibits greater stability.

  • Neutral pH (around 7): Moderate stability is observed.

  • Alkaline pH (above 7): The rate of hydrolysis increases significantly, leading to faster degradation.

Q5: What is the impact of temperature on the stability of aqueous solutions?

As with most chemical reactions, an increase in temperature will accelerate the rate of degradation of this compound in aqueous solutions. For long-term storage of solutions, it is recommended to use low temperatures (e.g., 2-8 °C) to minimize degradation.

Q6: Is this compound sensitive to light?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or concentration over a short period. Rapid degradation of this compound.- Check the pH of your solution: Ensure the pH is in the acidic to neutral range for better stability.- Lower the storage temperature: Store stock solutions and experimental samples at 2-8 °C or frozen if appropriate.- Protect from light: Use amber vials or cover containers with aluminum foil.
Inconsistent results between experiments. Variability in solution preparation and storage.- Prepare fresh solutions: For critical experiments, prepare fresh aqueous solutions of this compound daily.- Use a buffered solution: Employ a suitable buffer to maintain a constant pH throughout the experiment.- Standardize storage conditions: Ensure all samples are stored under the same temperature and light conditions.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.- Identify potential degradation products: The primary degradation products are likely thiourea and isopropyl alcohol. Run standards of these compounds if available.- Perform a forced degradation study: Subject a sample of this compound to stress conditions (e.g., high pH, high temperature) to intentionally generate degradation products and identify their retention times.
Precipitation in the aqueous solution. Poor solubility or degradation leading to insoluble products.- Verify the concentration: Ensure the concentration does not exceed the solubility limit in your specific aqueous medium.- Adjust the pH: The solubility of isothiourea derivatives can be pH-dependent.

Quantitative Stability Data

While specific kinetic data for this compound is not extensively published, the following table provides a qualitative summary of expected stability under various conditions, based on the behavior of similar S-alkylisothiourea compounds.

Condition Parameter Expected Stability Primary Degradation Pathway
pH Acidic (pH < 7)HighSlow Hydrolysis
Neutral (pH ~7)ModerateHydrolysis
Alkaline (pH > 7)LowRapid Hydrolysis
Temperature 2-8 °CGood (for short to medium-term storage)Slow Hydrolysis
Room Temperature (~25 °C)Fair (degradation may be significant over hours to days)Hydrolysis
Elevated Temperature (>40 °C)Poor (rapid degradation)Accelerated Hydrolysis
Light Protected from LightMore Stable-
Exposed to UV/Visible LightPotentially UnstablePhotodegradation
Oxidizing Agents Presence of H₂O₂ or other oxidantsPotentially UnstableOxidation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with UV detector

  • Thermostatic oven

  • Photostability chamber

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours) due to expected rapid degradation.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Incubate an aliquot of the stock solution (at a defined pH, e.g., in a neutral buffer) in a thermostatic oven at an elevated temperature (e.g., 60 °C).

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 210-230 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Method Development and Validation:

  • Optimize the mobile phase gradient to achieve good separation between the parent compound and any observed degradation products from the forced degradation study.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in H₂O) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid base Alkaline Hydrolysis (0.1 M NaOH, RT) prep->base oxid Oxidative Degradation (3% H₂O₂, RT) prep->oxid therm Thermal Degradation (60°C) prep->therm photo Photolytic Degradation (ICH Q1B) prep->photo sample Sample at Time Points acid->sample base->sample oxid->sample therm->sample photo->sample neutralize Neutralize (if needed) sample->neutralize hplc Analyze by HPLC-UV neutralize->hplc data Determine % Degradation & Identify Products hplc->data

Caption: Forced degradation experimental workflow.

logical_relationship cluster_factors Influencing Factors cluster_degradation Degradation Pathways cluster_products Potential Products compound S-Isopropylisothiourea hydrobromide in Aqueous Solution hydrolysis Hydrolysis compound->hydrolysis photodegradation Photodegradation compound->photodegradation oxidation Oxidation compound->oxidation ph pH ph->hydrolysis temp Temperature temp->hydrolysis light Light light->photodegradation oxidants Oxidizing Agents oxidants->oxidation thiourea Thiourea hydrolysis->thiourea isopropanol Isopropyl Alcohol hydrolysis->isopropanol ox_products Oxidized Products oxidation->ox_products

Caption: Factors influencing the stability of this compound.

Technical Support Center: Overcoming Poor Cellular Uptake of S-Isopropylisothiourea Hydrobromide (IPTU)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-Isopropylisothiourea hydrobromide (IPTU). This resource is designed for researchers, scientists, and drug development professionals who are utilizing IPTU in their experiments and encountering challenges related to its low cellular permeability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you enhance the cellular uptake of IPTU and achieve more reliable and significant experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IPTU) and why is its cellular uptake a concern?

A1: this compound (IPTU) is a potent inhibitor of nitric oxide synthases (NOS), particularly the inducible isoform (iNOS). While it demonstrates high efficacy in cell-free in vitro assays, its application in cell-based and in vivo studies is often limited by poor cellular penetration. This low permeability across the cell membrane can lead to suboptimal intracellular concentrations, resulting in reduced or inconsistent biological effects in your experiments.

Q2: What are the main strategies to improve the cellular uptake of IPTU?

A2: Several strategies can be employed to enhance the delivery of IPTU into cells. These approaches aim to overcome the barrier of the cell membrane and increase the intracellular concentration of the compound. The primary methods include:

  • Lipid-Based Carrier Systems: Encapsulating IPTU within liposomes or solid lipid nanoparticles (SLNs) can facilitate its entry into cells through membrane fusion or endocytosis.

  • Prodrug Strategies: Modifying the IPTU molecule into a more lipophilic, cell-permeable prodrug that, once inside the cell, is converted back to the active IPTU.

  • Cell-Penetrating Peptide (CPP) Conjugation: Attaching IPTU to a short peptide sequence that is actively transported across the cell membrane.

Q3: How do I choose the best strategy for my specific experiment?

A3: The choice of strategy depends on several factors, including your experimental model (cell line, in vivo model), the required duration of action, and your laboratory's capabilities.

  • Liposomes and SLNs are versatile and can be used for both in vitro and in vivo applications. They can also provide sustained release of the drug.

  • Prodrugs require chemical synthesis capabilities to modify the parent compound. This approach can be very effective for improving oral bioavailability in in vivo studies.[1][2]

  • CPPs are particularly useful for in vitro studies and can provide rapid and efficient cellular delivery.

Q4: Are there any commercially available formulations of IPTU with enhanced cellular uptake?

A4: Currently, there are no widely available commercial formulations of IPTU specifically designed for enhanced cellular uptake. Researchers typically need to prepare these formulations in-house.

Troubleshooting Guides

Problem 1: Low or inconsistent inhibitory effect of IPTU in cell-based assays.

Possible Cause: Poor cellular uptake of IPTU, leading to insufficient intracellular concentrations to inhibit the target NOS enzyme.

Solutions:

  • Increase Incubation Time and Concentration: As a first step, you can try to increase the concentration of IPTU and the duration of incubation. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations.

  • Employ a Delivery Vehicle:

    • Liposomal Encapsulation: Encapsulating IPTU in liposomes can significantly enhance its cellular delivery. A detailed protocol for encapsulating hydrophilic drugs like IPTU is provided below.

    • Solid Lipid Nanoparticles (SLNs): SLNs are an alternative to liposomes and can be particularly effective for improving the stability and providing controlled release of the encapsulated drug.[3]

  • Synthesize a Prodrug: If you have access to medicinal chemistry resources, consider designing a prodrug of IPTU. A strategy that has been successful for other guanidino-containing compounds is to mask the polar guanidino group with a lipophilic moiety that can be cleaved intracellularly.[1][2]

  • Utilize Cell-Penetrating Peptides (CPPs): Covalently conjugating IPTU to a CPP can facilitate its direct translocation across the plasma membrane.

Experimental Protocols

Protocol 1: Liposomal Encapsulation of IPTU using the Thin-Film Hydration Method

This protocol is a general method for encapsulating hydrophilic small molecules like IPTU into liposomes.[4][5][6][7] Optimization of lipid composition and drug-to-lipid ratio may be necessary.

Materials:

  • This compound (IPTU)

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the chosen phospholipid (e.g., DPPC) and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 2:1 (phospholipid:cholesterol).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid's phase transition temperature (Tc of DPPC is 41 °C).

    • Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Dissolve the desired amount of IPTU in PBS (pH 7.4).

    • Add the IPTU solution to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath (above the lipid's Tc) for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sonication (Optional, for size reduction):

    • To reduce the size of the MLVs, you can sonicate the liposome suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator.

  • Extrusion:

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Purification:

    • Remove unencapsulated IPTU by dialysis against PBS or by size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and measuring the IPTU concentration using a suitable analytical method like HPLC.

Encapsulation Efficiency Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

Protocol 2: Quantification of Intracellular IPTU Concentration by HPLC

This protocol provides a general framework for measuring the intracellular concentration of small molecules.[8][9][10][11] It will require optimization and validation for IPTU.

Materials:

  • Cell culture plates

  • Treated and untreated cells

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile

  • HPLC system with a suitable column (e.g., C18)

  • IPTU standard solutions

Procedure:

  • Cell Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat the cells with either free IPTU or your IPTU formulation for the desired time. Include untreated cells as a control.

  • Cell Harvesting and Lysis:

    • Aspirate the media and wash the cells three times with ice-cold PBS to remove any extracellular drug.

    • Lyse the cells by adding a known volume of lysis buffer and scraping the cells.

    • Collect the cell lysate.

  • Protein Precipitation and Sample Preparation:

    • Add an equal volume of cold acetonitrile to the cell lysate to precipitate proteins.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

    • Collect the supernatant, which contains the intracellular IPTU.

  • HPLC Analysis:

    • Inject a known volume of the supernatant onto the HPLC system.

    • Develop an HPLC method with a suitable mobile phase to achieve good separation and detection of IPTU.

    • Create a standard curve using known concentrations of IPTU.

  • Quantification:

    • Determine the concentration of IPTU in your samples by comparing the peak area to the standard curve.

    • Normalize the intracellular concentration to the cell number or total protein content of the lysate.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H11BrN2S[12]
Molecular Weight199.11 g/mol [12]
AppearanceWhite crystalline powder-
Solubility>100 mg/mL in Ethanol>50 mg/mL in DMF>30 mg/mL in PBS (pH 7.2)>20 mg/mL in DMSO[12]
Predicted logP0.62 - 0.98[13]
pKa (Strongest Basic)10.56[13]

Table 2: Comparison of Cellular Uptake Enhancement Strategies (Hypothetical Data)

Delivery MethodUptake Enhancement (fold-increase over free IPTU)Key AdvantagesKey Disadvantages
Liposomes5 - 20Biocompatible, can provide sustained releaseCan have batch-to-batch variability
Solid Lipid Nanoparticles10 - 50High stability, controlled releaseMay have lower encapsulation efficiency for hydrophilic drugs
Prodrug (Lipophilic ester)20 - 100High cell permeability, potential for oral deliveryRequires chemical synthesis and validation
CPP Conjugate50 - >100Very high and rapid uptake in vitroPotential for immunogenicity in vivo

Mandatory Visualizations

Signaling Pathway and Delivery Strategies

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Free_IPTU Free IPTU Membrane Free_IPTU->Membrane Poor Permeability Liposome Liposomal IPTU Intracellular_IPTU Intracellular IPTU Liposome->Intracellular_IPTU Endocytosis/ Fusion SLN SLN-IPTU SLN->Intracellular_IPTU Endocytosis Prodrug IPTU Prodrug Enzymes Intracellular Enzymes Prodrug->Enzymes Passive Diffusion CPP CPP-IPTU CPP->Intracellular_IPTU Direct Translocation NOS Nitric Oxide Synthase (NOS) Intracellular_IPTU->NOS Inhibition NO Nitric Oxide (NO) Production NOS->NO Catalysis Enzymes->Intracellular_IPTU Conversion

Caption: Strategies to overcome the poor cellular permeability of IPTU.

Experimental Workflow for Enhancing and Quantifying IPTU Uptake

G cluster_formulation Formulation cluster_experiment Cell-Based Experiment cluster_analysis Analysis Start Start: Poor IPTU Uptake Liposome_Prep Liposome Encapsulation Start->Liposome_Prep SLN_Prep SLN Encapsulation Start->SLN_Prep Prodrug_Synth Prodrug Synthesis Start->Prodrug_Synth CPP_Conj CPP Conjugation Start->CPP_Conj Cell_Treatment Treat Cells with Formulations Liposome_Prep->Cell_Treatment SLN_Prep->Cell_Treatment Prodrug_Synth->Cell_Treatment CPP_Conj->Cell_Treatment Incubation Incubate Cell_Treatment->Incubation Cell_Lysis Cell Lysis & Protein Precipitation Incubation->Cell_Lysis HPLC HPLC Analysis Cell_Lysis->HPLC Quantification Quantify Intracellular IPTU HPLC->Quantification End End: Optimized Uptake Quantification->End

Caption: Workflow for formulation, cell treatment, and analysis of IPTU uptake.

Logical Relationship for Troubleshooting Low IPTU Efficacy

G Low_Efficacy Low/Inconsistent IPTU Efficacy Poor_Uptake Suspect Poor Cellular Uptake Low_Efficacy->Poor_Uptake Increase_Dose Increase Concentration/ Incubation Time Poor_Uptake->Increase_Dose Use_Carrier Employ Delivery Strategy Poor_Uptake->Use_Carrier Check_Cytotoxicity Monitor for Cytotoxicity Increase_Dose->Check_Cytotoxicity Check_Cytotoxicity->Use_Carrier If cytotoxicity is high or efficacy is still low Select_Strategy Select Strategy: Liposome, SLN, Prodrug, or CPP Use_Carrier->Select_Strategy Optimize_Formulation Optimize Formulation Select_Strategy->Optimize_Formulation Validate_Uptake Validate Uptake (e.g., via HPLC) Optimize_Formulation->Validate_Uptake Re-evaluate Re-evaluate Efficacy Validate_Uptake->Re-evaluate

Caption: Troubleshooting logic for addressing low efficacy of IPTU in cells.

References

Technical Support Center: Optimizing the Effective Concentration of S-Isopropylisothiourea Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S-Isopropylisothiourea hydrobromide (IPTU), a potent inhibitor of nitric oxide synthases (NOS). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of IPTU in your research.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during experiments with this compound.

Q1: I am not observing any inhibition of nitric oxide (NO) production after treating my cells with IPTU. What could be the reason?

A1: Several factors could contribute to a lack of observable NO inhibition:

  • Poor Cellular Penetration: IPTU is a potent inhibitor of purified NOS enzymes in vitro, but it may have poor penetration into certain cell types.[1] Consider increasing the incubation time or trying a different, more cell-permeable NOS inhibitor if the issue persists.

  • Incorrect Concentration: The effective concentration of IPTU can vary significantly between cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental model.

  • Compound Stability: While generally stable, the stability of IPTU in your specific cell culture medium over the course of your experiment should be considered. Ensure you are preparing fresh solutions and minimizing the time the compound is in the media before and during the experiment.

  • Assay Issues: The method used to measure NO production (e.g., Griess assay) can be prone to interference. Ensure your assay is properly validated and that none of your experimental components are interfering with the measurement. For instance, heparin, a common anticoagulant, can interfere with enzyme-based Griess assays.[2] Phenol red in culture media can also interfere with the colorimetric readings of the Griess assay.

  • Low NOS Expression/Activity: The cells you are using may not be expressing the target NOS isoform or may have very low basal NOS activity. Ensure your cell model is appropriate and, if studying inducible NOS (iNOS), that it has been adequately stimulated (e.g., with lipopolysaccharide and interferon-gamma).

Q2: How can I differentiate between specific NOS inhibition and general cytotoxicity?

A2: This is a critical consideration. An apparent decrease in NO production could be due to cell death rather than specific enzyme inhibition. To distinguish between these two effects, it is essential to perform a cytotoxicity assay in parallel with your NO measurement assay. Use the same concentrations of IPTU and incubation times for both assays. A compound that shows a significant decrease in cell viability at the same concentrations that inhibit NO production may be cytotoxic. The ideal effective concentration will be one that shows significant NO inhibition with minimal impact on cell viability.

Q3: What is a good starting concentration for my experiments?

A3: A good starting point for a dose-response experiment is to test a wide range of concentrations spanning several orders of magnitude. Based on the known Ki values (in the low nanomolar range for purified enzymes), you could start with a range from 1 nM to 100 µM.[1] It is recommended to perform a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to efficiently screen a broad range of concentrations.

Q4: My Griess assay results are inconsistent. What are some common pitfalls?

A4: The Griess assay, while common, requires careful execution. Here are some potential issues:

  • Interfering Substances: As mentioned, components of your culture medium or experimental setup can interfere. Phenol red, serum, and certain chemicals can affect the accuracy of the assay. It is advisable to use a culture medium without phenol red and to deproteinize samples if they contain serum.[2]

  • Instability of Nitrite: Nitrite, the molecule measured by the Griess assay, can be unstable under acidic conditions. Avoid acidic deproteinization methods.[2]

  • Improper Standard Curve: Always prepare your standard curve in the same medium as your samples to account for any matrix effects.

  • Light Sensitivity: The azo dye produced in the Griess reaction is light-sensitive. Protect your samples from light during incubation and measurement.

Q5: For how long should I incubate my cells with IPTU?

A5: The optimal incubation time will depend on your specific cell type and the experimental question. Due to potential issues with cellular penetration, longer incubation times (e.g., 8 to 24 hours) may be necessary to observe an effect. A time-course experiment can help determine the optimal incubation period.

Quantitative Data Summary

The following tables provide key quantitative data for this compound.

Table 1: Physicochemical and Inhibitory Properties of this compound

PropertyValueReference
Molecular Formula C4H10N2S • HBr[1]
Molecular Weight 199.1 g/mol [1]
Purity ≥98%[1]
Formulation Crystalline solid[1]
Storage -20°C[1]
Stability ≥ 1 year at -20°C[1]
Ki (human iNOS) 9.8 nM[1]
Ki (human eNOS) 22 nM[1]
Ki (human nNOS) 37 nM[1]

Table 2: Solubility of this compound

SolventSolubilityReference
DMF >50 mg/mL[1]
DMSO >20 mg/mL[1]
Ethanol >100 mg/mL[1]
PBS (pH 7.2) >30 mg/mL[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the optimal effective concentration of this compound.

Protocol 1: Determining the Optimal Effective Concentration of IPTU using a Dose-Response and Cytotoxicity Assay

Objective: To identify the concentration of IPTU that effectively inhibits NO production without causing significant cytotoxicity.

Materials:

  • This compound (IPTU)

  • Cell line of interest (e.g., RAW 264.7 macrophages for iNOS studies)

  • Complete cell culture medium (phenol red-free recommended)

  • Reagents for inducing NOS expression (if necessary, e.g., LPS and IFN-γ for iNOS)

  • Griess Reagent Kit for NO measurement

  • Cytotoxicity assay kit (e.g., MTT, LDH, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

Part A: Cell Seeding and Treatment

  • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • If studying iNOS, stimulate the cells with the appropriate inducers (e.g., LPS at 1 µg/mL and IFN-γ at 10 ng/mL) for the recommended time (typically 18-24 hours).

  • Prepare a stock solution of IPTU in a suitable solvent (e.g., sterile PBS or DMSO).

  • Perform a serial dilution of the IPTU stock solution to create a range of concentrations to be tested (e.g., 1 nM to 100 µM).

  • Add the different concentrations of IPTU to the wells. Include a vehicle control (solvent only) and a positive control for NO production (induced cells without inhibitor).

  • Incubate the cells for the desired period (e.g., 24 hours).

Part B: Measurement of Nitric Oxide Production (Griess Assay)

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the instructions of your Griess Reagent Kit to measure the nitrite concentration in the supernatant. This typically involves adding sulfanilamide and N-(1-naphthyl)ethylenediamine solutions and measuring the absorbance at ~540 nm.

  • Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in your samples.

Part C: Assessment of Cell Viability (Cytotoxicity Assay)

  • After collecting the supernatant for the Griess assay, use the remaining cells in the wells to perform a cytotoxicity assay.

  • Follow the manufacturer's protocol for your chosen cytotoxicity assay kit.

  • Measure the output of the assay (e.g., absorbance for MTT, fluorescence for some viability reagents) using a plate reader.

Data Analysis:

  • For the Griess assay, calculate the percentage of NO inhibition for each IPTU concentration relative to the positive control (induced cells without inhibitor).

  • For the cytotoxicity assay, calculate the percentage of cell viability for each IPTU concentration relative to the vehicle control.

  • Plot the dose-response curves for both NO inhibition and cell viability on the same graph, with the IPTU concentration on the x-axis (log scale) and the percentage of inhibition/viability on the y-axis.

  • Determine the EC50 (half-maximal effective concentration) for NO inhibition and the CC50 (half-maximal cytotoxic concentration). The optimal effective concentration will be in the range where NO inhibition is maximal, and cell viability is high.

Visualizations

Signaling Pathway

Nitric_Oxide_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Stimulus Stimulus Receptor Receptor Stimulus->Receptor e.g., Agonist, Cytokines NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) Receptor->NOS Activation NO Nitric Oxide (NO) NOS->NO Produces L-Arginine L-Arginine L-Arginine->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Response IPTU S-Isopropylisothiourea hydrobromide (IPTU) IPTU->NOS Inhibits

Caption: Nitric Oxide Signaling Pathway and the inhibitory action of this compound (IPTU).

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assays Assays cluster_Analysis Data Analysis Seed_Cells Seed cells in 96-well plate Induce_NOS Induce NOS expression (if applicable) Seed_Cells->Induce_NOS Add_IPTU Add IPTU dilutions to cells Induce_NOS->Add_IPTU Prepare_IPTU Prepare serial dilutions of IPTU Prepare_IPTU->Add_IPTU Incubate Incubate for defined period Add_IPTU->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Cytotoxicity_Assay Perform Cytotoxicity Assay on remaining cells Incubate->Cytotoxicity_Assay Griess_Assay Perform Griess Assay for NO measurement Collect_Supernatant->Griess_Assay Analyze_Data Calculate % Inhibition and % Viability Griess_Assay->Analyze_Data Cytotoxicity_Assay->Analyze_Data Plot_Curves Plot Dose-Response Curves Analyze_Data->Plot_Curves Determine_Optimal_Conc Determine Optimal Effective Concentration Plot_Curves->Determine_Optimal_Conc

References

managing in vivo side effects of S-Isopropylisothiourea hydrobromide such as vasopressor activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-Isopropylisothiourea hydrobromide (S-ITU). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the in vivo use of S-ITU, with a particular focus on managing its vasopressor activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (S-ITU) and what is its primary mechanism of action?

A1: this compound is a potent, competitive inhibitor of nitric oxide synthase (NOS). By blocking NOS, S-ITU prevents the synthesis of nitric oxide (NO), a key signaling molecule involved in vasodilation. This inhibition of NO production leads to vasoconstriction and an increase in systemic vascular resistance.

Q2: What are the expected in vivo side effects of S-ITU administration?

A2: The most significant in vivo side effect of S-ITU is a dose-dependent increase in mean arterial pressure (MAP), which is a direct consequence of its NOS inhibitory activity.[1] This vasopressor effect is generally well-documented in animal models.[1] Researchers should anticipate a rise in blood pressure upon administration of S-ITU.

Q3: How can I monitor the vasopressor effects of S-ITU during my experiment?

A3: Continuous monitoring of cardiovascular parameters is crucial when working with S-ITU. The most effective method is the use of an indwelling arterial catheter connected to a pressure transducer to obtain real-time blood pressure readings. This allows for immediate detection of significant hypertensive events.

Q4: Can the vasopressor effects of S-ITU be reversed?

A4: Yes, the vasopressor effects of S-ITU can be reversed. As a competitive inhibitor of NOS, its effects can be overcome by increasing the concentration of the enzyme's natural substrate, L-arginine.[1][2][3][4] Additionally, the administration of nitric oxide donors, such as sodium nitroprusside (SNP), can directly induce vasodilation to counteract the effects of S-ITU.[5][6][7][8]

Q5: Are there any other potential side effects to be aware of?

A5: While the primary reported side effect is vasopressor activity, as with any experimental compound, it is important to monitor animals for any signs of distress or unexpected physiological changes. Close observation of respiratory rate, heart rate, and general behavior is recommended.

Troubleshooting Guides

Issue: Excessive Vasopressor Response to S-ITU Administration

Symptoms:

  • A rapid and significant increase in mean arterial pressure (MAP) beyond the desired experimental range.

  • Potential for cardiac stress, as indicated by changes in heart rate or ECG abnormalities (if monitored).

Possible Causes:

  • The administered dose of S-ITU is too high for the specific animal model or individual animal.

  • Synergistic effects with other administered compounds.

  • Individual animal sensitivity.

Solutions:

1. Competitive Reversal with L-arginine:

  • Principle: As the natural substrate for nitric oxide synthase (NOS), L-arginine can competitively displace S-ITU from the enzyme's active site, thereby restoring NO production and promoting vasodilation.[1][2][3][4]

  • Experimental Protocol:

    • Prepare a stock solution of L-arginine hydrochloride in sterile saline. A common concentration for in vivo use is 100 mg/mL.

    • If an excessive vasopressor response is observed, administer a bolus intravenous (IV) injection of L-arginine. A starting dose of 100-300 mg/kg can be used.[9]

    • Continuously monitor the animal's blood pressure. The reversal effect should be observed within minutes.

    • If the initial bolus is insufficient to return blood pressure to the desired range, a continuous infusion of L-arginine (e.g., 10-50 mg/kg/hour) can be initiated and titrated to effect.

2. Direct Vasodilation with Sodium Nitroprusside (SNP):

  • Principle: Sodium nitroprusside is a potent nitric oxide donor. It directly releases NO into the bloodstream, bypassing the inhibited NOS enzyme and causing smooth muscle relaxation and vasodilation.[5][6][7][8]

  • Experimental Protocol:

    • Prepare a fresh solution of sodium nitroprusside for infusion. A typical concentration for intravenous administration in rats is 50 mg in 100 mL of 5% dextrose (500 microgs/mL).[5] Note: SNP solutions are light-sensitive and should be protected from light.

    • Initiate an intravenous infusion of SNP at a low rate (e.g., 0.5-1 microgs/kg/min).[5][8]

    • Continuously monitor blood pressure and titrate the infusion rate upwards every 2-3 minutes until the desired blood pressure is achieved.[5] The maximum recommended infusion rate is 10 microgs/kg/min.[5][8][10]

    • Due to its potent and rapid action, an arterial line for continuous blood pressure monitoring is essential when using SNP.[5]

Quantitative Data Summary

CompoundAnimal ModelDoseRoute of AdministrationEffect on Mean Arterial Pressure (MAP)Citation
S-IsopropylisothioureaRat10 mg/kgi.v.Induces a pressor response of approximately 15 mmHg.
S-IsopropylisothioureaRat5 mg/kg and 10 mg/kgi.v.In a model of hemorrhagic shock, increased SBP to 100-120 mmHg and DBP to 75-85 mmHg.[11]
L-arginineRat100-300 mg/kgi.v. bolusReverses hypertension induced by NOS inhibitors.[9]
L-arginineHuman500 mg/kg over 30 mini.v. infusionReduced mean blood pressure from 82 ± 2.5 to 76.3 ± 2.5 mmHg.[2]
Sodium NitroprussideRat0.5-10 microgs/kg/mini.v. infusionTitratable reduction in MAP.[5][8]

Visualizations

Signaling Pathways and Experimental Workflows

SITU_Mechanism cluster_VascularEndothelium Vascular Endothelium cluster_VascularSmoothMuscle Vascular Smooth Muscle L-arginine L-arginine NOS NOS L-arginine->NOS Substrate NO NO NOS->NO Produces S-ITU S-ITU S-ITU->NOS Inhibits Vasoconstriction Vasoconstriction S-ITU->Vasoconstriction Leads to sGC_inactive sGC (inactive) NO->sGC_inactive Activates Vasodilation Vasodilation NO->Vasodilation sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP GTP->sGC_active cGMP->Vasodilation Promotes Reversal_Mechanisms cluster_ReversalAgents Reversal Agents cluster_Endothelium Vascular Endothelium cluster_Bloodstream Bloodstream cluster_SmoothMuscle Vascular Smooth Muscle L-arginine_admin Administered L-arginine NOS_inhibited NOS (Inhibited by S-ITU) L-arginine_admin->NOS_inhibited Competitively Displaces S-ITU SNP_admin Administered Sodium Nitroprusside NO_direct Direct NO donation SNP_admin->NO_direct NOS_restored NOS (Active) NOS_inhibited->NOS_restored NO_production NO Production NOS_restored->NO_production Vasodilation Vasodilation NO_production->Vasodilation Leads to NO_direct->Vasodilation Leads to Troubleshooting_Workflow Start Administer S-ITU Monitor Continuously Monitor Mean Arterial Pressure (MAP) Start->Monitor ExcessiveMAP Is MAP excessively high? Monitor->ExcessiveMAP ContinueExp Continue Experiment ExcessiveMAP->ContinueExp No ChooseReversal Choose Reversal Strategy ExcessiveMAP->ChooseReversal Yes End Experiment Complete / Animal Recovery ContinueExp->End L_arginine Administer L-arginine (100-300 mg/kg IV bolus) ChooseReversal->L_arginine Competitive Reversal SNP Administer Sodium Nitroprusside (0.5-1 microgs/kg/min IV infusion) ChooseReversal->SNP Direct Vasodilation MonitorReversal Monitor MAP for reversal L_arginine->MonitorReversal SNP->MonitorReversal MAP_OK Is MAP in acceptable range? MonitorReversal->MAP_OK MAP_OK->ContinueExp Yes Titrate Titrate Reversal Agent Dose MAP_OK->Titrate No Titrate->MonitorReversal

References

troubleshooting guide for unexpected results with S-Isopropylisothiourea hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-Isopropylisothiourea hydrobromide (IPTU). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (IPTU) is a potent, competitive inhibitor of all three isoforms of nitric oxide synthase (NOS).[1][2] Its primary application in research is to block the production of nitric oxide (NO) in in vitro experimental systems to study the downstream effects of NO signaling pathways.[3]

Q2: What is the mechanism of action of this compound?

IPTU acts as a competitive inhibitor at the L-arginine binding site of the nitric oxide synthase enzyme.[1][2] By binding to the enzyme, it prevents the natural substrate, L-arginine, from binding and being converted into citrulline and nitric oxide.

Q3: How should I store and handle this compound?

For long-term storage, this compound should be stored at -20°C.[3] The compound is stable for at least one year under these conditions.[3] For short-term use, it can be shipped at room temperature.[3] It is supplied as a crystalline solid.[3]

Q4: In which solvents is this compound soluble?

This compound exhibits good solubility in a variety of common laboratory solvents. For detailed solubility information, please refer to the data table below.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₁₀N₂S • HBr
Molecular Weight 199.1 g/mol [3]
Appearance Crystalline solid[3]
Purity ≥98%[3]
Storage Temperature -20°C[3]
Stability ≥ 1 year[3]

Table 2: Solubility of this compound

SolventSolubility
DMF >50 mg/mL[3]
DMSO >20 mg/mL[3]
Ethanol >100 mg/mL[3]
PBS (pH 7.2) >30 mg/mL[3]

Table 3: Inhibitory Potency (Ki) of this compound against Human NOS Isoforms

NOS IsoformK_i_ Value (nM)
iNOS (inducible) 9.8[3]
eNOS (endothelial) 22[3]
nNOS (neuronal) 37[3]

Experimental Protocols

General Protocol for In Vitro NOS Inhibition Assay using this compound

This protocol provides a general guideline for assessing the inhibitory effect of IPTU on NOS activity in cell lysates or with purified enzyme. This is a representative protocol and may require optimization for specific experimental conditions.

Materials:

  • This compound

  • NOS-containing cell lysate or purified NOS enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing necessary cofactors)

  • L-arginine (substrate)

  • NADPH

  • Calcium and calmodulin (for eNOS and nNOS)

  • Griess Reagent System for nitrite determination

  • Microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve IPTU in an appropriate solvent (e.g., DMSO or PBS) to create a concentrated stock solution.

  • Prepare Reaction Mixture: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the assay buffer, NOS enzyme source, and cofactors (NADPH, calcium, calmodulin).

  • Add Inhibitor: Add varying concentrations of the IPTU working solution to the reaction mixture. Include a vehicle control (solvent only).

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, L-arginine.

  • Incubate: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction, for example, by adding a stop solution or by heat inactivation.

  • Measure Nitrite Concentration: Determine the amount of nitric oxide produced by measuring the accumulation of its stable metabolite, nitrite, using the Griess Reagent System. Follow the manufacturer's instructions for the Griess assay.

  • Data Analysis: Calculate the percentage of NOS inhibition for each concentration of IPTU compared to the vehicle control. Determine the IC₅₀ value if desired.

Troubleshooting Guide for Unexpected Results

Issue 1: No or Low Inhibition of NOS Activity Observed

  • Possible Cause 1: Inactive Compound.

    • Troubleshooting Step: Verify the storage conditions and age of the this compound. Improper storage can lead to degradation. Prepare a fresh stock solution.

  • Possible Cause 2: Insufficient Inhibitor Concentration.

    • Troubleshooting Step: Review the concentrations of IPTU used. Ensure that the concentrations are within the expected inhibitory range based on the Ki values for the target NOS isoform.

  • Possible Cause 3: High Substrate Concentration.

    • Troubleshooting Step: As a competitive inhibitor, the effectiveness of IPTU can be overcome by high concentrations of the substrate, L-arginine. Check the L-arginine concentration in your assay and consider reducing it if it is too high.

  • Possible Cause 4: Issues with the NOS Assay.

    • Troubleshooting Step: Ensure that the NOS enzyme is active and that all necessary cofactors (e.g., NADPH, Ca²⁺/calmodulin for nNOS/eNOS) are present in the assay buffer. Run a positive control without the inhibitor to confirm enzyme activity.

Issue 2: Inconsistent or Variable Results Between Experiments

  • Possible Cause 1: Inconsistent Solution Preparation.

    • Troubleshooting Step: Ensure accurate and consistent preparation of the IPTU stock and working solutions. Use calibrated pipettes and vortex solutions thoroughly.

  • Possible Cause 2: Variability in Cell Culture or Enzyme Preparation.

    • Troubleshooting Step: Standardize cell culture conditions (e.g., cell density, passage number) or the enzyme purification protocol to minimize variability between batches.

  • Possible Cause 3: Pipetting Errors.

    • Troubleshooting Step: Use precise pipetting techniques, especially when preparing serial dilutions of the inhibitor.

Issue 3: Unexpected Cellular Effects or Off-Target Activity

  • Possible Cause 1: Poor Cellular Penetration.

    • Troubleshooting Step: this compound may have poor cellular penetration, which can lead to a lack of efficacy in in vivo or whole-cell experiments.[3] Consider using a different NOS inhibitor with better cell permeability for such studies.

  • Possible Cause 2: Effects on iNOS Expression and Stability.

    • Troubleshooting Step: Some S-substituted isothioureas have been shown to not only inhibit NOS activity but also to interfere with the induction and stability of the iNOS protein.[4] If you are working with inducible NOS, consider performing control experiments (e.g., Western blotting for iNOS) to ensure that the observed effects are due to enzymatic inhibition and not a reduction in iNOS protein levels.

  • Possible Cause 3: Non-specific Effects.

    • Troubleshooting Step: High concentrations of any compound can lead to non-specific or off-target effects. Use the lowest effective concentration of IPTU and include appropriate controls to rule out non-specific effects.

Issue 4: Interference with Analytical Methods

  • Possible Cause 1: Interference with the Griess Assay.

    • Troubleshooting Step: Isothiourea compounds can potentially interfere with colorimetric assays. To test for this, run a control where IPTU is added to a known concentration of nitrite and perform the Griess assay. If interference is observed, you may need to consider alternative methods for NO detection.

Visualizations

Mechanism_of_Action cluster_0 Nitric Oxide Synthase (NOS) Enzyme cluster_1 Products L_Arginine L-Arginine (Substrate) NOS_Active_Site NOS Active Site L_Arginine->NOS_Active_Site Binds to NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS_Active_Site->NO_Citrulline Produces No_Reaction No Reaction NOS_Active_Site->No_Reaction Leads to IPTU S-Isopropylisothiourea (IPTU) IPTU->NOS_Active_Site Competitively Binds to (Inhibition)

Caption: Mechanism of this compound (IPTU) as a competitive inhibitor of NOS.

Troubleshooting_Workflow Start Unexpected Result with IPTU Check_Inhibition No or Low Inhibition? Start->Check_Inhibition Check_Variability Inconsistent Results? Check_Inhibition->Check_Variability No Inactive_Compound Verify compound storage and prepare fresh stock Check_Inhibition->Inactive_Compound Yes Concentration_Issue Review IPTU and substrate concentrations Check_Inhibition->Concentration_Issue Yes Assay_Problem Check enzyme activity and cofactors Check_Inhibition->Assay_Problem Yes Check_Cellular_Effects Unexpected Cellular Effects? Check_Variability->Check_Cellular_Effects No Inconsistent_Prep Standardize solution preparation Check_Variability->Inconsistent_Prep Yes Cell_Variability Standardize cell culture or enzyme prep Check_Variability->Cell_Variability Yes Check_Assay_Interference Assay Interference? Check_Cellular_Effects->Check_Assay_Interference No Cell_Penetration Consider cell permeability of IPTU Check_Cellular_Effects->Cell_Penetration Yes iNOS_Expression Check for effects on iNOS protein levels Check_Cellular_Effects->iNOS_Expression Yes Griess_Interference Run interference control for Griess assay Check_Assay_Interference->Griess_Interference Yes Contact_Support Contact Technical Support Check_Assay_Interference->Contact_Support No Resolve Problem Resolved Inactive_Compound->Resolve Concentration_Issue->Resolve Assay_Problem->Resolve Inconsistent_Prep->Resolve Cell_Variability->Resolve Cell_Penetration->Contact_Support iNOS_Expression->Contact_Support Griess_Interference->Contact_Support

Caption: A logical workflow for troubleshooting unexpected experimental results with IPTU.

NOS_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO IPTU S-Isopropylisothiourea (IPTU) IPTU->NOS Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Downstream Physiological Effects (e.g., vasodilation, neurotransmission) PKG->Physiological_Effects

Caption: The canonical nitric oxide signaling pathway and the point of inhibition by IPTU.

References

strategies to improve the in vivo efficacy of S-Isopropylisothiourea hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using S-Isopropylisothiourea (S-IPTU) hydrobromide, a potent nitric oxide synthase (NOS) inhibitor. The focus is on addressing common challenges and outlining strategies to enhance its efficacy in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is S-Isopropylisothiourea (S-IPTU) hydrobromide? S-Isopropylisothiourea (S-IPTU) hydrobromide is a small molecule that acts as a potent inhibitor of nitric oxide synthase (NOS) enzymes.[1] It is a member of the isothiourea class of organic compounds.[2] It is supplied as a white to off-white crystalline solid.[3]

Q2: What is the mechanism of action of S-IPTU? S-IPTU is a competitive inhibitor of all three major isoforms of nitric oxide synthase: inducible (iNOS), endothelial (eNOS), and neuronal (nNOS).[1][4] It demonstrates the highest potency against the human iNOS isoform.[1] By blocking these enzymes, S-IPTU prevents the production of nitric oxide (NO) from L-arginine.

Q3: What are the known limitations of S-IPTU in research? While S-IPTU is a powerful inhibitor in vitro, its primary limitation is a potential lack of good in vivo efficacy.[1][5] This is often attributed to poor cellular penetration, which can prevent the compound from reaching its intracellular target at a sufficient concentration.[1]

Q4: What are the solubility and stability characteristics of S-IPTU hydrobromide? S-IPTU hydrobromide is soluble in various common laboratory solvents. Its stability is reported to be at least one year when stored at -20°C.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for S-IPTU hydrobromide.

Table 1: Inhibitory Potency of S-IPTU

Target Enzyme Ki Value (nM)
Human iNOS 9.8[1]
Human eNOS 22[1]
Human nNOS 37[1]

Ki (Inhibition constant) is a measure of inhibitor potency; a lower value indicates higher potency.

Table 2: Physical and Chemical Properties

Property Value
Molecular Formula C4H10N2S • HBr[1]
Formula Weight 199.1[1]
Purity ≥98%[1]
Formulation Crystalline Solid[1]
Storage Temperature -20°C[1]
Solubility in DMF >50 mg/ml[1]
Solubility in DMSO >20 mg/ml[1]
Solubility in Ethanol >100 mg/ml[1]

| Solubility in PBS (pH 7.2) | >30 mg/ml[1] |

Troubleshooting Guide: Low In Vivo Efficacy

This guide addresses the common issue of observing lower-than-expected efficacy with S-IPTU in animal models.

Problem: S-IPTU administration does not produce a significant reduction in nitric oxide levels or the expected therapeutic effect in my in vivo model.

Troubleshooting_Workflow start Low In Vivo Efficacy Observed q1 Is the dose optimal? start->q1 s1 Conduct Dose-Response Study (See Protocol 2) q1->s1 No q2 Is the delivery method effective? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Improve Formulation & Delivery System (See Strategy 1 & 2) q2->s2 No q3 Is monotherapy sufficient? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Consider Combination Therapy (See Strategy 3) q3->s3 No end_node Re-evaluate Experiment q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting workflow for low in vivo efficacy.

Strategies to Enhance In Vivo Efficacy

Strategy 1: Optimize Formulation and Delivery Vehicle

Q: How can I improve the solubility and stability of S-IPTU for administration? Although S-IPTU is soluble in PBS, its stability in aqueous solutions over time can be a concern. Preparing fresh solutions for each experiment is critical. For compounds with limited stability or solubility, chemical modifications to create prodrugs or the use of formulation strategies like co-crystallization can be explored.[6][7]

Q: Are there advanced formulation techniques to improve S-IPTU delivery? Yes. Nanodrug delivery systems (NDDS) can significantly improve the pharmacokinetic profile of a drug.[6] Encapsulating S-IPTU in liposomes or nanoparticles could protect it from rapid degradation, prolong its circulation time, and potentially improve its penetration into target tissues.[6] Self-emulsifying drug delivery systems (SEDDS) are another option to enhance bioavailability, particularly for oral administration.[8]

Strategy 2: Refine Dosing Regimen

Q: How do I determine the correct dose for my animal model? A thorough dose-response study is essential to identify the optimal dose that provides maximal efficacy with minimal toxicity.[9] This involves administering a range of S-IPTU doses and measuring the desired biological endpoint (e.g., plasma nitrite levels). The shape of the dose-response curve can provide critical information on the therapeutic window.[10][11]

Q: Should I use bolus injections or continuous infusion? The choice depends on the pharmacokinetic properties of S-IPTU and the experimental design. A single bolus injection may lead to high peak concentrations followed by a rapid decline. For sustained iNOS inhibition, continuous delivery via an implanted micro-osmotic pump can provide more stable plasma concentrations, a strategy that has been used successfully for other iNOS inhibitors like 1400W.[12]

Strategy 3: Explore Combination Therapies

Q: Can S-IPTU be combined with other therapeutic agents? Yes, combination therapy can be a powerful strategy. For instance, in cancer models, iNOS inhibitors have been shown to synergize with chemotherapy.[13] The inhibition of NO production can sensitize tumor cells to the effects of cytotoxic drugs.[13] Researchers should investigate whether combining S-IPTU with other relevant agents in their disease model could lead to an enhanced therapeutic outcome.

Key Signaling Pathway and Experimental Workflow

iNOS_Pathway LPS LPS / Pro-inflammatory Cytokines (TNF-α, IL-1) Receptor Cell Surface Receptors (e.g., TLR4) LPS->Receptor Kinases Kinase Cascade Activation Receptor->Kinases NFkB NF-κB Activation Kinases->NFkB Transcription Gene Transcription NFkB->Transcription iNOS_exp iNOS Expression Transcription->iNOS_exp NO_prod Nitric Oxide (NO) + L-Citrulline iNOS_exp->NO_prod L_Arg L-Arginine L_Arg->iNOS_exp SIPTU S-IPTU SIPTU->iNOS_exp Inhibits

Caption: iNOS activation pathway and the inhibitory action of S-IPTU.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a1 Select Animal Model (e.g., C57BL/6 mice) a2 Prepare S-IPTU Formulation (e.g., in saline, fresh) a1->a2 b1 Administer S-IPTU or Vehicle Control a2->b1 b2 Induce Inflammation (e.g., LPS Injection) b1->b2 b3 Monitor Animals b2->b3 c1 Collect Samples (e.g., Blood/Tissue) b3->c1 c2 Measure NO Metabolites (Griess Assay for Nitrite) c1->c2 c3 Analyze Data & Assess Efficacy c2->c3

Caption: General experimental workflow for an in vivo efficacy study.

Experimental Protocols

Protocol 1: Rodent Endotoxemia Model for iNOS Inhibition This is a common in vivo assay to evaluate the efficacy of iNOS inhibitors.[4]

  • Animal Model: Use adult C57BL/6 or BALB/c mice (8-12 weeks old). Acclimatize animals for at least one week before the experiment.

  • S-IPTU Preparation: Dissolve S-IPTU hydrobromide in sterile, pyrogen-free 0.9% saline to the desired concentrations. Prepare the solution fresh on the day of the experiment.

  • Administration: Administer the S-IPTU solution or vehicle (saline) to the animals via intraperitoneal (i.p.) or intravenous (i.v.) injection. The volume should be adjusted based on the animal's weight (e.g., 10 ml/kg). The timing of administration relative to the LPS challenge is critical and may need optimization (e.g., 30-60 minutes prior).

  • Induction of Endotoxemia: Inject lipopolysaccharide (LPS, from E. coli) i.p. at a dose known to induce a robust inflammatory response (e.g., 1-5 mg/kg).

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 4-6 hours, when iNOS expression is typically maximal), collect blood via cardiac puncture or from the tail vein into heparinized tubes.

  • Analysis: Centrifuge the blood to separate the plasma. Measure the concentration of nitrite/nitrate in the plasma using a commercial Griess Reagent System, which is an indicator of NO production.[13]

Protocol 2: Conducting a Dose-Response Study

  • Group Allocation: Divide animals into multiple groups (n=5-8 per group). Include a vehicle control group, an LPS-only group, and at least 3-5 groups receiving different doses of S-IPTU.

  • Dose Selection: Choose a range of doses based on literature values or preliminary experiments. A logarithmic dose spacing (e.g., 1, 3, 10, 30 mg/kg) is often effective.

  • Procedure: Follow the endotoxemia model described in Protocol 1 for each group.

  • Data Analysis: Plot the percentage of inhibition of nitrite production versus the log of the S-IPTU dose. Fit the data to a non-linear regression model (e.g., four-parameter logistic curve) to calculate the ED50 (the dose that produces 50% of the maximal effect). This provides a quantitative measure of the compound's in vivo potency.

References

ensuring consistency between different batches of S-Isopropylisothiourea hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: S-Isopropylisothiourea Hydrobromide

This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the batch-to-batch consistency of this compound. Consistent product quality is critical for reproducible experimental results and reliable drug development outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: S-Isopropylisothiourea (IPTU) hydrobromide is a chemical compound belonging to the isothiourea class.[1] It is known as a potent inhibitor of nitric oxide synthase (NOS) enzymes, including inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS).[2][3] By competitively inhibiting the L-arginine binding site, it blocks the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[3]

Q2: Why is batch-to-batch consistency crucial for my research?

A2: Batch-to-batch consistency is paramount because variations in purity, impurity profiles, or physical properties can directly impact experimental outcomes. Inconsistencies can lead to:

  • Irreproducible results: Making it difficult to validate findings.

  • Altered biological activity: Impurities could have off-target effects or inhibit/potentiate the compound's activity.

  • Safety concerns: Unknown impurities could be toxic.

  • Wasted resources: Time and materials may be lost troubleshooting issues caused by material variability.[4][5]

Q3: What key information should I review on the Certificate of Analysis (CoA)?

A3: A Certificate of Analysis is the primary document for assessing quality. Always check the following parameters:

  • Appearance: Should match the expected description (e.g., White crystalline powder).[6]

  • Identity: Confirmed by techniques like NMR, FTIR, or Mass Spectrometry.

  • Purity: Typically determined by HPLC, it should meet a minimum specification (e.g., ≥98%).[2]

  • Melting Point: A narrow melting point range indicates high purity.[7][8] Impurities tend to lower and broaden the melting range.[9]

  • Solubility: Data on solubility in common lab solvents should be provided.[2]

  • Residual Solvents & Water Content: High levels can affect stability and assay performance.

Table 1: Typical Certificate of Analysis Specifications

Parameter Typical Specification Purpose
Appearance White Crystalline Powder Confirms physical form
Purity (by HPLC) ≥ 98.0% Quantifies the amount of active compound
Identity (by FTIR) Conforms to Reference Spectrum Confirms molecular structure
Melting Point 82-86 °C Indicator of purity

| Solubility | Soluble in Water, Ethanol, DMSO | Provides guidance for sample preparation |

Note: Specifications may vary slightly by manufacturer.

Troubleshooting Guide

Problem: The new batch of this compound shows lower-than-expected activity in my biological assay.

  • Possible Cause 1: Purity Variation

    • Solution: Compare the purity value on the new batch's CoA with that of a previous, well-performing batch. Even a small decrease in purity could be significant. Consider performing an in-house HPLC analysis to verify the purity.[10]

  • Possible Cause 2: Presence of Inhibitory Impurities

    • Solution: Review the impurity profile on the CoA. New or elevated impurity peaks may indicate the presence of a substance that interferes with your assay. HPLC-MS can be used to identify unknown impurities.[11][12]

  • Possible Cause 3: Degradation

    • Solution: Ensure the product has been stored correctly (e.g., at -20°C) and is within its expiration date.[2] Improper storage can lead to degradation and loss of activity.

Problem: The compound from a new batch is not dissolving properly.

  • Possible Cause 1: Different Crystalline Form (Polymorphism)

    • Solution: Different crystal structures can have different solubility profiles. While difficult to test without specialized equipment (like XRD), you can observe the material under a microscope for differences in crystal habit. Contact the supplier to inquire about any known polymorphic forms.

  • Possible Cause 2: Higher Water Content or Residual Solvents

    • Solution: Check the CoA for Karl Fischer (water content) or GC (residual solvents) data. Excess water or the presence of a non-polar residual solvent could impact solubility in your specific system.

Problem: The physical appearance (e.g., color) of the powder is different from the previous batch.

  • Possible Cause: Trace Impurities

    • Solution: A slight color change (e.g., off-white vs. pure white) can be caused by minute quantities of impurities that may not significantly affect the overall purity percentage but are chromophoric. If this is observed alongside performance issues, the impurity is likely the cause. Compare the impurity profiles on the CoAs of the batches.

Experimental Workflows & Protocols

Workflow for Qualifying a New Batch

The following diagram outlines a standard workflow for receiving and qualifying a new batch of this compound before its use in critical experiments.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: In-House Verification cluster_2 Phase 3: Decision Receive Receive New Batch CoA_Review Review Certificate of Analysis (CoA) Receive->CoA_Review Visual_Inspect Visual Inspection (Color, Texture) CoA_Review->Visual_Inspect MP_Test Melting Point Test Visual_Inspect->MP_Test FTIR_Test FTIR Identity Test MP_Test->FTIR_Test HPLC_Test HPLC Purity & Impurity Profile FTIR_Test->HPLC_Test Compare Compare Results to 'Golden Batch' & Specs HPLC_Test->Compare Accept Accept Batch for Use Compare->Accept Pass Reject Reject Batch & Contact Supplier Compare->Reject Fail G Start Assay Results are Inconsistent Check_Batch Is a New Reagent Batch in Use? Start->Check_Batch Other_Factors Investigate Other Experimental Factors (e.g., Cells, Protocol, Equipment) Check_Batch->Other_Factors No Compare_CoA Compare CoAs of New vs. Old Batch Check_Batch->Compare_CoA Yes Specs_Match Do Key Specs Match? (Purity, Impurities) Compare_CoA->Specs_Match Specs_Match->Other_Factors Yes Run_QC Perform In-House QC: - HPLC Purity Check - FTIR Identity Confirmation Specs_Match->Run_QC No / Unsure QC_Pass Does In-House QC Match 'Golden Batch'? Run_QC->QC_Pass QC_Pass->Other_Factors Yes Root_Cause Root Cause is Likely Batch Variability QC_Pass->Root_Cause No G L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO IPTU S-Isopropylisothiourea (IPTU) IPTU->NOS Inhibits

References

managing potential toxicity of S-Isopropylisothiourea hydrobromide in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential toxicity of S-Isopropylisothiourea hydrobromide (IPTU) in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IPTU) and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of nitric oxide synthases (NOS), the enzymes responsible for the production of nitric oxide (NO). It belongs to the class of isothioureas. IPTU inhibits all three major isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Its inhibitory action is competitive with the substrate L-arginine.

Q2: What are the common applications of IPTU in experimental research?

A2: IPTU is primarily used in research to investigate the physiological and pathological roles of nitric oxide. Common applications include studies on inflammation, septic shock, pain, and various neurological disorders where NO signaling is implicated.

Q3: What are the known toxicities associated with IPTU?

A3: As a potent NOS inhibitor, the primary toxicities of IPTU are related to the systemic inhibition of nitric oxide production. This can lead to cardiovascular effects such as an increase in mean arterial pressure. While comprehensive toxicity data is limited, high doses may lead to significant hemodynamic instability. In vitro, as with many chemical compounds, high concentrations may induce cytotoxicity.

Q4: How should I store and handle IPTU?

A4: IPTU should be stored at -20°C for long-term stability (≥ 1 year).[1] For short-term use, it can be stored at room temperature. It is a crystalline solid.[1] Always refer to the manufacturer's specific storage recommendations.

Q5: In which solvents can I dissolve IPTU?

A5: IPTU is soluble in a variety of solvents. The solubility is as follows:

  • Dimethylformamide (DMF): >50 mg/ml

  • Dimethyl sulfoxide (DMSO): >20 mg/ml

  • Ethanol: >100 mg/ml

  • Phosphate-buffered saline (PBS, pH 7.2): >30 mg/ml[1]

Troubleshooting Guides

In Vitro Experiments
Problem Possible Cause Troubleshooting Steps
Unexpected Cell Death/Low Viability High concentration of IPTU leading to cytotoxicity.Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type. Start with a wide range of concentrations based on its Ki values (9.8-37 nM) and published effective doses.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a solvent-only control.
Contamination of cell culture.Regularly check for signs of bacterial or fungal contamination. Use aseptic techniques.
Inconsistent or No Effect of IPTU Poor cellular penetration.IPTU may have poor cellular penetration in some cell types.[1] Consider using a different NOS inhibitor with better cell permeability or using permeabilization techniques if appropriate for your assay.
Incorrect dosage.Verify calculations and ensure the correct final concentration is being used.
Inactive compound.Ensure proper storage of the compound to prevent degradation. Use a fresh stock of IPTU.
Low NOS expression in the cell model.Confirm that your cell line expresses the target NOS isoform at a detectable level. For iNOS, ensure proper stimulation (e.g., with LPS and/or cytokines) to induce expression.
In Vivo Experiments
Problem Possible Cause Troubleshooting Steps
Animal Distress or Mortality Acute toxicity due to high dose.Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your animal model. Start with lower doses based on published effective concentrations (e.g., 0.1-50 mg/kg).[2]
Hemodynamic instability.As a potent NOS inhibitor, IPTU can cause significant increases in blood pressure.[2] Monitor cardiovascular parameters (e.g., blood pressure, heart rate) if possible. Consider a dose-escalation protocol.
Improper vehicle or route of administration.Ensure the vehicle is well-tolerated and appropriate for the chosen route of administration (e.g., intraperitoneal, intravenous).[2]
Lack of Expected Efficacy Poor in vivo efficacy.IPTU's efficacy in vivo can be limited by factors like poor cellular penetration.[1] Consider alternative NOS inhibitors or different delivery strategies.
Incorrect dosing regimen.Optimize the dose and frequency of administration. Some effects may require continuous infusion rather than single bolus injections.[2]
Animal model suitability.Ensure the chosen animal model is appropriate for studying the intended NO-dependent pathway.

Quantitative Toxicity Data

Parameter Value Species Source
Predicted Acute Toxicity (LD50) 2.6358 mol/kgRatDrugBank Online (Predicted)
In Vitro Inhibitory Constant (Ki) 9.8 nM (iNOS), 22 nM (eNOS), 37 nM (nNOS)HumanCayman Chemical[1]
Effective In Vivo Doses 0.1 - 50 mg/kgMouse, Rat, PigMedChemExpress[2]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound (IPTU)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of IPTU in complete medium. Remove the old medium from the wells and add 100 µL of the IPTU dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve IPTU) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: In Vivo Acute Toxicity Study (Dose-Range Finding)

This protocol is a general guideline and must be performed in accordance with institutional and national guidelines for animal welfare.

Materials:

  • This compound (IPTU)

  • Appropriate animal model (e.g., mice or rats)

  • Sterile vehicle for injection (e.g., saline or PBS)

  • Dosing syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Dose Preparation: Prepare a range of IPTU doses in the chosen vehicle. Start with doses reported to have a biological effect (e.g., 10, 30, 50 mg/kg).[2]

  • Animal Grouping: Randomly assign animals to different dose groups, including a vehicle control group (n=3-5 animals per group).

  • Administration: Administer the assigned dose of IPTU or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Observation: Closely monitor the animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dosing). Observe for changes in behavior, posture, respiration, and any adverse reactions.

  • Data Collection: Record body weights before dosing and at the end of the observation period. Note any mortalities.

  • Endpoint: At the end of the observation period (e.g., 24-48 hours), euthanize the animals and perform a gross necropsy to look for any visible organ abnormalities.

  • Analysis: Determine the highest dose that does not cause mortality or significant clinical signs of toxicity (Maximum Tolerated Dose - MTD).

Visualizations

Signaling_Pathway cluster_NOS_Activation NOS Activation cluster_NO_Production NO Production L-Arginine L-Arginine NOS NOS L-Arginine->NOS Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) L-Citrulline L-Citrulline NOS->L-Citrulline IPTU IPTU IPTU->NOS Inhibition

Caption: Mechanism of action of this compound (IPTU).

Experimental_Workflow cluster_InVitro In Vitro Toxicity Assessment cluster_InVivo In Vivo Toxicity Assessment Cell Seeding Cell Seeding IPTU Treatment IPTU Treatment Cell Seeding->IPTU Treatment Incubation Incubation IPTU Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis Animal Acclimatization Animal Acclimatization Dose Preparation Dose Preparation Animal Acclimatization->Dose Preparation Administration Administration Dose Preparation->Administration Observation Observation Administration->Observation Endpoint Analysis Endpoint Analysis Observation->Endpoint Analysis Start Start Start->Cell Seeding Start->Animal Acclimatization

Caption: General experimental workflow for toxicity assessment of IPTU.

Troubleshooting_Logic Unexpected_Toxicity Unexpected Toxicity Observed Check_Concentration Verify IPTU Concentration Unexpected_Toxicity->Check_Concentration Solvent_Control Run Solvent Control Unexpected_Toxicity->Solvent_Control Cell_Health Check Cell Health & Contamination Unexpected_Toxicity->Cell_Health In_Vivo_Monitoring Monitor Vital Signs (In Vivo) Unexpected_Toxicity->In_Vivo_Monitoring In Vivo Dose_Response Perform Dose-Response Study Check_Concentration->Dose_Response

Caption: Troubleshooting logic for unexpected toxicity with IPTU.

References

Technical Support Center: S-Isopropylisothiourea Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the shelf life, storage, and handling of S-Isopropylisothiourea hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound?

A1: this compound has an expected shelf life of at least one year when stored under the recommended conditions.[1] Some suppliers indicate a shelf life of 12 months or more if the product is stored properly.[2]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure maximum stability, this compound solid should be stored at -20°C in a dry and dark place.[1][2][3]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound can be stored at 0-4°C for up to one month.[2] For longer-term storage, it is recommended to refer to the Certificate of Analysis provided by the supplier.[2]

Q4: What are the visual signs of degradation for this compound?

A4: this compound is typically a white to off-white crystalline powder.[4][5] Any significant change in color, such as yellowing or browning, or a change in the physical state, like clumping or melting, may indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions and age of the compound. 2. Prepare a fresh stock solution from a new or properly stored batch of the compound. 3. Perform a quality control check on the compound if possible (e.g., melting point, HPLC).
Difficulty in dissolving the compound. The compound may have degraded or absorbed moisture.1. Ensure the correct solvent is being used as per solubility data (e.g., DMF, DMSO, Ethanol, PBS).[1][4] 2. Gently warm the solution or use sonication to aid dissolution. 3. If solubility issues persist, consider using a fresh vial of the compound.
Observed color change in the solid compound or solution. This is a potential indicator of chemical degradation.1. Discard the discolored compound or solution. 2. Use a fresh, properly stored vial of this compound for your experiments.

Stability and Storage Summary

Form Storage Temperature Duration Additional Notes
Solid-20°C≥ 1 year[1]Store in a dry, dark place.[2]
Stock Solution0 - 4°C1 month[2]Refer to the Certificate of Analysis for specific recommendations.[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to assess the stability of this compound under specific laboratory conditions.

1. Materials:

  • This compound
  • Appropriate solvent (e.g., DMSO, Ethanol)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
  • UV detector
  • pH meter
  • Temperature-controlled chambers/incubators

2. Procedure:

  • Initial Analysis (Time 0):
  • Prepare a stock solution of this compound of a known concentration.
  • Immediately analyze the solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.
  • Stress Conditions:
  • Temperature Stress: Aliquot the stock solution into separate vials and store them at different temperatures (e.g., 4°C, room temperature, 40°C).
  • Light Stress: Expose an aliquot of the stock solution to UV light or direct sunlight. Keep a control sample wrapped in aluminum foil to protect it from light.
  • Time-Point Analysis:
  • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve the samples from the different stress conditions.
  • Analyze each sample by HPLC under the same conditions as the initial analysis.
  • Data Analysis:
  • Compare the chromatograms of the stressed samples to the time 0 sample.
  • Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
  • Calculate the percentage of degradation over time for each condition.

Visualizations

G cluster_0 Troubleshooting Experimental Issues A Unexpected Experimental Results B Check Compound Age and Storage A->B C Prepare Fresh Stock Solution B->C Improper Storage / Aged E Results Consistent? B->E Properly Stored / New D Perform Quality Control (QC) C->D D->E F Proceed with Experiment E->F Yes G Contact Technical Support E->G No

Caption: Troubleshooting workflow for unexpected experimental results.

References

Validation & Comparative

A Comparative Guide to S-Isopropylisothiourea Hydrobromide and S-Methylisothiourea (SMT) for Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent nitric oxide synthase (NOS) inhibitors: S-Isopropylisothiourea hydrobromide and S-methylisothiourea (SMT). The following sections present a comprehensive analysis of their inhibitory potency, isoform selectivity, and the signaling pathways they modulate, supported by experimental data and methodologies.

Executive Summary

S-Isopropylisothiourea and S-methylisothiourea are both competitive inhibitors of nitric oxide synthase, the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. While both compounds effectively block NO synthesis, they exhibit distinct profiles in terms of their potency and selectivity towards the three main NOS isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). S-Isopropylisothiourea acts as a potent, non-selective inhibitor, whereas S-methylisothiourea (SMT) is recognized for its preferential inhibition of the iNOS isoform. This difference in isoform selectivity is a key determinant in their potential therapeutic applications and research use.

Quantitative Performance Comparison

InhibitorTarget IsoformParameterValue (nM)Selectivity Profile
This compound Human iNOSKi9.8Non-selective with a slight preference for iNOS.[1]
Human eNOSKi22
Human nNOSKi37
S-methylisothiourea (SMT) Murine Macrophage iNOSEC50~2000-6000Selective for iNOS.[2][3]
Bovine Endothelial NOS (eNOS)-Equipotent with NG-methyl-L-arginineLess potent against eNOS compared to its effect on iNOS.[3]
Neuronal NOS (nNOS)-Data not available-

Note: The provided data is compiled from different studies and experimental systems, which should be taken into consideration when making direct comparisons.

Mechanism of Action and Signaling Pathways

Both S-Isopropylisothiourea and S-methylisothiourea are competitive inhibitors at the L-arginine binding site of nitric oxide synthase.[3] By occupying this site, they prevent the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide. The inhibition of different NOS isoforms, however, leads to distinct downstream effects due to their unique physiological and pathophysiological roles.

General NOS Inhibition Pathway

The fundamental mechanism involves the blockage of NO production, which is a key signaling molecule.

General Mechanism of NOS Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalyzes Inhibitor S-Isopropylisothiourea or SMT Inhibitor->NOS Competitively Inhibits

Caption: Competitive inhibition of Nitric Oxide Synthase by isothiourea derivatives.

Downstream Consequences of Isoform-Specific Inhibition

The distinct functions of the three NOS isoforms mean that selective versus non-selective inhibition has significantly different physiological consequences.

Neuronal NOS (nNOS) Inhibition: nNOS is primarily involved in neurotransmission. Its inhibition can have neuroprotective effects in conditions of excitotoxicity but may also interfere with normal neuronal signaling.

Downstream Effects of nNOS Inhibition nNOS nNOS NO_n NO Production nNOS->NO_n Neurotransmission Neurotransmission NO_n->Neurotransmission Modulates Neurotoxicity Excitotoxicity-mediated Neurotoxicity NO_n->Neurotoxicity Contributes to (in excess) Inhibitor S-Isopropylisothiourea (non-selective) or SMT (less potent) Inhibitor->nNOS Downstream Effects of eNOS Inhibition eNOS eNOS NO_e NO Production eNOS->NO_e Vasodilation Vasodilation NO_e->Vasodilation Promotes Blood_Pressure Blood Pressure Regulation Vasodilation->Blood_Pressure Decreases Inhibitor S-Isopropylisothiourea (potent) or SMT (less potent) Inhibitor->eNOS Downstream Effects of iNOS Inhibition iNOS iNOS NO_i High levels of NO iNOS->NO_i Inflammation Inflammation NO_i->Inflammation Mediates Cellular_Damage Cellular Damage NO_i->Cellular_Damage Contributes to Inhibitor SMT (selective) or S-Isopropylisothiourea (potent) Inhibitor->iNOS Workflow for NOS Inhibition Assay A Prepare Assay Buffer (e.g., HEPES with cofactors) B Add Recombinant NOS Isoform (nNOS, eNOS, or iNOS) A->B C Add Inhibitor (S-Isopropylisothiourea or SMT) B->C D Add L-Arginine and Oxyhemoglobin C->D E Incubate at 37°C D->E F Monitor Absorbance Change (e.g., at 401 nm) E->F G Calculate Inhibition (IC50 or Ki values) F->G

References

A Comparative Guide to S-Isopropylisothiourea Hydrobromide and S-Ethylisothiourea (ETU) as Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely studied nitric oxide synthase (NOS) inhibitors: S-Isopropylisothiourea hydrobromide (IPTU) and S-ethylisothiourea (ETU). We will delve into their inhibitory potency against different NOS isoforms, their in vivo effects, and the experimental methodologies used to characterize them.

Executive Summary

Both this compound and S-ethylisothiourea are potent, competitive inhibitors of nitric oxide synthase, targeting the L-arginine binding site. While both compounds exhibit activity against all three major NOS isoforms (nNOS, eNOS, and iNOS), their selectivity profiles differ. This guide presents a detailed analysis of their comparative performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific needs.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of IPTU and ETU have been evaluated against the three principal isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). The following tables summarize their reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

Table 1: Comparison of Inhibition Constants (Ki) for Human NOS Isoforms

CompoundnNOS (nM)eNOS (nM)iNOS (nM)
This compound37[1][2][3]22[1][2][3]9.8[1][2][3]
S-ethylisothiourea (ETU)29[4][5]36[4][5]17[4][5]

Table 2: Comparison of Half-Maximal Inhibitory Concentrations (IC50)

CompoundTargetIC50 (µM)
This compoundMouse spinal cord NOS0.66[6]
Cerebellar NOS0.75[6]
Bovine aortic & porcine endothelial cell NOS0.29[6]
S-ethylisothiourea (ETU)Mouse iNOS5.2 (Ki value in nM)[4][5]

In Vivo Efficacy and Effects

Both compounds have been investigated in various in vivo models, primarily to assess their impact on blood pressure and their potential therapeutic effects in conditions associated with excessive NO production, such as shock.

  • This compound (IPTU): In a rat model of severe hemorrhagic shock, IPTU demonstrated a significant blood pressure-raising effect and improved survival rates without compromising the perfusion of vital organs[6]. It is also noted to be capable of crossing the blood-brain barrier[6].

  • S-ethylisothiourea (ETU): In vivo studies have shown that ETU can effectively inhibit iNOS. For instance, in a mouse model of lipopolysaccharide-induced inflammation, low doses of ETU inhibited plasma extravasation[7]. In a rat model of splanchnic artery occlusion shock, ETU administration improved mean arterial blood pressure and survival time[8]. However, it has been suggested that ETU may not be ideal for therapeutic use in vivo due to its side effects on cardiovascular functions[9].

Mechanism of Action

Isothiourea derivatives, including IPTU and ETU, act as competitive inhibitors of nitric oxide synthase[10][11]. They compete with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide.

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of compounds against NOS isoforms, based on the widely used radiolabeled L-arginine to L-citrulline conversion assay.

Protocol: In Vitro NOS Activity Assay

1. Objective: To determine the IC50 value of a test compound (e.g., this compound or S-ethylisothiourea) against a specific NOS isoform.

2. Materials:

  • Purified recombinant human nNOS, eNOS, or iNOS.
  • L-[14C]arginine.
  • NADPH.
  • CaCl2 (for nNOS and eNOS).
  • Calmodulin (for nNOS and eNOS).
  • BH4 (Tetrahydrobiopterin).
  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4).
  • Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).
  • Dowex AG 50WX-8 resin (Na+ form).
  • Test inhibitor (dissolved in an appropriate solvent).
  • Scintillation fluid and counter.

3. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, L-[14C]arginine, NADPH, BH4, and for nNOS and eNOS, CaCl2 and calmodulin.
  • In separate tubes, add varying concentrations of the test inhibitor. Include a control with no inhibitor.
  • Initiate the reaction by adding the purified NOS enzyme to each tube.
  • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
  • Stop the reaction by adding the stop buffer.
  • Add a slurry of Dowex AG 50WX-8 resin to each tube to bind the unreacted L-[14C]arginine.
  • Centrifuge the tubes and collect the supernatant, which contains the L-[14C]citrulline product.
  • Add scintillation fluid to the supernatant and quantify the radioactivity using a scintillation counter.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by NOS inhibition and a typical experimental workflow.

cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell Agonist Agonist Receptor Receptor Agonist->Receptor Binds eNOS eNOS Receptor->eNOS Activates NO_e NO eNOS->NO_e Produces L-Arginine L-Arginine L-Arginine->eNOS sGC Soluble Guanylyl Cyclase NO_e->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG Activates Relaxation Relaxation PKG->Relaxation Leads to Inhibitor IPTU / ETU Inhibitor->eNOS Inhibits

Caption: Canonical NO signaling pathway in vasodilation.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell Macrophage / Other Immune Cell Inflammatory_Stimuli->Cell iNOS_Induction iNOS Gene Transcription Cell->iNOS_Induction Induces iNOS_Protein iNOS Protein iNOS_Induction->iNOS_Protein Leads to NO_i High Levels of NO iNOS_Protein->NO_i Produces L_Arginine L-Arginine L_Arginine->iNOS_Protein Inflammatory_Response Inflammatory Response (e.g., Cytotoxicity, Vasodilation) NO_i->Inflammatory_Response Inhibitor IPTU / ETU Inhibitor->iNOS_Protein Inhibits

Caption: iNOS signaling pathway in inflammation.

Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Incubation Incubate at 37°C Prepare_Reagents->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Separate_Product Separate Product from Substrate (e.g., Ion Exchange Chromatography) Stop_Reaction->Separate_Product Quantify_Product Quantify Product (e.g., Scintillation Counting) Separate_Product->Quantify_Product Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Quantify_Product->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for NOS inhibition assay.

References

A Comparative Guide to Nitric Oxide Synthase Inhibition: S-Isopropylisothiourea Hydrobromide vs. L-NAME

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used nitric oxide synthase (NOS) inhibitors: S-Isopropylisothiourea hydrobromide and N(G)-nitro-L-arginine methyl ester (L-NAME). We delve into their mechanisms of action, inhibitory profiles against NOS isoforms, and present supporting experimental data to aid in the selection of the most appropriate inhibitor for your research needs.

Introduction to Nitric Oxide Synthase and its Inhibition

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its synthesis is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). The constitutive isoforms, nNOS and eNOS, are calcium-dependent and produce low levels of NO for signaling purposes. In contrast, the expression of iNOS is induced by inflammatory stimuli, leading to the sustained production of large amounts of NO as part of the immune response.

Given the diverse roles of NO, the selective inhibition of NOS isoforms has emerged as a significant therapeutic strategy for various conditions, including inflammatory diseases, neurodegenerative disorders, and cardiovascular pathologies. This guide focuses on two prominent NOS inhibitors, this compound and L-NAME, providing a detailed comparison of their biochemical properties and inhibitory activities.

Mechanism of Action

Both this compound and L-NAME act as competitive inhibitors of L-arginine, the natural substrate for nitric oxide synthase. By binding to the active site of the enzyme, they prevent the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide.

L-NAME functions as a prodrug, being hydrolyzed in vivo to the more potent inhibitor, N(G)-nitro-L-arginine (L-NOARG).[1] This active metabolite is a non-selective inhibitor of all three NOS isoforms.

S-Isopropylisothiourea , a member of the S-substituted isothiourea class of compounds, directly competes with L-arginine at the enzyme's active site.[2] Studies suggest that the isopropyl substitution fits into a small hydrophobic pocket within the active site, contributing to its potent inhibitory activity.[2]

Quantitative Comparison of Inhibitory Potency

The following tables summarize the available quantitative data on the inhibitory potency of S-Isopropylisothiourea and L-NAME against the different NOS isoforms. It is important to note that direct comparisons of values across different studies should be made with caution due to variations in experimental conditions.

InhibitornNOS (bovine) KieNOS (human) KiiNOS (murine) KiReference
L-NAME HCl 15 nM39 nM4.4 µM[3]
InhibitoriNOS (J774.2 macrophages) EC50eNOS (bovine aortic endothelial cells) Potency vs. MeArgReference
S-Isopropylisothiourea (IPTU) 8-24 times lower than L-NO2Arg4-6 times more potent[2]

Note: Ki (inhibition constant) and EC50 (half-maximal effective concentration) are measures of inhibitor potency. Lower values indicate higher potency. MeArg (NG-methyl-L-arginine) and L-NO2Arg (NG-nitro-L-arginine) are other commonly used NOS inhibitors.

Based on the available data, L-NAME is a potent, non-selective inhibitor of NOS, with a clear preference for nNOS and eNOS over iNOS.[3] S-Isopropylisothiourea is also a potent inhibitor of both iNOS and eNOS, with reports suggesting little selectivity between these two isoforms.[2] Notably, S-substituted isothioureas, including the isopropyl derivative, have been shown to be significantly more potent against iNOS than L-NO2Arg, the parent compound of L-NAME.[2]

Signaling Pathway of Nitric Oxide Synthesis and Inhibition

The following diagram illustrates the nitric oxide synthesis pathway and the points of inhibition by S-Isopropylisothiourea and L-NAME.

NitricOxidePathway cluster_0 Nitric Oxide Synthase (NOS) Enzyme cluster_1 Inhibitors L_Arginine L-Arginine NOS NOS (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO Guanylate_Cyclase Soluble Guanylate Cyclase (sGC) NO->Guanylate_Cyclase Activates S_IPTU S-Isopropylisothiourea S_IPTU->NOS Competitive Inhibition L_NAME L-NAME L_NAME->NOS Competitive Inhibition cGMP cGMP Guanylate_Cyclase->cGMP GTP GTP GTP->Guanylate_Cyclase Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects Leads to

Caption: Nitric oxide synthesis pathway and points of competitive inhibition by S-Isopropylisothiourea and L-NAME.

Experimental Protocols for Comparing NOS Inhibitors

To quantitatively compare the inhibitory effects of this compound and L-NAME, two common assays are the Griess assay, which measures nitrite (a stable breakdown product of NO), and the arginine-to-citrulline conversion assay, which directly measures enzyme activity.

Experimental Workflow: Comparing NOS Inhibitors

ExperimentalWorkflow start Start: Prepare Reagents and NOS Enzyme Source prepare_inhibitors Prepare Stock Solutions of S-Isopropylisothiourea and L-NAME start->prepare_inhibitors prepare_reactions Set up Reaction Mixtures: - NOS Enzyme - L-Arginine (Substrate) - Cofactors (NADPH, FAD, FMN, BH4, Calmodulin) - Buffer start->prepare_reactions serial_dilutions Perform Serial Dilutions of Inhibitors prepare_inhibitors->serial_dilutions add_inhibitors Add Diluted Inhibitors to Respective Reaction Wells serial_dilutions->add_inhibitors prepare_reactions->add_inhibitors incubate Incubate at 37°C for a Defined Time Period add_inhibitors->incubate assay_choice Choose Assay Method incubate->assay_choice griess_assay Griess Assay: Measure Nitrite Concentration assay_choice->griess_assay Nitrite Measurement citrulline_assay Arginine-to-Citrulline Conversion Assay: Measure Radiolabeled Citrulline assay_choice->citrulline_assay Enzyme Activity measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance measure_radioactivity Measure Radioactivity (Scintillation Counting) citrulline_assay->measure_radioactivity calculate_inhibition Calculate Percent Inhibition for Each Inhibitor Concentration measure_absorbance->calculate_inhibition measure_radioactivity->calculate_inhibition determine_ic50 Determine IC50 Values (Non-linear Regression) calculate_inhibition->determine_ic50 end End: Compare Inhibitor Potency determine_ic50->end

Caption: A generalized experimental workflow for comparing the inhibitory potency of NOS inhibitors.

Detailed Methodologies

1. Griess Assay for Nitrite Determination

This colorimetric assay is based on the diazotization reaction of sulfanilamide with nitrite in an acidic medium, followed by coupling with N-(1-naphthyl)ethylenediamine to form a colored azo-derivative. The intensity of the color, measured at 540-570 nm, is proportional to the nitrite concentration.

  • Reagents:

    • Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

    • Nitrite Standard Solutions: A series of known concentrations of sodium nitrite for generating a standard curve.

    • Cell culture medium or enzyme reaction buffer.

  • Protocol:

    • Prepare cell lysates or purified NOS enzyme.

    • Set up reactions in a 96-well plate containing the enzyme source, L-arginine, necessary cofactors, and varying concentrations of the inhibitors (S-Isopropylisothiourea and L-NAME). Include appropriate controls (no inhibitor, no enzyme).

    • Incubate the plate at 37°C for a specified time (e.g., 24 hours for cell-based assays).

    • After incubation, transfer an aliquot of the supernatant from each well to a new 96-well plate.

    • Add an equal volume of Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in each sample by comparing the absorbance to the nitrite standard curve.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

2. Arginine-to-Citrulline Conversion Assay

This radiometric assay directly measures the activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

  • Reagents:

    • Radiolabeled L-arginine (e.g., [³H]L-arginine or [¹⁴C]L-arginine).

    • Reaction buffer containing cofactors (NADPH, FAD, FMN, BH4, calmodulin, and CaCl₂ for constitutive NOS).

    • Dowex AG 50W-X8 cation-exchange resin (Na⁺ form).

    • Scintillation cocktail.

  • Protocol:

    • Prepare the NOS enzyme source (purified enzyme or tissue homogenate).

    • Set up reaction tubes containing the reaction buffer, radiolabeled L-arginine, and varying concentrations of the inhibitors.

    • Initiate the reaction by adding the enzyme source.

    • Incubate the tubes at 37°C for a defined period (e.g., 15-60 minutes).

    • Stop the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.

    • Apply the reaction mixture to columns containing Dowex AG 50W-X8 resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will pass through.

    • Elute the L-citrulline from the column.

    • Add the eluate to a scintillation vial with scintillation cocktail.

    • Quantify the amount of radiolabeled L-citrulline using a liquid scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 or Ki value.

Conclusion

Both this compound and L-NAME are potent inhibitors of nitric oxide synthase, but they exhibit different selectivity profiles. L-NAME is a well-established, non-selective inhibitor with a preference for nNOS and eNOS. In contrast, S-Isopropylisothiourea demonstrates high potency against both iNOS and eNOS, with some reports indicating a degree of selectivity for iNOS over the constitutive isoforms.

The choice between these two inhibitors will depend on the specific research question. For studies requiring broad-spectrum NOS inhibition, L-NAME is a suitable choice. However, when investigating the specific roles of iNOS in inflammatory or pathological conditions, S-Isopropylisothiourea may offer a more targeted approach. The experimental protocols provided in this guide offer a framework for researchers to directly compare these and other NOS inhibitors to make an informed decision for their experimental design.

References

S-Isopropylisothiourea Hydrobromide: A Comparative Guide to its Nitric Oxide Synthase Isoform Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the isoform selectivity of S-Isopropylisothiourea hydrobromide (S-ITU), a potent inhibitor of nitric oxide synthases (NOS). The following sections detail its inhibitory activity against the three main NOS isoforms: inducible (iNOS), endothelial (eNOS), and neuronal (nNOS), supported by available experimental data and methodologies.

Introduction to S-Isopropylisothiourea (S-ITU) and Nitric Oxide Synthases

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes. Its production is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:

  • nNOS (or NOS-1): Primarily found in neuronal tissue, it plays a key role in neurotransmission.

  • iNOS (or NOS-2): An inducible isoform expressed in various cells, including macrophages, in response to inflammatory stimuli. It produces large, sustained amounts of NO.

  • eNOS (or NOS-3): Predominantly expressed in endothelial cells, it is crucial for regulating vascular tone and blood pressure.

The distinct roles of each NOS isoform make the development of isoform-selective inhibitors a significant goal in drug discovery. S-substituted isothioureas, including S-ITU, represent a class of compounds that act as competitive inhibitors at the L-arginine binding site of NOS.[1]

Isoform Selectivity of S-Isopropylisothiourea

Experimental evidence indicates that S-Isopropylisothiourea is a potent inhibitor of nitric oxide synthases.[1][2] However, it exhibits limited selectivity between the isoforms, potently inhibiting both iNOS and the constitutive NOS isoforms (eNOS and nNOS).[1][2] The isopropyl substitution on the isothiourea core is suggested to fit into a small hydrophobic pocket within the active site of the enzyme.[3][4][5]

Comparative Inhibitory Potency

The following table summarizes the inhibitory constants (Ki) for S-ethylisothiourea against the three human NOS isoforms, illustrating the typical potency and slight iNOS preference of this class of inhibitors. It is important to note that while S-ITU is also a potent inhibitor, its precise selectivity profile may differ.

InhibitoriNOS (human) Ki (nM)eNOS (human) Ki (nM)nNOS (human) Ki (nM)Selectivity (eNOS Ki / iNOS Ki)
S-ethylisothiourea17[3][4]36[3][4]29[3][4]~2.1

Data for S-ethylisothiourea is presented as a surrogate to illustrate the inhibitory profile of small S-alkylisothioureas. Most isothioureas demonstrate a 2-6 fold selectivity for iNOS over eNOS.[3][4]

Mechanism of Action

S-Isopropylisothiourea acts as a competitive inhibitor of nitric oxide synthase. It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide.[1]

cluster_0 NOS Active Site cluster_1 Inhibition by S-ITU L-Arginine L-Arginine NOS NOS L-Arginine->NOS Binds to L-Citrulline + NO L-Citrulline + NO NOS->L-Citrulline + NO Catalyzes S-ITU S-ITU S-ITU->NOS Competitively binds to

Caption: Competitive inhibition of NOS by S-Isopropylisothiourea (S-ITU).

Experimental Protocols

The determination of the isoform selectivity of S-Isopropylisothiourea involves measuring its inhibitory effect on the activity of purified NOS isoforms. A common method is the citrulline conversion assay.

Objective: To determine the IC50 values of S-ITU for iNOS, eNOS, and nNOS.

Materials:

  • Purified recombinant human iNOS, eNOS, and nNOS

  • This compound

  • L-[14C]arginine

  • NADPH

  • Calmodulin (for eNOS and nNOS)

  • Tetrahydrobiopterin (BH4)

  • FAD and FMN

  • Reaction buffer (e.g., HEPES buffer, pH 7.4)

  • Stop buffer (e.g., containing EDTA)

  • Dowex AG 50WX-8 resin (Na+ form)

  • Scintillation counter and fluid

Procedure:

  • Enzyme Preparation: Prepare solutions of purified iNOS, eNOS, and nNOS in the reaction buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound.

  • Reaction Mixture: For each isoform, prepare a reaction mixture containing the reaction buffer, NADPH, BH4, FAD, FMN, and L-[14C]arginine. For eNOS and nNOS, also include calmodulin and Ca2+.

  • Inhibition Assay:

    • Add varying concentrations of S-ITU to the reaction mixtures.

    • Initiate the reaction by adding the respective NOS enzyme.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop buffer.

  • Separation of L-Citrulline:

    • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. This resin binds the unreacted L-[14C]arginine.

    • Elute the L-[14C]citrulline, which does not bind to the resin.

  • Quantification: Measure the amount of L-[14C]citrulline produced using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of NOS activity against the concentration of S-ITU.

    • Calculate the IC50 value, which is the concentration of S-ITU that inhibits 50% of the enzyme's activity, for each isoform.

start Prepare Reagents and Enzyme inhibitor Add varying concentrations of S-ITU start->inhibitor incubate Incubate Reaction Mixtures at 37°C stop_reaction Stop Reaction with Stop Buffer incubate->stop_reaction separation Separate L-[14C]citrulline using Dowex Resin stop_reaction->separation quantify Quantify L-[14C]citrulline with Scintillation Counter separation->quantify analyze Calculate IC50 Values quantify->analyze inhibitor->incubate

Caption: Workflow for determining the IC50 of S-ITU for NOS isoforms.

Conclusion

This compound is a potent, competitive inhibitor of nitric oxide synthases. The available data suggests that it displays limited selectivity among the iNOS, eNOS, and nNOS isoforms, making it a broad-spectrum NOS inhibitor. For research applications requiring isoform-specific inhibition, other compounds with higher selectivity may be more suitable. However, S-ITU remains a valuable tool for studying the overall physiological and pathological roles of nitric oxide.

References

A Comparative Guide to S-Isopropylisothiourea Hydrobromide for Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of S-Isopropylisothiourea hydrobromide (IPTU), a potent nitric oxide synthase (NOS) inhibitor, with other commonly used NOS inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs, based on potency, isoform selectivity, and in vivo efficacy. All data is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams.

Introduction to this compound and Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. It is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and vascular tone regulation respectively, iNOS is expressed in response to inflammatory stimuli and can produce large, often cytotoxic, amounts of NO.

The isothiourea class of compounds has emerged as potent inhibitors of NOS. This compound, in particular, has been investigated for its ability to modulate NO production. This guide will compare its experimental performance against other well-established NOS inhibitors.

Comparative Analysis of Inhibitor Potency and Selectivity

The selection of a suitable NOS inhibitor is often dictated by its potency (Ki or IC50/EC50 values) and its selectivity towards the different NOS isoforms. The following tables summarize the available quantitative data for IPTU and a selection of other commonly used inhibitors.

InhibitorTarget EnzymeInhibition MetricValueReference
S-Isopropylisothiourea (IPTU) iNOS (from J774.2 macrophages)EC50Potently inhibits iNOS with EC50 values 8-24 times lower than NG-methyl-L-arginine (MeArg) and ~200 times lower than NG-nitro-L-arginine (L-NO2Arg).[1][2][1][2]
eNOS (from bovine aortic endothelial cells)Potency4-6 times more potent than MeArg.[1][2][1][2]
nNOS vs. eNOSSelectivityLittle or no isoform selectivity.[3][3]
S-Ethylisothiourea (ETU) iNOS (human)Ki17 nM[4][5]
eNOS (human)Ki36 nM[4][5]
nNOS (human)Ki29 nM[4][5]
S-Methylisothiourea (SMT) iNOS (from J774.2 macrophages)PotencyEquipotent with MeArg.[1][2][1][2]
eNOS (from bovine aortic endothelial cells)Potency6-times less potent than MeArg.[1][2][1][2]
Aminoethylisothiourea (AETU) iNOS (from J774.2 macrophages)PotencyPotently inhibits iNOS.[1]
eNOS (from bovine aortic endothelial cells)Potency6-times less potent than MeArg.[1][2][1][2]
NG-Nitro-L-arginine methyl ester (L-NAME) nNOSIC509.9 µM (in a cell-based assay)[6]
AR-R17477 nNOSPotencyPotent nNOS inhibitor.[6]
1400W iNOSSelectivitySelective iNOS inhibitor.[6]

Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Experimental Results

The in vivo effects of NOS inhibitors are crucial for their potential therapeutic applications. The following table summarizes key in vivo findings for IPTU and other isothioureas.

InhibitorAnimal ModelExperimental EffectConclusionReference
S-Isopropylisothiourea (IPTU) Urethane-anaesthetised mouseIncreased mean arterial blood pressure.Potent vasopressor effect.[3]
MouseInhibited late phase formalin-induced hindpaw licking.Antinociceptive effects.[3]
MouseInhibited spinal cord and cerebellar NOS activity ex vivo.Demonstrates in vivo NOS inhibition.[3]
S-Methylisothiourea (SMT) Urethane-anaesthetised mouseIncreased mean arterial blood pressure (less potent than IPTU and ETU).Weaker vasopressor effect compared to IPTU.[3]
MouseNo effect on formalin-induced hindpaw licking.Lacks antinociceptive effects at the tested dose.[3]
S-Ethylisothiourea (ETU) Urethane-anaesthetised mouseIncreased mean arterial blood pressure (less potent than IPTU).Vasopressor effect.[3]
Aminoethylisothiourea (AETU) Urethane-anaesthetised mouseIncreased mean arterial blood pressure (less potent than IPTU, ETU, and SMT).Weakest vasopressor effect among the tested isothioureas.[3]

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific comparison. Below are detailed methodologies for key experiments cited in this guide.

In Vitro NOS Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory potency of a compound against NOS isoforms.

Materials:

  • Purified NOS isoforms (nNOS, eNOS, iNOS) or cell/tissue homogenates expressing the desired isoform.

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Inhibitor compound (e.g., this compound)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Detection system (e.g., Griess reagent for nitrite determination, or a method to measure the conversion of radiolabeled L-arginine to L-citrulline).[7][8]

Procedure:

  • Enzyme Preparation: Prepare the NOS enzyme solution in the assay buffer. For nNOS and eNOS, include calmodulin in the preparation.

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compound in the assay buffer.

  • Reaction Mixture: In a microplate or reaction tube, combine the enzyme solution, NADPH, BH4, and the inhibitor at various concentrations.

  • Initiation of Reaction: Start the reaction by adding L-arginine to the mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination of Reaction: Stop the reaction using a suitable method (e.g., by adding a stop solution or by heat inactivation).

  • Detection: Measure the amount of NO produced, typically by quantifying the stable end-product nitrite using the Griess reagent, or by measuring the amount of L-citrulline formed.[7][8]

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 or EC50 value. For Ki determination, experiments are performed at multiple substrate concentrations.

Ex Vivo NOS Activity Assay

This protocol is used to measure NOS activity in tissues isolated from animals treated with an inhibitor.

Procedure:

  • Animal Treatment: Administer the inhibitor (e.g., IPTU) to the animal via the desired route (e.g., intraperitoneal injection).

  • Tissue Harvesting: After a specific time, euthanize the animal and harvest the target tissues (e.g., spinal cord, cerebellum).

  • Tissue Homogenization: Homogenize the tissues in a suitable buffer to prepare a tissue extract.

  • NOS Activity Measurement: Measure the NOS activity in the tissue homogenate using an in vitro NOS inhibition assay as described above. The activity is typically determined by measuring the conversion of L-arginine to L-citrulline.

  • Comparison: Compare the NOS activity in tissues from inhibitor-treated animals to that of vehicle-treated control animals to determine the extent of in vivo inhibition.[3]

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the nitric oxide synthase signaling pathway and a typical experimental workflow.

NOS_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide Produces S_Isopropylisothiourea S-Isopropylisothiourea hydrobromide S_Isopropylisothiourea->NOS Inhibitor sGC Soluble Guanylate Cyclase (sGC) Nitric_Oxide->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects Leads to

Caption: Nitric Oxide Synthase Signaling Pathway.

Experimental_Workflow Start Start: Hypothesis Formulation Inhibitor_Prep Inhibitor Preparation (S-Isopropylisothiourea & Controls) Start->Inhibitor_Prep Enzyme_Assay In Vitro NOS Inhibition Assay (Determine IC50/Ki) Inhibitor_Prep->Enzyme_Assay Cell_Culture Cell-Based Assay (e.g., Macrophage NO Production) Inhibitor_Prep->Cell_Culture Animal_Model In Vivo Animal Model (e.g., Blood Pressure Measurement) Inhibitor_Prep->Animal_Model Data_Collection Data Collection & Analysis Enzyme_Assay->Data_Collection Cell_Culture->Data_Collection Animal_Model->Data_Collection Comparison Comparative Analysis (vs. Other Inhibitors) Data_Collection->Comparison Conclusion Conclusion & Publication Comparison->Conclusion

Caption: General Experimental Workflow for NOS Inhibitor Validation.

References

A Comparative Guide to S-Isopropylisothiourea Hydrobromide and Non-Isothiourea Based NOS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of S-Isopropylisothiourea (ITU) hydrobromide, an isothiourea-based nitric oxide synthase (NOS) inhibitor, with a range of non-isothiourea based inhibitors. Nitric oxide synthases (nNOS, eNOS, and iNOS) are key enzymes in various physiological and pathological processes, making the development and characterization of their inhibitors a critical area of research. This document aims to provide an objective overview of the performance of these compounds, supported by experimental data, to aid in the selection of appropriate tools for research and drug development.

Data Presentation: A Comparative Overview of NOS Inhibitor Potency

The following tables summarize the inhibitory constants (Ki) and/or the half-maximal inhibitory concentrations (IC50) of S-Isopropylisothiourea hydrobromide and several prominent non-isothiourea based NOS inhibitors against the three NOS isoforms. It is important to note that these values are compiled from various studies and experimental conditions may differ, potentially affecting direct comparability. For the most accurate comparison, data from head-to-head studies under identical conditions are recommended.

InhibitorClassnNOS Ki (nM)eNOS Ki (nM)iNOS Ki (nM)Selectivity Profile
This compound Isothiourea37[1]22[2][1]9.8[2][1]Potent inhibitor of all isoforms with some preference for iNOS.
L-NAME (L-NG-Nitroarginine Methyl Ester) Arginine Analog~15 (bovine)~39 (human)~4400 (murine)Non-selective, potent inhibitor of nNOS and eNOS.[3]
7-Nitroindazole (7-NI) Indazole DerivativeHigh PotencyLower PotencyLower PotencyRelatively selective for nNOS.[4][5]
ADMA (Asymmetric Dimethylarginine) Endogenous Arginine AnalogPotent (submicromolar Ki reported)-Weak inhibitor (Ki > 300 µM)Endogenous inhibitor with selectivity for nNOS.[6]
Aminoguanidine Guanidine Derivative--16 µM (Ki)Selective for iNOS.[7]
1400W Acetamidine Derivative2 µM (Ki)50 µM (Ki)≤ 7 nM (Kd)Highly selective for iNOS.[8]
L-NIL (L-N6-(1-iminoethyl)lysine) Arginine Analog92 µM (IC50, rat brain)-3.3 µM (IC50, murine)Selective for iNOS.[9][10]

Note on Data Interpretation: Ki represents the inhibition constant, a measure of the inhibitor's binding affinity, while IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%. Lower values for both indicate higher potency. The selectivity profile is a qualitative summary based on the available data.

Mandatory Visualization

Below are diagrams illustrating key concepts related to NOS inhibition.

NOS_Signaling_Pathway cluster_activation NOS Activation cluster_nos NOS Isoforms cluster_reaction NO Synthesis cluster_effects Downstream Effects Ca2+/Calmodulin Ca2+/Calmodulin nNOS nNOS Ca2+/Calmodulin->nNOS Activates eNOS eNOS Ca2+/Calmodulin->eNOS Activates Cytokines/LPS Cytokines/LPS iNOS iNOS Cytokines/LPS->iNOS Induces Nitric Oxide (NO) Nitric Oxide (NO) nNOS->Nitric Oxide (NO) Produces eNOS->Nitric Oxide (NO) Produces iNOS->Nitric Oxide (NO) Produces L-Arginine L-Arginine L-Arginine->Nitric Oxide (NO) O2, NADPH O2, NADPH O2, NADPH->Nitric Oxide (NO) L-Citrulline L-Citrulline sGC Soluble Guanylyl Cyclase Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Produces Vasodilation Vasodilation cGMP->Vasodilation Mediates Neurotransmission Neurotransmission cGMP->Neurotransmission Mediates Immune Response Immune Response cGMP->Immune Response Mediates Experimental_Workflow cluster_prep Sample Preparation cluster_assay NOS Activity Assay cluster_detection Detection Method Tissue/Cell Lysate Tissue/Cell Lysate Reaction Mixture Reaction Mixture (L-Arginine, Cofactors) Tissue/Cell Lysate->Reaction Mixture Purified NOS Enzyme Purified NOS Enzyme Purified NOS Enzyme->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Inhibitor Inhibitor Inhibitor->Reaction Mixture Radiolabeled Assay [3H] or [14C]-L-Arginine Conversion to Citrulline Incubation->Radiolabeled Assay Griess Assay Nitrite/Nitrate Measurement Incubation->Griess Assay Quantification Quantification Radiolabeled Assay->Quantification Griess Assay->Quantification

References

A Comparative Analysis of Isothiourea Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the diverse biological activities of isothiourea derivatives present a compelling landscape for therapeutic innovation. This guide offers a comparative analysis of various isothiourea derivatives, summarizing their performance in key therapeutic areas and providing supporting experimental data and methodologies.

Isothiourea derivatives, characterized by a central C(=N)S core, have demonstrated a broad spectrum of pharmacological effects, including nitric oxide synthase (NOS) inhibition, antimicrobial, anticancer, and neuroprotective activities. The versatility of this scaffold allows for a wide range of structural modifications, leading to compounds with tailored potencies and selectivities.

Performance Comparison of Isothiourea Derivatives

The following tables summarize the quantitative data on the biological activities of various isothiourea derivatives, providing a basis for comparative evaluation.

Table 1: Nitric Oxide Synthase (NOS) Inhibition

Several S-substituted isothioureas have been identified as potent inhibitors of nitric oxide synthases.[1][2] The inhibitory activity is influenced by the nature of the S-substituent, with some derivatives showing selectivity for inducible NOS (iNOS) over endothelial NOS (eNOS) or neuronal NOS (nNOS).[1][2]

DerivativeTargetIC50 / KiReference CompoundReference IC50 / KiSource
S-Methylisothiourea (SMT)iNOS (macrophage)EC50 lower than MeArgNG-methyl-L-arginine (MeArg)-[1]
S-(2-Aminoethyl)isothioureaiNOS (macrophage)EC50 lower than MeArgNG-methyl-L-arginine (MeArg)-[1]
S-Ethylisothiourea (ETU)iNOS (macrophage)EC50 8-24x lower than MeArgNG-methyl-L-arginine (MeArg)-[1]
S-IsopropylisothioureaiNOS (macrophage)EC50 8-24x lower than MeArgNG-methyl-L-arginine (MeArg)-[1]
S-Ethylisothioureahuman iNOSKi = 17 nM--[3]
S-Ethylisothioureahuman eNOSKi = 36 nM--[3]
S-Ethylisothioureahuman nNOSKi = 29 nM--[3]
S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothioureahuman iNOSKi = 0.047 µM--[3]
S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothioureahuman eNOSKi = 9.0 µM--[3]
S-(3,4-Dichlorobenzyl)isothiourea HClrat brain nNOS78% inhibition at 10 µM7-Nitroindazole60% inhibition at 10 µM[4]
S-(2,3,4,5,6-Pentabromobenzyl)isothiourea HBrrat brain nNOS76% inhibition at 10 µM7-Nitroindazole60% inhibition at 10 µM[4]
Table 2: Antimicrobial Activity

Isothiourea derivatives have shown promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6]

DerivativeMicroorganismMIC Range (µg/mL)Source
S-(2,4-Dinitrobenzyl)isothiourea HClGram-positive bacteria12.5-25[4]
S-(2,3,4,5,6-Pentabromobenzyl)isothiourea HBrGram-positive bacteria12.5-50[4]
Novel Thiourea DerivativesCryptococcus neoformans24.8-33
Adamantane-linked isothiourea 7b, 7d, 7eGram-positive & Gram-negative bacteriaPotent broad-spectrum[5]
Thiourea Derivative TD4MRSA, MRSE, E. faecalis2-16[6]
Table 3: Anticancer Activity

The cytotoxic effects of isothiourea and thiourea derivatives have been evaluated against various human cancer cell lines, with some compounds demonstrating potent activity and selectivity.[7][8][9][10]

DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
N1,N3-Disubstituted-thiosemicarbazone 7HCT1161.11Doxorubicin8.29[7]
N1,N3-Disubstituted-thiosemicarbazone 7HepG21.74Doxorubicin7.46[7]
N1,N3-Disubstituted-thiosemicarbazone 7MCF-77.0Doxorubicin4.56[7]
3,4-Dichlorophenylthiourea (2)SW6201.5 - 8.9Cisplatin-[8]
4-CF3-phenylthiourea (8)SW6201.5 - 8.9Cisplatin-[8]
Chiral Dipeptide Thiourea 11BGC-82319.2 - 112.5--[9]
Chiral Dipeptide Thiourea 11A-54919.2 - 112.5--[9]
N,Ni-Diisopropyl-S-(2,3,4,5,6-pentabromobenzylisothiouronium bromide)SEGA (astrocytoma)Significant decrease in viability at 1 µM--[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activities of isothiourea derivatives.

Nitric Oxide Synthase (NOS) Inhibition Assay

The inhibitory activity of isothiourea derivatives on NOS isoforms is typically determined by measuring the conversion of L-[³H]arginine to L-[³H]citrulline.

  • Enzyme Source: Recombinant human NOS isoforms (iNOS, eNOS, nNOS) or tissue homogenates (e.g., rat brain for nNOS, bovine aortic endothelial cells for eNOS, activated macrophages for iNOS).[1][3]

  • Reaction Mixture: The assay mixture typically contains the enzyme, L-[³H]arginine, NADPH, and necessary cofactors (e.g., calmodulin for constitutive NOS isoforms) in a suitable buffer.

  • Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for a specific duration.

  • Termination and Separation: The reaction is stopped, and the product, L-[³H]citrulline, is separated from the unreacted substrate, L-[³H]arginine, using cation exchange chromatography.

  • Quantification: The amount of L-[³H]citrulline formed is quantified by liquid scintillation counting.

  • Data Analysis: IC50 or Ki values are calculated by analyzing the inhibition of L-[³H]citrulline formation at various concentrations of the test compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of isothiourea derivatives against various microbial strains is commonly determined using the broth microdilution method.[6]

  • Microbial Strains: Standard and clinical isolates of bacteria and fungi are used.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilutions: The isothiourea derivatives are serially diluted in the broth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of isothiourea derivatives against cancer cell lines is frequently assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9]

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isothiourea derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of isothiourea derivatives.

NOS_Inhibition_Pathway cluster_NOS Nitric Oxide Synthase (NOS) cluster_Inhibition Inhibition by Isothiourea Derivatives cluster_Downstream Downstream Effects of NO L-Arginine L-Arginine NOS_enzyme NOS L-Arginine->NOS_enzyme Substrate L-Citrulline L-Citrulline NOS_enzyme->L-Citrulline Product NO Nitric Oxide (NO) NOS_enzyme->NO Product Vasodilation Vasodilation NO->Vasodilation Neurotransmission Neurotransmission NO->Neurotransmission Inflammation Inflammation NO->Inflammation Isothiourea Isothiourea Derivative Isothiourea->NOS_enzyme Competitive Inhibitor

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by isothiourea derivatives.

Antimicrobial_Assay_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Perform Serial Dilutions of Isothiourea Derivatives Serial_Dilution->Inoculate_Plates Incubate Incubate under Appropriate Conditions Inoculate_Plates->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat Cells with Isothiourea Derivatives (Varying Concentrations) Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate to Allow Formazan Formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the IC50 value using the MTT assay.

Neuroprotective and AMPA Receptor Modulation

Beyond the activities detailed above, certain isothiourea derivatives have shown potential as neuroprotective agents and modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[11][12][13] For instance, salts of 3-allyl-1,1-dibenzyl-2-ethyl-isothiourea have been synthesized and studied for their Ca-blocking properties and their effects on NMDA and AMPA receptors.[11][12] One derivative, NT-1505, is recognized as a neuroprotector and cognition enhancer, with its mechanism potentially linked to mitochondrial uncoupling.[13] Further research is needed to fully elucidate the structure-activity relationships and therapeutic potential in this area.

This guide provides a foundational comparison of isothiourea derivatives. The presented data and protocols should serve as a valuable resource for researchers aiming to explore and develop novel therapeutics based on this versatile chemical scaffold. The continued investigation into the diverse biological activities of isothiourea derivatives holds significant promise for addressing a range of unmet medical needs.

References

Confirming Target Engagement of S-Isopropylisothiourea Hydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

S-Isopropylisothiourea hydrobromide (IPTU) is a known inhibitor of nitric oxide synthase (NOS), an enzyme crucial in various physiological and pathological processes. Confirming that a compound like IPTU directly interacts with its intended target within a complex biological system is a critical step in drug discovery and development. This guide provides a comparative overview of key methods to confirm the target engagement of IPTU, supported by experimental data and detailed protocols.

Overview of Target Engagement Methods

Several robust methods can be employed to verify the direct binding of IPTU to nitric oxide synthase. The choice of method often depends on the experimental context, available resources, and the specific questions being addressed (e.g., in vitro validation, cellular engagement, or thermodynamic profiling). This guide will focus on three primary and distinct approaches: Biochemical NOS Activity Assays, Cellular Thermal Shift Assay (CETSA), and Isothermal Titration Calorimetry (ITC).

Method Principle Key Outputs Throughput Physiological Relevance
Biochemical NOS Activity Assay Measures the enzymatic activity of purified or recombinant NOS in the presence of the inhibitor.IC50 value, enzyme kineticsHighLow to Medium
Cellular Thermal Shift Assay (CETSA) Monitors the change in thermal stability of the target protein in intact cells upon ligand binding.[1][2]Target engagement confirmation, cellular EC50Medium to HighHigh
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event between the compound and the target protein.[3][4][5][6][7]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)LowLow

Signaling Pathway of Nitric Oxide Synthase

Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine.[8] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[8] IPTU exerts its effect by inhibiting this enzymatic activity.

NOS_Pathway cluster_0 Cellular Environment L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline IPTU S-Isopropylisothiourea (IPTU) IPTU->NOS Inhibition Downstream Downstream Signaling NO->Downstream

Caption: Simplified signaling pathway of Nitric Oxide Synthase (NOS) and the inhibitory action of S-Isopropylisothiourea (IPTU).

Comparison with Alternative NOS Inhibitors

IPTU is one of several substituted isothiourea compounds that inhibit NOS. Its performance can be compared to other well-known inhibitors like S-methylisothiourea (SMT) and S-ethylisothiourea (ETU).

Compound In Vitro NOS Inhibition In Vivo Effect (Vasopressor Activity) Reference
S-Isopropylisothiourea (IPTU) Potent inhibitor of nNOS and eNOSHigh[9]
S-Ethylisothiourea (ETU) Potent inhibitor of nNOS and eNOSMedium[9]
S-Methylisothiourea (SMT) Potent inhibitor of nNOS and eNOSLow[9]

Note: The vasopressor effect is an in vivo indicator of eNOS inhibition.

Experimental Protocols and Workflows

Biochemical NOS Activity Assay

This method directly measures the enzymatic conversion of a substrate by NOS and the inhibitory effect of IPTU. Commercially available kits often use a Griess assay to measure nitrite, a stable and oxidized product of NO.

Experimental Workflow:

Biochemical_Assay_Workflow start Start prepare Prepare Reagents: - NOS Enzyme - L-Arginine (Substrate) - NADPH (Cofactor) - IPTU dilutions start->prepare incubate Incubate Enzyme, Substrate, Cofactors, and IPTU prepare->incubate griess Add Griess Reagents to measure Nitrite production incubate->griess measure Measure Absorbance at 540 nm griess->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for a biochemical Nitric Oxide Synthase (NOS) activity assay.

Protocol:

  • Reagent Preparation: Prepare solutions of purified NOS enzyme, L-arginine, NADPH, and serial dilutions of IPTU in assay buffer.

  • Reaction Setup: In a 96-well plate, add the NOS enzyme to wells containing different concentrations of IPTU or vehicle control.

  • Initiate Reaction: Start the enzymatic reaction by adding L-arginine and NADPH.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Nitrite Detection: Stop the reaction and add Griess reagents according to the manufacturer's protocol (e.g., from a kit like Sigma-Aldrich's MAK323 or Abcam's ab211086).[10]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NOS inhibition for each IPTU concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a more physiologically relevant context by assessing the thermal stabilization of a target protein upon ligand binding in intact cells.[1][2][11]

Experimental Workflow:

CETSA_Workflow start Start treat_cells Treat intact cells with IPTU or vehicle control start->treat_cells heat_shock Heat cells at a range of temperatures treat_cells->heat_shock lyse_cells Lyse cells and separate soluble and precipitated proteins heat_shock->lyse_cells detection Detect soluble NOS protein (e.g., Western Blot, ELISA) lyse_cells->detection analyze Plot protein abundance vs. temperature to determine thermal shift detection->analyze end End analyze->end

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Treat cultured cells expressing the target NOS isoform with various concentrations of IPTU or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble NOS in the supernatant using a standard protein detection method like Western blotting or an ELISA-based approach.

  • Data Analysis: Plot the amount of soluble NOS as a function of temperature for both IPTU-treated and control samples. A shift in the melting curve to a higher temperature in the presence of IPTU indicates target engagement.

Isothermal Titration Calorimetry (ITC)

ITC provides a detailed thermodynamic profile of the binding interaction between IPTU and purified NOS protein. It is considered a gold-standard biophysical assay for confirming direct binding and determining binding affinity.[4][5][6][7]

Experimental Workflow:

ITC_Workflow start Start load_sample Load purified NOS protein into the sample cell start->load_sample load_ligand Load IPTU solution into the injection syringe start->load_ligand titrate Inject small aliquots of IPTU into the NOS solution at constant temperature load_sample->titrate load_ligand->titrate measure_heat Measure the heat change after each injection titrate->measure_heat analyze Fit the binding isotherm to determine Kd, n, ΔH, and ΔS measure_heat->analyze end End analyze->end

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Protocol:

  • Sample Preparation: Prepare highly purified, concentrated NOS protein and a solution of IPTU in the same dialysis buffer to minimize heat of dilution effects.

  • Instrument Setup: Thoroughly clean the ITC instrument and set the desired experimental temperature.

  • Loading: Load the NOS protein solution into the sample cell and the IPTU solution into the titration syringe.

  • Titration: Perform a series of small, sequential injections of IPTU into the sample cell containing the NOS protein.

  • Data Acquisition: The instrument measures the minute heat changes that occur upon binding after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of IPTU to NOS. Fit the resulting binding isotherm to a suitable binding model to calculate the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Conclusion

Confirming the target engagement of this compound with nitric oxide synthase is achievable through a variety of well-established methods. Biochemical assays provide a direct measure of functional inhibition, while CETSA offers crucial evidence of target binding within a cellular context. For a detailed thermodynamic characterization of the binding event, ITC remains the gold standard. The selection of the most appropriate method or combination of methods will depend on the specific stage of the research or drug discovery pipeline. This guide provides the foundational information for designing and executing experiments to robustly validate the target engagement of IPTU and similar compounds.

References

A Comparative Guide to Nitric Oxide Synthase Inhibitors: S-Isopropylisothiourea Hydrobromide vs. 7-Nitroindazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nitric oxide synthase (NOS) inhibition, both S-Isopropylisothiourea (S-ITU) hydrobromide and 7-nitroindazole (7-NI) have emerged as critical tools for investigating the multifaceted roles of nitric oxide (NO) in physiological and pathological processes. While both compounds effectively inhibit NOS, their distinct selectivity profiles, potency, and in vivo characteristics dictate their suitability for different research applications. This guide provides an objective comparison of S-ITU and 7-NI, supported by available experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.

At a Glance: Key Differences

FeatureS-Isopropylisothiourea (S-ITU) Hydrobromide7-Nitroindazole (7-NI)
Primary Target Potent inhibitor of all three NOS isoforms (nNOS, eNOS, iNOS)Preferential inhibitor of neuronal NOS (nNOS)
Selectivity Generally considered non-selectiveSelective for nNOS, though it can inhibit eNOS at higher concentrations
Potency High potency across all isoforms (low nanomolar Ki values for human NOS)Potent nNOS inhibitor (sub-micromolar IC50/Ki values)
In Vivo Efficacy Potentially limited by poor cellular penetrationDemonstrates in vivo efficacy, though it has a relatively short half-life
Key Applications General NOS inhibition studies; in vitro characterization of NOS functionInvestigating the specific roles of nNOS in the central nervous system and peripheral tissues

Performance Data: A Quantitative Comparison

The following table summarizes the available quantitative data on the inhibitory activity of S-ITU and 7-NI against the three main NOS isoforms. It is important to note that the data are compiled from different studies and experimental conditions, which may influence the absolute values.

CompoundNOS IsoformSpeciesPotency (Ki/IC50)Reference
S-Isopropylisothiourea nNOSHumanKi: 37 nM[1]
eNOSHumanKi: 22 nM[1]
iNOSHumanKi: 9.8 nM[1]
7-Nitroindazole nNOSRatIC50: 0.71 µM[2]
eNOSBovineIC50: 0.78 µM[2]
iNOSRatIC50: 5.8 µM[2]

Note on Data Interpretation: The lower Ki values for S-Isopropylisothiourea indicate a higher binding affinity and thus greater potency compared to the IC50 values reported for 7-Nitroindazole. However, a direct comparison is challenging due to the use of different potency metrics (Ki vs. IC50) and enzymes from different species. The data clearly illustrates the non-selective nature of S-ITU, with potent inhibition of all three human NOS isoforms. Conversely, 7-NI shows a preference for neuronal and endothelial NOS over inducible NOS in the reported studies.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches for studying these inhibitors, the following diagrams are provided.

NOS_Inhibition_Pathway General Nitric Oxide Signaling Pathway and Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH, Cofactors sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) cGMP->Physiological_Effects S_ITU S-Isopropylisothiourea S_ITU->NOS Non-selective Inhibition Seven_NI 7-Nitroindazole Seven_NI->NOS nNOS-selective Inhibition

Caption: General NO signaling pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for Comparing NOS Inhibitors cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Purified_NOS Purified NOS Isoforms (nNOS, eNOS, iNOS) Inhibitor_Incubation Incubate with Inhibitor (S-ITU or 7-NI) Purified_NOS->Inhibitor_Incubation NOS_Activity_Assay NOS Activity Assay (e.g., Citrulline Conversion, Griess Assay) Inhibitor_Incubation->NOS_Activity_Assay Data_Analysis_invitro Data Analysis (IC50 / Ki Determination) NOS_Activity_Assay->Data_Analysis_invitro Animal_Model Animal Model Inhibitor_Admin Administer Inhibitor (S-ITU or 7-NI) Animal_Model->Inhibitor_Admin Physiological_Measurement Physiological Measurement (e.g., Blood Pressure, Behavior) Inhibitor_Admin->Physiological_Measurement Tissue_Analysis Tissue Analysis (e.g., Microdialysis for NO metabolites) Inhibitor_Admin->Tissue_Analysis Data_Analysis_invivo Data Analysis (Efficacy and Side Effects) Physiological_Measurement->Data_Analysis_invivo Tissue_Analysis->Data_Analysis_invivo

Caption: Workflow for in vitro and in vivo comparison of NOS inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of NOS inhibitors. Below are generalized methodologies for key experiments.

In Vitro NOS Inhibition Assay (Citrulline Conversion Assay)

This assay measures the enzymatic activity of NOS by quantifying the conversion of L-[3H]arginine to L-[3H]citrulline.

1. Reagents and Buffers:

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 1 mM MgCl2, and 0.2 mM CaCl2.

  • Substrate Solution: L-[3H]arginine (specific activity ~60 Ci/mmol) mixed with unlabeled L-arginine to a final concentration of 10 µM in assay buffer.

  • Cofactor Solution: 1 mM NADPH, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin (BH4) in assay buffer.

  • Enzyme Preparation: Purified recombinant human nNOS, eNOS, or iNOS.

  • Inhibitors: Stock solutions of S-Isopropylisothiourea hydrobromide and 7-Nitroindazole in an appropriate solvent (e.g., DMSO).

  • Stop Solution: 100 mM HEPES, pH 5.5, containing 10 mM EDTA.

  • Equilibration Resin: Dowex AG 50W-X8 resin (Na+ form).

2. Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes by adding assay buffer, cofactor solution, and varying concentrations of the inhibitor (S-ITU or 7-NI).

  • Initiate the reaction by adding the purified NOS enzyme to each tube.

  • Incubate the reaction mixtures at 37°C for 15-30 minutes.

  • Start the substrate reaction by adding the L-[3H]arginine solution.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Terminate the reaction by adding the stop solution.

  • Apply the reaction mixture to columns containing the equilibrated Dowex resin to separate L-[3H]citrulline (which flows through) from unreacted L-[3H]arginine (which binds to the resin).

  • Collect the eluate and quantify the amount of L-[3H]citrulline using liquid scintillation counting.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki values.

In Vivo Microdialysis for Brain Nitric Oxide Metabolites

This technique allows for the in vivo measurement of NO production in specific brain regions by monitoring the levels of its stable metabolites, nitrite and nitrate (NOx).

1. Animals and Surgery:

  • Adult male Sprague-Dawley rats (250-300 g).

  • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

  • Implant a microdialysis guide cannula stereotaxically into the brain region of interest (e.g., striatum or hippocampus).

  • Allow the animals to recover from surgery for at least 24 hours.

2. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe into the guide cannula of the conscious, freely moving rat.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.

  • After a stable baseline of NOx is established, administer S-ITU or 7-NI via intraperitoneal (i.p.) injection.

  • Continue collecting dialysate samples for several hours to monitor the effect of the inhibitor on NOx levels.

3. NOx Analysis (Griess Assay):

  • To a portion of each dialysate sample, add a solution containing nitrate reductase to convert nitrate to nitrite.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.

  • Incubate at room temperature to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the NOx concentration in each sample by comparing the absorbance to a standard curve of sodium nitrite.

  • Analyze the time course of NOx changes in response to the inhibitor administration.

Conclusion

This compound and 7-nitroindazole are both valuable inhibitors of nitric oxide synthase, each with a distinct profile that lends itself to specific research questions. S-ITU is a potent, non-selective inhibitor suitable for studies requiring broad NOS inhibition. In contrast, 7-NI offers selectivity for the neuronal isoform, making it the preferred choice for investigating the specific roles of nNOS in neurological processes, although its potential effects on eNOS at higher concentrations should be considered. The choice between these two compounds will ultimately depend on the specific aims of the experiment, with careful consideration of their respective potencies, selectivities, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation of these and other NOS inhibitors.

References

A Comparative Guide to S-Isopropylisothiourea Hydrobromide and Other Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the dose-response relationship of enzyme inhibitors is critical for preclinical studies. This guide provides a comparative analysis of S-Isopropylisothiourea hydrobromide (IPTU), a potent nitric oxide synthase (NOS) inhibitor, with other commonly used NOS inhibitors: L-N6-(1-iminoethyl)lysine (L-NIL), 1400W, and Aminoguanidine. This comparison is supported by experimental data on their inhibitory activities and detailed protocols for dose-response analysis.

Performance Comparison of NOS Inhibitors

The inhibitory potency and selectivity of this compound and its alternatives are summarized in the table below. The data represents the 50% inhibitory concentration (IC50) or the inhibition constant (Ki), which are key parameters in assessing the efficacy of an inhibitor. Lower values indicate greater potency.

CompoundTarget NOS IsoformInhibitory Activity (Value)ParameterSpecies
This compound iNOS9.8 nMKiHuman
eNOS22 nMKiHuman
nNOS37 nMKiHuman
L-NIL iNOS3.3 µMIC50Mouse
nNOS92 µMIC50Rat
1400W iNOS≤ 7 nMKdHuman
nNOS2 µMKiHuman
eNOS50 µMKiHuman
Aminoguanidine iNOS16 µMKiMouse
nNOS0.83 mMKiRat

Experimental Protocols

Dose-Response Curve Analysis using Griess Assay

This protocol outlines the determination of the inhibitory effect of compounds on nitric oxide production in cultured cells, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, by measuring nitrite accumulation in the culture medium.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and other test inhibitors

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader (540 nm absorbance)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., sterile water or DMSO). Create a series of dilutions to achieve the final desired concentrations for the dose-response curve.

  • Cell Treatment: After 24 hours, remove the culture medium and replace it with fresh medium containing the various concentrations of the inhibitors. Include a vehicle control (solvent only).

  • Stimulation of NO Production: To induce nitric oxide production, add LPS to each well at a final concentration of 1 µg/mL, except for the negative control wells.

  • Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Prepare a nitrite standard curve by serially diluting a sodium nitrite stock solution in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well of the experimental plate to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Plot the percentage of NOS inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound using non-linear regression analysis.

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz.

Nitric_Oxide_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Target Cell L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate NO NO NOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Substrate Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects Mediates Inhibitors S-Isopropylisothiourea L-NIL, 1400W, Aminoguanidine Inhibitors->NOS Inhibit

Caption: Nitric Oxide Signaling Pathway and Point of Inhibition.

Dose_Response_Workflow Start Start Cell_Culture Seed Macrophage Cells in 96-well Plate Start->Cell_Culture Compound_Treatment Treat Cells with Serial Dilutions of NOS Inhibitors Cell_Culture->Compound_Treatment LPS_Stimulation Induce NO Production with LPS Compound_Treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Griess_Assay Perform Griess Assay on Supernatant Incubation->Griess_Assay Data_Acquisition Measure Absorbance at 540 nm Griess_Assay->Data_Acquisition Data_Analysis Calculate Nitrite Concentration and % Inhibition Data_Acquisition->Data_Analysis Dose_Response_Curve Generate Dose-Response Curve and Determine IC50 Data_Analysis->Dose_Response_Curve End End Dose_Response_Curve->End

Caption: Experimental Workflow for Dose-Response Curve Analysis.

A Comparative Guide to the Specificity of S-Isopropylisothiourea Hydrobromide for Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the specificity of S-Isopropylisothiourea hydrobromide (IPTU) as an inhibitor of nitric oxide synthases (NOS). Its performance is compared with other commonly used NOS inhibitors, supported by experimental data to inform researchers in drug discovery and development.

Introduction to this compound (IPTU)

This compound is a potent, reversible inhibitor of all three isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). These enzymes play crucial roles in a wide range of physiological and pathological processes, making specific inhibitors valuable tools for research and potential therapeutic agents. While potent against its intended targets, a comprehensive evaluation of an inhibitor's specificity is critical to minimize off-target effects and ensure reliable experimental outcomes.

On-Target Specificity: Comparison with Alternative Inhibitors

The primary targets of IPTU are the three NOS isoforms. A comparison of its inhibitory potency with other well-known NOS inhibitors is presented below.

Quantitative Data Summary

The following table summarizes the inhibitory constants (Ki or IC50) of IPTU and alternative inhibitors against the three NOS isoforms. Lower values indicate higher potency.

InhibitornNOS (neuronal)eNOS (endothelial)iNOS (inducible)Selectivity Profile
This compound (IPTU) Ki: 37 nMKi: 22 nMKi: 9.8 nMPotent, non-selective inhibitor of all NOS isoforms.
L-NAME (Nω-Nitro-L-arginine methyl ester) Ki: 15 nM (bovine)Ki: 39 nM (human)Ki: 4.4 µM (murine)[1]Non-selective, potent inhibitor of nNOS and eNOS, less potent against iNOS.
1400W Ki: 2 µMKi: 50 µMKd: ≤ 7 nM[2]Highly selective for iNOS, with significantly lower potency for nNOS and eNOS.[2]
Aminoguanidine Weakly inhibitoryWeakly inhibitoryKi: 16 µM[3]Selective for iNOS, but with lower potency compared to other inhibitors.[3][4][5]

Off-Target Specificity Profile of IPTU

A thorough evaluation of a compound's specificity requires screening against a broad range of unrelated targets. However, publicly available data from comprehensive off-target screening panels (e.g., kinome scans, safety pharmacology panels) for this compound is limited. Researchers should exercise caution and consider performing their own broad panel screening to fully characterize the selectivity of IPTU before use in sensitive biological systems or for therapeutic development.

Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Reagent-Based)

This protocol outlines a common method for determining the inhibitory activity of compounds against NOS isoforms by measuring the production of nitrite, a stable oxidation product of nitric oxide.

1. Reagents and Materials:

  • Purified recombinant human nNOS, eNOS, or iNOS

  • L-arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • Calcium Chloride (CaCl2) (for nNOS and eNOS activation)

  • Inhibitor compound (e.g., IPTU) dissolved in an appropriate solvent (e.g., DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

2. Experimental Procedure:

  • Prepare Standard Curve: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the assay buffer.

  • Enzyme Preparation: Prepare a solution of the desired NOS isoform in the assay buffer. For nNOS and eNOS, include CaCl2 and calmodulin.

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor compound in the assay buffer. Include a vehicle control (solvent only).

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the inhibitor solution or vehicle control.

    • Add the enzyme preparation.

    • Pre-incubate for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a mixture of L-arginine, NADPH, and BH4.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Add Solution A of the Griess Reagent to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Solution B of the Griess Reagent to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Use the nitrite standard curve to determine the concentration of nitrite produced in each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Nitric Oxide Synthesis Pathway and Points of Inhibition

L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline + O2, NADPH NO Nitric Oxide (NO) NOS->NO Inhibitors NOS Inhibitors (IPTU, L-NAME, etc.) Inhibitors->NOS

Caption: Inhibition of Nitric Oxide Synthesis by IPTU and other inhibitors.

Experimental Workflow for NOS Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Standards Prepare Nitrite Standard Curve Reaction_Setup Set up Reaction in 96-well Plate Enzyme_Prep Prepare NOS Enzyme Solution Enzyme_Prep->Reaction_Setup Inhibitor_Prep Prepare Inhibitor Dilutions Inhibitor_Prep->Reaction_Setup Pre_incubation Pre-incubate with Inhibitor Reaction_Setup->Pre_incubation Reaction_Start Initiate Reaction with Substrate & Cofactors Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Griess_Reaction Add Griess Reagent Incubation->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis

Caption: Workflow for determining NOS inhibition using the Griess assay.

Conclusion

This compound is a potent, non-selective inhibitor of all three nitric oxide synthase isoforms. Its high potency makes it a valuable tool for studying the roles of NOS in various biological systems. However, the lack of publicly available, comprehensive off-target screening data warrants caution. For applications requiring high specificity, researchers should consider highly selective inhibitors like 1400W for iNOS or conduct thorough off-target profiling of IPTU to ensure the observed effects are not due to unintended interactions. This guide provides the necessary data and protocols to aid in the informed selection and use of NOS inhibitors for research and drug development.

References

A Comparative Guide: S-Isopropylisothiourea Hydrobromide versus Genetic Knockout Models of Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the pharmacological inhibition of nitric oxide synthase (NOS) using S-Isopropylisothiourea hydrobromide (IPTU) and the genetic approach of using NOS knockout mouse models. Understanding the nuances, advantages, and limitations of each method is crucial for designing experiments and interpreting data in nitric oxide (NO) research.

Introduction to Nitric Oxide Synthase Modulation

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. The production of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). To investigate the specific roles of each NOS isoform, researchers primarily rely on two key methodologies: pharmacological inhibition and genetic deletion.

S-Isopropylisothiourea (IPTU) is a potent, competitive inhibitor of all three NOS isoforms. It acts by binding to the L-arginine binding site of the enzyme, thereby preventing the synthesis of NO.

Genetic knockout models , specifically knockout mice, involve the targeted deletion of the gene encoding a specific NOS isoform (nNOS-/-, iNOS-/-, or eNOS-/-). This results in a lifelong absence of the target protein.

This guide will compare these two approaches based on their mechanism, specificity, experimental applications, and the interpretation of the resulting data.

Quantitative Comparison of Inhibitory Potency and Phenotypes

The following tables summarize the quantitative data for the inhibitory potency of IPTU and the key phenotypic characteristics observed in NOS knockout mice.

Table 1: Inhibitory Potency of S-Isopropylisothiourea (IPTU) Against NOS Isoforms

ParameternNOSeNOSiNOS
Ki (nM) ~37~22~9.8

Data compiled from available literature. Ki values represent the inhibitor constant and a lower value indicates higher potency.

Table 2: Key Phenotypic Characteristics of NOS Knockout Mice

PhenotypenNOS Knockout (-/-)eNOS Knockout (-/-)iNOS Knockout (-/-)
Cardiovascular Normal blood pressure, but some studies report hypotension under anesthesia. Altered cardiac response to β-adrenergic stimulation.[1]Hypertension , endothelial dysfunction, increased atherosclerosis, and greater neointimal proliferation after vascular injury.[1][2][3][4]Reduced hypotension in response to septic shock.[1] Protection from endotoxic shock.[5]
Neurological Gastric pyloric stenosis leading to an enlarged stomach.[1][6] Impaired long-term potentiation and some cognitive deficits.[7] Reduced infarct size in models of focal cerebral ischemia.[6]Increased infarct size in models of focal cerebral ischemia.[6]Generally no major neurological phenotype under basal conditions.
Immune/Inflammatory Altered inflammatory responses in some models.Increased leukocyte adhesion.[3]More susceptible to certain infections.[5] Altered inflammatory responses, with some studies showing enhanced and others reduced inflammation depending on the model.[5][8][9][10]
Other Male mice can be more aggressive.[1]Reduced bone formation and bone volume in young mice.[11]Normal organ development and weight gain under basal conditions.[5]

Experimental Protocols

Below are detailed methodologies for key experiments frequently used in conjunction with both pharmacological and genetic models of NOS modulation.

Measurement of Nitric Oxide Synthase (NOS) Activity (Griess Assay)

This protocol measures the accumulation of nitrite (a stable oxidation product of NO) in biological samples as an indicator of NOS activity.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium nitrite (NaNO2) standard solutions (0-100 µM).

  • Sample (e.g., cell culture supernatant, tissue homogenate).

  • 96-well microplate.

  • Microplate reader (540 nm absorbance).

Procedure:

  • Prepare a standard curve using the NaNO2 standard solutions.

  • Pipette 50 µL of each standard or sample into a 96-well plate in duplicate.

  • Add 50 µL of the freshly prepared Griess Reagent to each well.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis of NOS Protein Expression

This protocol allows for the detection and quantification of specific NOS isoform proteins in tissue or cell lysates.

Materials:

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA or Bradford).

  • SDS-PAGE gels.

  • Transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody specific for the NOS isoform of interest (nNOS, eNOS, or iNOS).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Homogenize tissue or lyse cells in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Visualizing the Comparison: Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to illustrate key concepts.

cluster_0 Pharmacological Inhibition (IPTU) cluster_1 Genetic Knockout IPTU S-Isopropylisothiourea (IPTU) NOS nNOS, eNOS, iNOS IPTU->NOS Inhibits NO Nitric Oxide (NO) NOS->NO Catalyzes L_Arginine L-Arginine L_Arginine->NOS Gene NOS Gene (Nos1, Nos2, or Nos3) Protein NOS Protein (nNOS, iNOS, or eNOS) Gene->Protein Transcription & Translation No_Protein Absent NOS Protein Gene->No_Protein Deletion

Caption: Comparison of the mechanism of action.

NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Effects Cellular Effects (e.g., Vasodilation) PKG->Cellular_Effects Phosphorylates targets leading to

Caption: The Nitric Oxide-cGMP signaling pathway.

cluster_0 In Vivo Cardiovascular Assessment Animal_Model Wild-type or NOS Knockout Mice Treatment Vehicle or IPTU Administration Animal_Model->Treatment Telemetry Blood Pressure & Heart Rate Monitoring (Telemetry) Treatment->Telemetry Vascular_Function Ex Vivo Vasoreactivity (Wire Myography) Treatment->Vascular_Function Data_Analysis Data Analysis and Comparison Telemetry->Data_Analysis Vascular_Function->Data_Analysis

Caption: Experimental workflow for cardiovascular studies.

Discussion: Choosing the Right Tool for the Job

The choice between using a pharmacological inhibitor like IPTU and a genetic knockout model depends on the specific research question.

Advantages of S-Isopropylisothiourea (IPTU):

  • Temporal Control: IPTU allows for acute and reversible inhibition of NOS activity, which is useful for studying the immediate effects of NO deficiency.

  • Dose-Dependence: The degree of inhibition can be titrated by adjusting the dose of IPTU.

  • Broad Applicability: It can be used in a wide range of in vitro and in vivo models, including species for which genetic models are not available.

Limitations of S-Isopropylisothiourea (IPTU):

  • Lack of Isoform Selectivity: IPTU inhibits all three NOS isoforms, making it difficult to attribute observed effects to a specific isoform. While it shows some preference for iNOS, it is still a potent inhibitor of nNOS and eNOS.[12]

  • Potential Off-Target Effects: Like any pharmacological agent, IPTU may have unintended effects on other cellular processes, which can confound data interpretation.[13][14][15][16]

  • Pharmacokinetic Considerations: The in vivo efficacy of IPTU can be influenced by factors such as absorption, distribution, metabolism, and excretion.

Advantages of NOS Knockout Models:

  • Isoform Specificity: Genetic deletion provides a highly specific and permanent ablation of a single NOS isoform, allowing for the unambiguous study of its lifelong roles.[1][17]

  • Chronic Effects: These models are invaluable for investigating the long-term consequences of the absence of a specific NOS isoform.

Limitations of NOS Knockout Models:

  • Compensatory Mechanisms: The lifelong absence of a NOS isoform can lead to the upregulation of other signaling pathways or even other NOS isoforms, which can mask or alter the true phenotype.[18][19][20][21] For example, some studies suggest that nNOS may partially compensate for the absence of eNOS in eNOS knockout mice.[19][21]

  • Developmental Effects: The absence of a NOS isoform from conception can lead to developmental alterations that may not be relevant to the role of the enzyme in adulthood.[1]

  • Genetic Background: The phenotype of a knockout mouse can be influenced by its genetic background, necessitating careful selection of control animals.[1]

  • Species Differences: Findings in mouse models may not always be directly translatable to human physiology and disease.[22]

Conclusion: An Integrated Approach

Researchers should carefully consider the specific aims of their study to select the most appropriate model. For investigating the acute and dose-dependent effects of pan-NOS inhibition, IPTU is a valuable tool. For elucidating the specific, long-term physiological and pathological roles of an individual NOS isoform, knockout models are indispensable. An integrated approach, where feasible, will yield the most comprehensive and robust understanding of the multifaceted biology of nitric oxide.

References

Safety Operating Guide

Navigating the Safe Disposal of S-Isopropylisothiourea Hydrobromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. S-Isopropylisothiourea hydrobromide, a notable inhibitor of nitric oxide synthase, requires careful management throughout its lifecycle, from initial handling to final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Understanding the Compound: Key Properties

A thorough understanding of the physicochemical properties of this compound is the first step toward safe handling and disposal.

PropertyValue
Chemical Formula C₄H₁₁BrN₂S
Molecular Weight 199.11 g/mol
Appearance White to off-white crystalline powder
Melting Point 82-86 °C
Solubility Soluble in water, ethanol, and DMSO
Storage Store at -20°C for long-term stability

Procedural Guidance for Safe Disposal

The disposal of this compound should be approached with the understanding that it is a potentially hazardous chemical. While specific regulations may vary by institution and locality, the following protocol outlines a universally applicable and safe approach.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step 2: Waste Segregation and Collection

Proper waste segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for all this compound waste, including contaminated consumables such as pipette tips, tubes, and weighing paper. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." Also, include the date the waste was first added to the container.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. In particular, avoid contact with strong oxidizing agents.

Step 3: Decontamination of Glassware and Surfaces

Any glassware or surfaces that come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the contaminated glassware or surface with a suitable solvent in which the compound is soluble, such as ethanol or water. Collect this initial rinse as hazardous waste.

  • Secondary Wash: Wash the glassware or surface with a standard laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

Step 4: Disposal of Unused or Expired Compound

Do not dispose of solid this compound down the drain or in the regular trash.

  • Original Container: If disposing of the original, unopened container, ensure the label is intact and place it in a secondary container for pickup by your institution's EHS personnel.

  • Surplus Material: For small quantities of unused solid, transfer it directly into the designated hazardous waste container.

Step 5: Arranging for Professional Disposal

All collected this compound waste must be disposed of through your institution's certified hazardous waste management program.

  • Contact EHS: When the waste container is full or ready for disposal, contact your Environmental Health and Safety office to schedule a pickup.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal start Start: Need to dispose of this compound ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate collect Collect in a labeled, compatible hazardous waste container segregate->collect decontaminate Decontaminate glassware and surfaces collect->decontaminate contact_ehs Contact Environmental Health & Safety (EHS) for pickup decontaminate->contact_ehs document Complete waste disposal documentation contact_ehs->document end End: Waste is safely and compliantly disposed of document->end

Safeguarding Your Research: A Comprehensive Guide to Handling S-Isopropylisothiourea Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of S-Isopropylisothiourea hydrobromide, a potent nitric oxide synthase inhibitor. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure workspace.

Immediate Safety and Handling Protocols

This compound is a chemical that requires careful handling to prevent potential health hazards. While it is not considered hazardous by the 2012 OSHA Hazard Communication Standard, it is crucial to follow standard laboratory safety practices.[1] The toxicological properties of this chemical have not been thoroughly investigated, so it is prudent to handle it with care.

Engineering Controls:

  • Work in a well-ventilated area.

  • Use a chemical fume hood for all procedures that may generate dust or aerosols.[2][3]

Personal Protective Equipment (PPE): The following personal protective equipment should be worn at all times when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes and projectiles.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Body Protection Laboratory coatShould be fully buttoned to provide maximum coverage.
Respiratory Protection NIOSH/MSHA approved respiratorRecommended if working outside a fume hood or if dust is generated.

This data is compiled from multiple safety data sheets and general laboratory safety guidelines.

Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2][3] Put on all required PPE.

  • Weighing and Transfer:

    • Handle the solid material carefully to avoid creating dust.

    • Use a spatula or other appropriate tool for transfers.

    • If transferring to a solution, add the solid to the solvent slowly.

  • In Case of a Spill:

    • For small spills, carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust.

    • For larger spills, evacuate the area and follow your institution's chemical spill response protocol.

  • After Handling:

    • Thoroughly wash your hands with soap and water.

    • Clean all equipment and the work surface.

    • Remove and properly store or dispose of your PPE.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.

ParameterRecommendation
Storage Temperature -20°C[4][5]
Storage Conditions Keep in a tightly closed container in a dry and dark place.[5]
Stability Stable for at least one year when stored as recommended.[4]

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all solid waste, including contaminated PPE (gloves, etc.), in a clearly labeled, sealed container.

    • Collect all liquid waste in a separate, clearly labeled, and sealed container.

  • Labeling:

    • Label the waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company. Do not pour down the drain.

Workflow for Handling and Disposal

G Workflow for this compound Handling and Disposal cluster_handling Handling Procedure cluster_disposal Disposal Plan prep Preparation: - Work in fume hood - Wear full PPE weigh Weighing & Transfer: - Avoid dust generation - Use appropriate tools prep->weigh spill Spill Response: - Small spills: sweep carefully - Large spills: evacuate & follow protocol weigh->spill If spill occurs post Post-Handling: - Wash hands - Clean workspace - Doff PPE weigh->post spill->post collect Waste Collection: - Solid & liquid waste in separate,  labeled, sealed containers post->collect Generate Waste label_waste Labeling: - 'Hazardous Waste' - Chemical name collect->label_waste store_waste Waste Storage: - Designated, secure area label_waste->store_waste dispose Final Disposal: - Arrange pickup by EHS - DO NOT pour down drain store_waste->dispose

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Isopropylisothiourea hydrobromide
Reactant of Route 2
S-Isopropylisothiourea hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.